Product packaging for Morpholino(3-nitrophenyl)methanone(Cat. No.:CAS No. 26162-90-3)

Morpholino(3-nitrophenyl)methanone

Cat. No.: B1296131
CAS No.: 26162-90-3
M. Wt: 236.22 g/mol
InChI Key: ODNSILCPLROTCN-UHFFFAOYSA-N
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Description

Morpholino(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14843. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O4 B1296131 Morpholino(3-nitrophenyl)methanone CAS No. 26162-90-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(12-4-6-17-7-5-12)9-2-1-3-10(8-9)13(15)16/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNSILCPLROTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949035
Record name (Morpholin-4-yl)(3-nitrophenyl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26162-90-3
Record name 4-Morpholinyl(3-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26162-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC14843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Morpholin-4-yl)(3-nitrophenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Morpholino(3-nitrophenyl)methanone, a molecule of interest in medicinal chemistry. Due to the limited publicly available data on its specific biological activities, this document also explores the potential therapeutic applications based on the bioactivities of structurally related compounds. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and drug development efforts. All quantitative data are summarized in structured tables, and the synthesis workflow is visualized for clarity.

Chemical and Physical Properties

This compound, also known as 4-(3-Nitrobenzoyl)morpholine, possesses the molecular formula C₁₁H₁₂N₂O₄.[1] Its chemical structure consists of a morpholine ring connected to a 3-nitrophenyl group via a ketone linker. The presence of the nitro group and the morpholine moiety suggests potential for various biological activities. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₄PubChem[1]
Molecular Weight 236.22 g/mol PubChem[1]
IUPAC Name (morpholin-4-yl)-(3-nitrophenyl)methanonePubChem[1]
CAS Number 26162-90-3PubChem[1]
Canonical SMILES C1COCCN1C(=O)C2=CC(=CC=C2)--INVALID-LINK--[O-]PubChem[1]
Topological Polar Surface Area 72.7 ŲHit2Lead[2]
XLogP3 0.8PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 1Hit2Lead[2]

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of 3-nitrobenzoyl chloride with morpholine. This reaction is a standard procedure for the formation of amides.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride Reaction_Vessel Diethyl Ether 25-30 °C, 1 h 3-Nitrobenzoyl_chloride->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Byproduct Morpholine Hydrochloride Reaction_Vessel->Byproduct

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of related compounds.

Materials:

  • 3-Nitrobenzoyl chloride

  • Morpholine

  • Diethyl ether

  • Magnetic stirrer

  • Round-bottom flask

  • Thermometer

  • Condenser

  • Calcium chloride guard tube

Procedure:

  • In a 250 mL 4-neck round-bottom flask equipped with a magnetic stirrer, thermometer, condenser, and a CaCl₂ guard tube, charge diethyl ether at 25 °C.

  • To the flask, add 3-nitrobenzoyl chloride (0.1 mol) at 25 °C.

  • Slowly add morpholine (0.22 mol) to the reaction mixture over 1 hour, maintaining the temperature between 25-30 °C.

  • After the addition is complete, maintain the reaction mixture at 30 °C for 1 hour.

  • Filter the resulting morpholine hydrochloride salt.

  • The filtrate is then distilled under vacuum to remove the diethyl ether, yielding crude this compound.

  • The crude product can be purified by column chromatography to obtain the final product with a yield of approximately 80%.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. The expected data is summarized in Table 2.

Table 2: Characterization Data for this compound

AnalysisResult
Melting Point 85-88 °C
Infrared (IR) νmax (KBr, cm-1) 3080 (=C-H), 1774 (C=O), 1643 (C=C), 1614 (C=C), 1582 (C=C), 1526 (C-N), 1382 (N-O)
¹H NMR (500 MHz, CDCl₃) δ (ppm) 8.930 (1H, d), 8.42 (1H, dd), 8.41 (1H, dd), 7.69 (1H, dd), 3.41 (4H, t), 3.64 (4H, t)
GC-MS (m/z) 235, 205, 189, 150, 134, 104, 76, 56, 28

Potential Biological Activities and Future Directions

While there is a lack of specific biological data for this compound in the public domain, the structural motifs present in the molecule, namely the morpholine ring and the nitrophenyl group, are found in numerous bioactive compounds. This suggests that this compound could exhibit a range of pharmacological activities.

Potential as an Anticancer Agent

Nitroaromatic compounds have been investigated as potential anticancer agents.[1] The cytotoxic effects of some ortho-nitrobenzyl derivatives have been demonstrated in human cancer cell lines.[1] Furthermore, various morpholine derivatives have shown significant antitumor activity. For instance, certain morpholino anthracyclines have demonstrated efficacy against leukemia cell lines.[3] Given these precedents, it is plausible that this compound could possess anticancer properties.

Suggested Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce MTT to formazan.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential as an Antibacterial Agent

The morpholine scaffold is a "privileged" structure in medicinal chemistry and is present in many antibacterial agents.[4] For instance, a study on amides of fluorobenzoic acids reported that (3-fluorophenyl)(morpholino)methanone exhibits pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This suggests that this compound could also possess antibacterial properties.

Suggested Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium.

  • Inoculation: Inoculate the wells of a 96-well plate with a standardized bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential as an Enzyme Inhibitor

The morpholine ring is a common feature in many enzyme inhibitors. For example, derivatives of 4-morpholino-2-phenylquinazoline have been identified as potent inhibitors of PI3 kinase p110alpha.[5] The planar structure of the nitrophenyl ring in this compound could facilitate binding to the active sites of various enzymes.

Suggested Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate: Select a target enzyme and a suitable substrate that produces a detectable signal upon enzymatic reaction.

  • Assay Conditions: Optimize assay conditions such as buffer, pH, and temperature.

  • Inhibition Assay: Perform the enzymatic reaction in the presence of varying concentrations of this compound.

  • Data Analysis: Measure the enzyme activity at each inhibitor concentration and calculate the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that suggest drug-like potential. While direct biological data is currently unavailable, the presence of the morpholine and nitrophenyl moieties provides a strong rationale for investigating its potential as an anticancer, antibacterial, or enzyme inhibitory agent. The experimental protocols detailed in this guide offer a clear path for the scientific community to explore the therapeutic potential of this and related molecules, contributing to the development of new and effective therapeutic agents. Further research into its biological activities and mechanism of action is highly encouraged.

References

An In-depth Technical Guide to the Synthesis of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Morpholino(3-nitrophenyl)methanone, a valuable chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the synthetic pathway, experimental protocols, and relevant chemical data.

Chemical Properties and Data

This compound is a solid compound with the molecular formula C₁₁H₁₂N₂O₄ and a molecular weight of 236.22 g/mol .[1] Key quantitative data for the compound and its synthesis are summarized in the table below.

ParameterValueReference
Compound Properties
Molecular FormulaC₁₁H₁₂N₂O₄[1]
Molecular Weight236.22 g/mol [1]
Melting Point86-88°C[2]
Synthesis Yields
3-Nitrobenzoyl chloride from 3-nitrobenzoic acid80%[3]
This compound from 3-nitrobenzoyl chloride80%[3]

Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from benzotrichloride. The pathway involves:

  • Nitration and hydrolysis of benzotrichloride to form 3-nitrobenzoic acid.

  • Conversion of 3-nitrobenzoic acid to the more reactive 3-nitrobenzoyl chloride using a chlorinating agent like thionyl chloride.[3][4]

  • Amidation of 3-nitrobenzoyl chloride with morpholine to yield the final product.[3]

Synthesis_Workflow cluster_step1 Step 1: Nitration & Hydrolysis cluster_step2 Step 2: Acyl Chloride Formation cluster_step3 Step 3: Amidation Benzotrichloride Benzotrichloride NitrobenzoicAcid 3-Nitrobenzoic Acid Benzotrichloride->NitrobenzoicAcid HNO₃ / H₂SO₄ NitrobenzoylChloride 3-Nitrobenzoyl Chloride NitrobenzoicAcid->NitrobenzoylChloride SOCl₂ FinalProduct This compound NitrobenzoylChloride->FinalProduct Morpholine Morpholine Morpholine->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the synthesis of this compound.

Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride

This step involves the simultaneous nitration and hydrolysis of benzotrichloride.

  • Materials: Benzotrichloride, 90% Nitric acid, Sulfuric acid.

  • Procedure:

    • Carefully add benzotrichloride to a mixture of 90% nitric acid and sulfuric acid.

    • The reaction is exothermic and should be controlled by appropriate cooling.

    • After the initial reaction subsides, the mixture is heated to complete the reaction.

    • The reaction mixture is then cooled and poured into ice water to precipitate the 3-nitrobenzoic acid.

    • The crude product is filtered, washed with cold water, and can be purified by column chromatography to achieve 90-95% selectivity.[3]

Step 2: Synthesis of 3-Nitrobenzoyl Chloride from 3-Nitrobenzoic Acid

The carboxylic acid is converted to an acyl chloride to facilitate the subsequent amidation.

  • Materials: 3-Nitrobenzoic acid, Thionyl chloride (SOCl₂).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid (e.g., 3 g, 18 mmol).[4]

    • Add an excess of thionyl chloride (e.g., 25 mL).[4]

    • Heat the mixture to reflux and stir for approximately 6 hours.[4] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.[4]

    • The resulting crude 3-nitrobenzoyl chloride is a yellow solid and can be used in the next step, often without further purification.[4] A yield of around 80% can be expected for this step.[3]

Step 3: Synthesis of this compound

This final step involves the coupling of 3-nitrobenzoyl chloride with morpholine.

  • Materials: 3-Nitrobenzoyl chloride, Morpholine, Triethylamine (or another suitable base), Dichloromethane (or another suitable aprotic solvent).

  • Procedure:

    • Dissolve morpholine (e.g., 1.1 equivalents) and a non-nucleophilic base like triethylamine (e.g., 1.2 equivalents) in an anhydrous aprotic solvent such as dichloromethane in a reaction flask.[5]

    • Cool the solution in an ice bath.

    • Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled morpholine solution.[6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[5]

    • Upon completion, quench the reaction by adding water.[5]

    • Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[5]

    • The crude this compound can be purified by column chromatography or recrystallization.[3][6] This step is reported to have a yield of 80%.[3]

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations. The initial nitration directs the nitro group to the meta position on the benzene ring. The subsequent conversion to an acyl chloride activates the carboxylic acid for nucleophilic attack by the secondary amine of morpholine, leading to the formation of a stable amide bond.

Logical_Relationships Start Starting Material Benzotrichloride C₆H₅CCl₃ Intermediate1 Intermediate 1 3-Nitrobenzoic Acid C₇H₅NO₄ Start->Intermediate1 Nitration Intermediate2 Intermediate 2 3-Nitrobenzoyl Chloride C₇H₄ClNO₃ Intermediate1->Intermediate2 Chlorination Product Final Product This compound C₁₁H₁₂N₂O₄ Intermediate2->Product Amidation Reagent Reagent | {Morpholine | C₄H₉NO} Reagent->Product

Caption: Logical flow of chemical transformations.

References

An In-depth Technical Guide to (3-nitrophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-nitrophenyl)(morpholino)methanone, with the Chemical Abstracts Service (CAS) number 26162-90-3 , is a synthetic organic compound that serves as a valuable intermediate in various chemical syntheses.[1] Its structure synergistically combines a nitro-aromatic moiety with a morpholine scaffold. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amine, making it a key precursor for the synthesis of a wide array of more complex molecules.[2] The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility and metabolic stability.[2] This guide provides a comprehensive overview of the synthesis, properties, and reactivity of (3-nitrophenyl)(morpholino)methanone, along with detailed experimental protocols.

Chemical Properties

The key chemical and physical properties of (3-nitrophenyl)(morpholino)methanone are summarized in the table below, based on computed data.

PropertyValue
Molecular Formula C₁₁H₁₂N₂O₄
Molecular Weight 236.22 g/mol
IUPAC Name morpholin-4-yl-(3-nitrophenyl)methanone
CAS Number 26162-90-3
XLogP3 0.8
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 236.07970687 Da
Monoisotopic Mass 236.07970687 Da
Topological Polar Surface Area 75.4 Ų
Heavy Atom Count 17
Data sourced from PubChem CID 225453.[1]

Synthesis of (3-nitrophenyl)(morpholino)methanone

The synthesis of (3-nitrophenyl)(morpholino)methanone is typically achieved through the condensation of 3-nitrobenzoyl chloride with morpholine. This is a standard amidation reaction.

Experimental Protocol: Synthesis via Acyl Chloride

Materials:

  • 3-Nitrobenzoyl chloride

  • Morpholine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled morpholine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude (3-nitrophenyl)(morpholino)methanone can be purified by recrystallization or column chromatography on silica gel.

Synthesis_Workflow reagents 3-Nitrobenzoyl Chloride + Morpholine + Triethylamine in DCM reaction Amidation Reaction (0°C to Room Temperature) reagents->reaction 1. workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) reaction->workup 2. purification Purification (Recrystallization or Chromatography) workup->purification 3. product (3-nitrophenyl)(morpholino)methanone purification->product 4.

Caption: General synthetic workflow for (3-nitrophenyl)(morpholino)methanone.

Reactivity: Reduction of the Nitro Group

A key and highly useful reaction of (3-nitrophenyl)(morpholino)methanone is the reduction of its nitro group to form (3-aminophenyl)(morpholino)methanone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.[3][4] A common and effective method for this reduction utilizes iron powder in the presence of an acid, such as hydrochloric acid.[3]

Experimental Protocol: Reduction using Iron and HCl

Materials:

  • (3-nitrophenyl)(morpholino)methanone

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Celite (optional)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (3-nitrophenyl)(morpholino)methanone (1.0 equivalent) in ethanol, add iron powder (approximately 5-10 equivalents).

  • Heat the mixture to reflux.

  • Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The addition is exothermic.

  • Continue refluxing for an additional 1-3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Partition the residue between ethyl acetate and water.

  • Basify the aqueous layer to a pH of approximately 10 with a suitable base (e.g., 6N NaOH or saturated sodium bicarbonate solution).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution under reduced pressure to yield the crude (3-aminophenyl)(morpholino)methanone, which can be further purified if necessary.[5][6]

Reduction_Pathway start (3-nitrophenyl)(morpholino)methanone reagents Fe, HCl Ethanol, Reflux start->reagents product (3-aminophenyl)(morpholino)methanone reagents->product

Caption: Reduction of (3-nitrophenyl)(morpholino)methanone.

Spectroscopic Data

  • ¹H NMR: Expected signals would include multiplets in the aromatic region corresponding to the protons on the 3-nitrophenyl ring, and signals in the aliphatic region for the protons of the morpholine ring.

  • ¹³C NMR: Signals would be expected for the carbonyl carbon, the carbons of the aromatic ring (with shifts influenced by the nitro and carbonyl groups), and the carbons of the morpholine ring.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the C=O (amide) stretching, N-O stretching of the nitro group, and C-H stretching of the aromatic and aliphatic portions.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.

For the reduced product, (3-aminophenyl)(morpholino)methanone, GC-MS data has been reported showing a molecular ion peak (m/e) of 206.[3]

Potential Biological Activity

Specific biological activity and signaling pathway data for (3-nitrophenyl)(morpholino)methanone are not extensively documented in publicly available literature. However, the structural motifs present in the molecule suggest potential areas for investigation.

  • Morpholine Moiety: The morpholine ring is a common feature in many biologically active compounds and approved drugs, contributing to improved pharmacokinetic properties.[2]

  • Nitroaromatic Compounds: Nitro-containing molecules have been investigated for a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[2]

Given that (3-nitrophenyl)(morpholino)methanone is a precursor to the corresponding aniline, the biological activities of the amino derivative and its subsequent products are of greater interest in drug discovery and development. For instance, related morpholinone derivatives are central precursors in the synthesis of inhibitors of blood clotting factor Xa, which are used for the prophylaxis and treatment of thromboembolic disorders.

Conclusion

(3-nitrophenyl)(morpholino)methanone is a synthetically important intermediate with a straightforward preparation method. Its primary utility lies in the facile reduction of its nitro group to an amine, providing a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. While direct biological data on this specific compound is limited, its structural components are prevalent in numerous bioactive compounds, highlighting its potential as a starting material for the development of novel therapeutic agents. Further research into the biological profile of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Morpholino(3-nitrophenyl)methanone, a small molecule of interest in medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses the potential for biological activity based on related compounds, acknowledging the current lack of specific biological data for this particular molecule.

Core Compound Properties

This compound, also known as 4-(3-Nitrobenzoyl)morpholine, is a chemical compound with the molecular formula C₁₁H₁₂N₂O₄. Its key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Weight 236.22 g/mol [1]
Molecular Formula C₁₁H₁₂N₂O₄[1]
CAS Number 262162-90-3[1]
IUPAC Name morpholin-4-yl-(3-nitrophenyl)methanone[1]

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not extensively detailed in publicly available literature, a standard and reliable method can be inferred from the synthesis of analogous compounds, such as N-(4-Nitrobenzoyl)morpholine and other morpholine-substituted benzamides. The most plausible synthetic pathway involves the acylation of morpholine with 3-nitrobenzoyl chloride.

Proposed Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the morpholine ring attacks the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base, such as triethylamine or pyridine, is typically used to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_products Products 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride Reaction 3-Nitrobenzoyl_chloride->Reaction Morpholine Morpholine Morpholine->Reaction Target_Compound This compound Byproduct Triethylammonium chloride Reaction->Target_Compound Triethylamine, DCM, rt Reaction->Byproduct

A proposed synthetic route for this compound.
Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound:

  • Reaction Setup: To a solution of morpholine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base like triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the cooled morpholine solution with constant stirring.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

  • Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activity and Potential Applications

Currently, there is a lack of specific studies detailing the biological activities of this compound. However, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities. Furthermore, various nitrophenyl derivatives have been investigated for their potential as therapeutic agents.

Based on the bioactivities of structurally related molecules, it is plausible that this compound could exhibit cytotoxic or antimicrobial properties. For instance, studies on other morpholine-containing compounds have demonstrated significant activity against various cancer cell lines and bacterial strains. The nitro group, being a strong electron-withdrawing group, can also influence the molecule's electronic properties and potential biological interactions.

Potential Signaling Pathway Involvement (Hypothetical)

Given the prevalence of morpholine-containing compounds as inhibitors of various kinases, a hypothetical mechanism of action could involve the inhibition of a signaling pathway crucial for cell proliferation or survival. For example, many kinase inhibitors target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

It is crucial to emphasize that this is a speculative pathway, and dedicated biological assays are required to determine the actual mechanism of action, if any, of this compound.

Future Directions

The lack of biological data for this compound presents a clear opportunity for future research. Key experimental avenues to explore include:

  • Antimicrobial Screening: Evaluation against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

  • Cytotoxicity Assays: Screening against various cancer cell lines to assess its potential as an anticancer agent.

  • Mechanism of Action Studies: If biological activity is observed, further studies to elucidate the specific molecular targets and signaling pathways involved will be necessary.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the nitrophenyl and morpholine rings to optimize biological activity and pharmacokinetic properties.

Conclusion

This compound is a readily synthesizable small molecule with physicochemical properties that fall within the range of typical drug-like compounds. While its specific biological activities have not yet been reported, the presence of the morpholine and nitrophenyl moieties suggests potential for pharmacological effects. This technical guide provides a foundation for researchers interested in synthesizing and investigating the therapeutic potential of this and related compounds. Further experimental work is essential to unlock its possible applications in drug discovery and development.

References

Spectroscopic Profile of Morpholino(3-nitrophenyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: morpholin-4-yl-(3-nitrophenyl)methanone

  • Molecular Formula: C₁₁H₁₂N₂O₄

  • Molecular Weight: 236.22 g/mol

  • CAS Number: 26162-90-3

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for Morpholino(3-nitrophenyl)methanone. All experimental data is sourced from Reddy et al. unless otherwise specified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data

The proton NMR spectrum was recorded on a 500 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
8.930d1HAromatic C-H
8.42dd1HAromatic C-H
8.41dd1HAromatic C-H
7.69dd1HAromatic C-H
3.64t4HMorpholine -CH₂-O-
3.41t4HMorpholine -CH₂-N-

Table 1: ¹H NMR spectroscopic data for this compound.[1]

2.1.2. ¹³C NMR Data (Predicted)

Experimental ¹³C NMR data for this compound was not found in the searched literature. The following table provides predicted chemical shifts based on the analysis of similar structures and standard chemical shift ranges for the functional groups present. The spectrum is expected to show 7 distinct signals corresponding to the carbon atoms in the molecule.

Predicted Chemical Shift (δ) ppmAssignment
~168Carbonyl (C=O)
~148Aromatic C-NO₂
~137Aromatic C-C=O
~130Aromatic C-H
~127Aromatic C-H
~124Aromatic C-H
~122Aromatic C-H
~67Morpholine -CH₂-O-
~48, ~43Morpholine -CH₂-N-

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum was recorded using a KBr pellet method. The main absorption bands (ν) are reported in reciprocal centimeters (cm⁻¹).

Wavenumber (cm⁻¹)Functional Group Assignment
3080Aromatic C-H stretch
1774Carbonyl (C=O) stretch
1643Aromatic C=C stretch
1614Aromatic C=C stretch
1582Aromatic C=C stretch
1526Asymmetric N-O stretch (NO₂)
1382Symmetric N-O stretch (NO₂)

Table 3: IR spectroscopic data for this compound.[1]

Mass Spectrometry (MS)

The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS). The major fragment ions are reported as mass-to-charge ratios (m/z).

m/zAssignment
235[M-H]⁻ (Molecular ion peak - 1)
205[M-NO]⁻
189[M-NO₂]⁻
150[M-C₄H₈NO]⁻
134[M-C₄H₈NO₂]⁻
104[C₇H₄O]⁺
76[C₆H₄]⁺
56[C₃H₄O]⁺
28[CO]⁺

Table 4: GC-MS data for this compound.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Experimental UV-Vis data for this compound was not found. Based on the presence of the nitrophenyl and benzoyl chromophores, the compound is expected to exhibit characteristic absorptions in the UV region.

Predicted λmax (nm)Electronic TransitionChromophore
~250-280π → πNitrophenyl group
~300-330n → πCarbonyl group

Table 5: Predicted UV-Vis absorption maxima for this compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Synthesis of this compound

The compound was synthesized by reacting 3-nitrobenzoyl chloride with morpholine. In a flask equipped with a magnetic stirrer, 3-nitrobenzoyl chloride (0.1 mol) is dissolved in diethyl ether at 25 °C. Morpholine (0.22 mol) is then added slowly over 1 hour, maintaining the temperature between 25-30 °C. The reaction mixture is stirred for an additional hour at 30 °C. The resulting morpholine hydrochloride salt is removed by filtration. The filtrate is concentrated under vacuum to yield the crude product, which is then purified by column chromatography.[1]

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating at a frequency of 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Due to the low natural abundance of ¹³C, several hundred to several thousand scans are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: A small volume of the solution (typically 1 µL) is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m DB-5 column). The column temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to separate the components of the mixture.

  • MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of the compound is prepared in a UV-transparent solvent, such as ethanol or acetonitrile. A series of dilutions are then made to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition: The spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The sample solution is then placed in the cuvette, and the absorbance is measured over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is recorded.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Morpholino (3-nitrophenyl)methanone Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (GC-MS) Purification->MS Sample Prep UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Prep Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment MS->Purity_Assessment UV_Vis->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis.

References

Morpholino(3-nitrophenyl)methanone: A Technical Guide to DMSO Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Solubility Data

The precise solubility of morpholino(3-nitrophenyl)methanone in DMSO has not been publicly documented. For the purposes of experimental design and the preparation of stock solutions, it is essential to experimentally determine this value. The following table provides an illustrative template for presenting such data once obtained.

ParameterValueMethod
Compound This compound-
Solvent Dimethyl Sulfoxide (DMSO)-
Kinetic Solubility To be determined (e.g., >200 µM)Nephelometry or UV-Vis Spectroscopy
Thermodynamic Solubility To be determined (e.g., 150 µM)Shake-Flask Method with LC-MS/MS analysis
Stock Solution Stability To be determinedNMR or LC-MS/MS after freeze-thaw cycles

Experimental Protocols for Solubility Determination

Accurate assessment of a compound's solubility in DMSO is fundamental for reliable in vitro screening. The following are detailed protocols for determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assay by Nephelometry

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for a specified period (e.g., 2 hours) at room temperature.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_serial Serial Dilution in DMSO Plate prep_stock->prep_serial add_compound Transfer 2 µL to PBS Plate prep_serial->add_compound prep_pbs Prepare PBS Plate prep_pbs->add_compound incubate Incubate for 2 hours add_compound->incubate measure Measure Turbidity (Nephelometer) incubate->measure analyze Determine Highest Non-Turbid Concentration measure->analyze

Kinetic Solubility Workflow.

Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound (solid)

  • DMSO

  • Microcentrifuge tubes

  • Orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Compound Addition: Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of DMSO.

  • Equilibration: Tightly seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with an appropriate solvent for analysis.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS method with a standard curve.

Biological Context: Potential Inhibition of the PI3K/Akt/mTOR Signaling Pathway

While the specific biological targets of this compound are not well-documented, compounds containing the morpholine moiety are frequently investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2]

The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors, often forming a critical hydrogen bond within the kinase binding pocket.[2] Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more kinases in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Morpholino-containing Inhibitor (e.g., Title Compound) Inhibitor->PI3K Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

PI3K/Akt/mTOR Signaling Pathway.

Further investigation into the biological activity of this compound is warranted to elucidate its specific molecular targets and therapeutic potential. The experimental protocols outlined in this guide provide a solid foundation for such studies, ensuring the generation of accurate and reproducible data.

References

Technical Guide: Synthesis and Characterization of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the synthesis and characterization of Morpholino(3-nitrophenyl)methanone based on available scientific literature. Information regarding the initial discovery, specific biological activities, and associated signaling pathways is not publicly available at the time of this report.

Introduction

This compound, also known as 4-(3-Nitrobenzoyl)morpholine, is a chemical compound with the molecular formula C₁₁H₁₂N₂O₄[1]. It serves as a key intermediate in the synthesis of other organic molecules, such as (3-Aminophenyl)(morpholino)methanone, which are recognized as important precursors for active pharmaceutical ingredients[2]. This guide details a documented synthetic route to this compound and summarizes its known physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₄PubChem[1]
Molecular Weight 236.22 g/mol PubChem[1]
IUPAC Name morpholin-4-yl-(3-nitrophenyl)methanonePubChem[1]
CAS Number 26162-90-3PubChem[1]
Synonyms 4-(3-Nitrobenzoyl)morpholinePubChem[1]
Appearance Solid (presumed)General Knowledge
Purity 95%+ (Commercially available)Hunan chemfish Pharmaceutical co.,Ltd[3]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from benzotrichloride. This synthetic pathway involves nitration, chlorination, and subsequent condensation with morpholine[2].

Synthetic Scheme

The overall workflow for the synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_0 Step 1: Nitration & Hydrolysis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Condensation A Benzotrichloride B 3-Nitrobenzoic Acid A->B HNO₃, H₂SO₄ C 3-Nitrobenzoyl Chloride B->C SOCl₂ D This compound C->D Morpholine

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on the synthesis of (3-Aminophenyl)(morpholino)methanone, where this compound is a key intermediate[2].

Step 1: Synthesis of 3-Nitrobenzoic Acid from Benzotrichloride

  • In a suitable reaction vessel, benzotrichloride is subjected to nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

  • This reaction concurrently results in the hydrolysis of the trichloromethyl group to a carboxylic acid.

  • The reaction mixture is worked up to isolate 3-nitrobenzoic acid. A selectivity of 90-95% for the meta-nitro isomer is reported[2].

  • Purification of 3-nitrobenzoic acid is achieved through column chromatography[2].

Step 2: Synthesis of 3-Nitrobenzoyl Chloride

  • 3-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to convert the carboxylic acid to an acyl chloride.

  • The reaction is carried out under appropriate conditions to ensure complete conversion.

  • The resulting 3-nitrobenzoyl chloride is obtained with a reported yield of 80%[2].

Step 3: Synthesis of this compound

  • 3-Nitrobenzoyl chloride is condensed with morpholine.

  • The reaction is performed in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

  • The product, this compound, is isolated and purified.

  • A yield of 80% is reported for this condensation step[2].

Characterization Data

The characterization data for the synthesized this compound is summarized in Table 2.

Table 2: Characterization Data for this compound

AnalysisDataSource
¹H NMR (500 MHz, CDCl₃) δ 8.930 (d, 1H), 8.42 (dd, 1H), 8.41 (dd, 1H), 7.69 (dd, 1H), 3.64 (t, 4H), 3.41 (t, 4H)Asian J. Chem.[4]
IR (KBr pellet, cm⁻¹) 1526 (C-N), 1382 (N-O)Asian J. Chem.[4]
GC-MS (m/e) 235, 205, 189, 150, 134, 104, 76, 56, 28Asian J. Chem.[4]

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations.

Logical_Relationship Start Starting Material Benzotrichloride Nitration Nitration & Hydrolysis Start->Nitration Intermediate1 Intermediate 3-Nitrobenzoic Acid Nitration->Intermediate1 Chlorination Acyl Chloride Formation Intermediate1->Chlorination Intermediate2 Intermediate 3-Nitrobenzoyl Chloride Chlorination->Intermediate2 Condensation Amide Coupling Intermediate2->Condensation Product Final Product This compound Condensation->Product

Caption: Logical flow of the synthesis of this compound.

Conclusion

This technical guide provides a detailed overview of a published method for the synthesis of this compound, a valuable intermediate in organic synthesis. The provided experimental protocols and characterization data serve as a resource for researchers and scientists in the field of drug development and chemical synthesis. Further research is required to elucidate the potential biological activities and explore the broader applications of this compound.

References

In Silico Screening of Morpholino(3-nitrophenyl)methanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico screening workflow for the characterization of Morpholino(3-nitrophenyl)methanone, a synthetic compound with potential therapeutic applications. In the absence of extensive experimental data for this specific molecule, this document presents a robust, hypothetical screening cascade targeting plausible cancer-related proteins, based on the known biological activities of structurally related nitrophenyl-containing compounds. The proposed workflow integrates pharmacophore modeling, virtual screening, molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and quantum chemical calculations to identify potential biological targets and evaluate the drug-likeness of the compound. Detailed experimental protocols for these computational methods are provided, and all quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to ensure clarity and reproducibility. This guide serves as a practical blueprint for the computational evaluation of novel small molecules in the early stages of drug discovery.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring linked to a 3-nitrophenyl group via a ketone. While specific biological activities for this exact compound are not widely reported in peer-reviewed literature, the presence of the nitrophenyl moiety is significant, as similar structures have been investigated for their potential as anticancer agents. This guide, therefore, proposes a hypothetical in silico screening strategy to explore the anticancer potential of this compound, focusing on two validated cancer targets: the RET (Rearranged during Transfection) tyrosine kinase and Heat Shock Protein 90 (HSP90).

The in silico workflow is designed to be a multi-step filtering process, starting with a broad search for potential targets and progressively narrowing down to detailed interaction analysis and property prediction. This approach aims to provide a comprehensive profile of the compound's potential efficacy and safety before committing to costly and time-consuming in vitro and in vivo studies.

Proposed Biological Targets

Based on the anticancer activity of other nitrophenyl-containing heterocyclic compounds, this screening protocol will focus on the following two protein targets:

  • RET (Rearranged during Transfection) Tyrosine Kinase: A receptor tyrosine kinase that, when mutated or overexpressed, can be a driver for various types of cancer, including thyroid and lung cancers.

  • Heat Shock Protein 90 (HSP90): A molecular chaperone that is crucial for the stability and function of a wide range of client proteins, many of which are involved in cancer cell growth and survival.

In Silico Screening Workflow

The proposed in silico screening workflow is a sequential process designed to efficiently evaluate the potential of this compound as an inhibitor of RET and HSP90.

G cluster_0 Initial Screening cluster_1 Focused Analysis cluster_2 Property Prediction cluster_3 Final Evaluation A Pharmacophore Modeling B Virtual Screening A->B Generates 3D query C Molecular Docking B->C Identifies initial hits D Interaction Analysis C->D Predicts binding mode and affinity E ADMET Prediction C->E Filters based on binding F Quantum Chemical Calculations D->F Refines interaction energies G Lead Candidate Prioritization D->G Provides structural insights E->G Assesses drug-likeness F->G Provides electronic insights

Caption: A high-level overview of the in silico screening workflow.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueMethod
Molecular FormulaC11H12N2O4-
Molecular Weight236.22 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bonds2PubChem
Polar Surface Area75.4 ŲPubChem
Table 2: Hypothetical Molecular Docking Results
Target Protein (PDB ID)Binding Affinity (kcal/mol)RMSD (Å)Interacting Residues
RET Kinase (2X2M)-8.51.2GLY733, LYS758, GLU775, ASP833
HSP90 (1UY6)-7.91.8LEU48, ASN51, ASP93, PHE138
Table 3: Predicted ADMET Properties
ADMET PropertyPredicted ValueAcceptable Range
Absorption
Caco-2 Permeability (logPapp)0.95 x 10⁻⁶ cm/s> 0.9 x 10⁻⁶ cm/s
Human Intestinal Absorption95%> 80%
Distribution
BBB Permeability (logBB)-0.5-1.0 to 0.3
PPB (Plasma Protein Binding)85%< 90%
Metabolism
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorNoNo
Excretion
Total Clearance (log ml/min/kg)0.5-
Toxicity
AMES ToxicityNon-mutagenicNon-mutagenic
hERG InhibitionLow riskLow risk

Experimental Protocols

Pharmacophore Modeling

Objective: To generate a 3D pharmacophore model based on known inhibitors of RET and HSP90 to be used as a query for virtual screening.

Methodology:

  • Ligand Set Preparation: A set of at least 10-20 structurally diverse and potent known inhibitors for each target (RET and HSP90) will be collected from literature and databases (e.g., ChEMBL).

  • Conformational Analysis: For each ligand, a conformational search will be performed to generate a representative set of low-energy conformers.

  • Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups will be identified across the ligand set.

  • Model Generation and Validation: A pharmacophore model will be generated that represents the spatial arrangement of these key features. The model will be validated using a test set of known active and inactive compounds to assess its ability to discriminate between them.

G A Collect Known Inhibitors B Generate Conformers A->B C Identify Pharmacophoric Features B->C D Align Ligands C->D E Generate Pharmacophore Model D->E F Validate Model E->F

Caption: Workflow for ligand-based pharmacophore modeling.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of RET and HSP90.

Methodology (using AutoDock Vina):

  • Target Protein Preparation:

    • Download the crystal structures of RET kinase (e.g., PDB ID: 2X2M, 2IVT, 4CKJ, 5FM3, 6NEC) and HSP90 (e.g., PDB ID: 1UY6, 2XJX, 3HHU, 7RY1) from the Protein Data Bank.

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

    • Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Minimize the energy of the ligand structure.

    • Assign rotatable bonds.

  • Docking Simulation:

    • Run AutoDock Vina with the prepared protein and ligand files.

    • Set the exhaustiveness parameter to at least 8 to ensure a thorough search.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

ADMET Prediction

Objective: To computationally assess the drug-likeness and potential toxicity of this compound.

Methodology:

  • Input: The 2D structure or SMILES string of this compound.

  • Prediction Servers: Utilize online web servers such as SwissADME, pkCSM, or ADMETlab 2.0.

  • Properties to Analyze:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier (BBB) permeability, plasma protein binding (PPB).

    • Metabolism: Inhibition of cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4).

    • Excretion: Total clearance.

    • Toxicity: AMES mutagenicity, hERG inhibition.

  • Data Interpretation: Compare the predicted values against established ranges for orally bioavailable drugs.

Quantum Chemical Calculations

Objective: To refine the understanding of the electronic properties and reactivity of this compound.

Methodology (using Density Functional Theory - DFT):

  • Geometry Optimization: Perform a full geometry optimization of the compound at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Electronic Property Calculation:

    • Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic gap.

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.

  • Analysis: Relate the calculated electronic properties to the potential reactivity and interaction capabilities of the molecule within a biological system.

G A Input Molecular Structure B Geometry Optimization (DFT) A->B C Calculate HOMO/LUMO Energies B->C D Generate MEP Map B->D E Analyze Electronic Properties and Reactivity C->E D->E

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

This technical guide provides a comprehensive and structured in silico approach for the preliminary evaluation of this compound as a potential anticancer agent. By employing a multi-faceted computational strategy encompassing target identification, interaction analysis, and property prediction, researchers can gain significant insights into the therapeutic potential of this and other novel compounds in a time- and cost-effective manner. The detailed protocols and structured data presentation are intended to facilitate the practical application of these methods in a drug discovery setting. Successful outcomes from this in silico cascade would provide a strong rationale for advancing the compound to experimental validation.

An In-depth Technical Guide to Morpholino(3-nitrophenyl)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on Morpholino(3-nitrophenyl)methanone is limited in publicly available literature. This guide provides a comprehensive overview based on its known chemical properties and by extrapolating from structurally related compounds, including (3-Aminophenyl)(morpholino)methanone and various nitrophenyl-containing heterocycles. This document is intended for researchers, scientists, and drug development professionals to facilitate further investigation.

Introduction

This compound is a synthetic organic compound with the chemical formula C11H12N2O4[1]. It features a morpholine ring connected to a 3-nitrophenyl group through a ketone linkage. The presence of the morpholine moiety, a "privileged" structure in medicinal chemistry, suggests potential for favorable pharmacokinetic properties such as improved aqueous solubility. The nitrophenyl group is a common pharmacophore that can be associated with a range of biological activities. Given the scarcity of direct research on this specific molecule, this guide will draw parallels from closely related analogs to infer potential synthetic routes, biological activities, and mechanisms of action.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC11H12N2O4PubChem[1]
Molecular Weight236.22 g/mol PubChem[1]
XLogP30.8PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count2PubChem[1]
Exact Mass236.07970687 DaPubChem[1]
Monoisotopic Mass236.07970687 DaPubChem[1]
Topological Polar Surface Area75.4 ŲPubChem[1]
Heavy Atom Count17PubChem[1]

Synthesis and Experimental Protocols

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic pathway can be inferred from the synthesis of the closely related compound, (3-Aminophenyl)(morpholino)methanone[2]. The synthesis of the target molecule would likely involve the reaction of 3-nitrobenzoyl chloride with morpholine. A more detailed, multi-step synthesis starting from a readily available precursor like benzotrichloride is described for the amino-analog and can be adapted.

A proposed synthetic workflow is outlined below. This process is adapted from the synthesis of (3-Aminophenyl)(morpholino)methanone[2].

Step 1: Nitration of Benzotrichloride Benzotrichloride is nitrated to yield 3-nitrobenzoic acid.

Step 2: Chlorination The resulting 3-nitrobenzoic acid is treated with a chlorinating agent, such as thionyl chloride, to produce 3-nitrobenzoyl chloride.

Step 3: Condensation with Morpholine 3-nitrobenzoyl chloride is then condensed with morpholine to yield the final product, this compound.

A diagram of this proposed synthetic workflow is provided below.

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Condensation Benzotrichloride Benzotrichloride NitrobenzoicAcid 3-Nitrobenzoic Acid Benzotrichloride->NitrobenzoicAcid Nitrating Agent NitrobenzoylChloride 3-Nitrobenzoyl Chloride NitrobenzoicAcid->NitrobenzoylChloride Thionyl Chloride FinalProduct This compound NitrobenzoylChloride->FinalProduct Morpholine Morpholine Morpholine->FinalProduct

Caption: Proposed synthesis of this compound.

Materials:

  • Benzotrichloride

  • Nitric acid (90%)

  • Thionyl chloride

  • Morpholine

  • Hydrochloric acid

  • Iron powder (for reduction to the amino-analog)

  • Solvents (e.g., ethanol)

Procedure:

  • Nitration: Benzotrichloride is carefully treated with 90% nitric acid to achieve selective nitration at the meta position, yielding 3-nitrobenzoic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Chlorination: 3-Nitrobenzoic acid is refluxed with an excess of thionyl chloride to form 3-nitrobenzoyl chloride. The excess thionyl chloride is removed by distillation.

  • Condensation: The crude 3-nitrobenzoyl chloride is dissolved in a suitable solvent and cooled in an ice bath. Morpholine is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction mixture is washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

Numerous compounds containing a nitrophenyl group have been investigated for their anticancer properties[3][4]. For instance, certain nitrophenyl-containing tetrahydroisoquinolines have demonstrated antiproliferative effects against cancer cell lines such as MCF7 and HepG2[3]. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest at the G2/M phase[3]. Molecular docking studies have suggested that these compounds may act as inhibitors of enzymes like RET and HSP90[3].

A hypothetical signaling pathway illustrating the potential anticancer mechanism of action is depicted below.

AnticancerPathway Compound This compound RET RET Kinase Compound->RET Inhibition HSP90 HSP90 Compound->HSP90 Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RET->Downstream HSP90->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis CellCycle G2/M Arrest Downstream->CellCycle

Caption: Hypothetical anticancer signaling pathway.

Derivatives of morpholine and benzamides are known to exhibit antimicrobial properties. For example, (3-fluorophenyl)(morpholino)methanone has been reported to have pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria[5]. The exact mechanism is not fully elucidated but may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Conclusion and Future Directions

This compound is a compound with potential for biological activity, inferred from its structural components. The lack of direct experimental data highlights the need for further research. Future studies should focus on:

  • Optimized Synthesis: Developing and optimizing a reliable synthetic route for this compound to enable further studies.

  • Biological Screening: Conducting comprehensive in vitro and in vivo screening to evaluate its potential anticancer, antimicrobial, and other biological activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to identify key structural features responsible for its activity and to optimize its therapeutic potential.

This technical guide provides a foundational framework for initiating research into this compound, a molecule that warrants further exploration for its potential applications in drug discovery and development.

References

Technical Guide: Safety and Handling of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known safety, handling, and synthesis protocols for Morpholino(3-nitrophenyl)methanone. The information is intended for use by professionals in research and development settings.

Compound Identification and Physicochemical Properties

This compound is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1]

PropertyValueSource
IUPAC Name morpholin-4-yl-(3-nitrophenyl)methanone[2]
CAS Number 262162-90-3[2][3]
Molecular Formula C₁₁H₁₂N₂O₄[1][2]
Molecular Weight 236.22 g/mol [2]
Appearance Light yellow solid[4]
Melting Point 85-88 °C[5]

Safety and Handling

General Precautions:

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid inhalation of dust or fumes.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized through the reaction of 3-nitrobenzoyl chloride with morpholine. The following are representative experimental protocols derived from the literature.

Protocol 1: Synthesis from 3-Nitrobenzoyl Chloride[5]

Materials:

  • 3-nitrobenzoyl chloride (0.1 mol)

  • Morpholine (0.22 mol)

  • Diethyl ether

Equipment:

  • 250 mL 4-neck flask

  • Magnetic stirrer

  • Thermopocket

  • Condenser

  • CaCl₂ guard tube

Procedure:

  • Equip a 250 mL 4-neck flask with a magnetic stirrer, thermopocket, condenser, and CaCl₂ guard tube.

  • Charge the flask with diethyl ether at 25 °C.

  • Add 3-nitrobenzoyl chloride (0.1 mol) to the flask at 25 °C.

  • Slowly add morpholine (0.22 mol) over 1 hour, maintaining the temperature between 25-30 °C.

  • After the addition is complete, maintain the reaction mixture at 30 °C for 1 hour.

  • Filter the resulting morpholine hydrochloride salt.

  • Distill the filtrate under vacuum to obtain the crude this compound.

  • The crude product can be purified by column chromatography. A yield of approximately 80% is reported.[5]

Protocol 2: Synthesis from 3-Nitrobenzoic Acid[6][7]

Materials:

  • 3-nitrobenzoic acid (29.9 mmol)

  • Oxalyl chloride (35.9 mmol)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (44.9 mmol)

  • Morpholine

Procedure:

  • In a suitable flask, dissolve 3-nitrobenzoic acid (5 g, 29.9 mmol) in a mixture of DCM:DMF (30 ml, 29:1).

  • Add oxalyl chloride (3.14 ml, 35.9 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the resulting residue (crude 3-nitrobenzoyl chloride) in DCM (25 ml).

  • Cool the reaction mixture to 0 °C.

  • Add triethylamine (6.26 ml, 44.9 mmol) and then morpholine.

  • Stir the reaction to completion.

  • Work up the reaction mixture to isolate the product.

Role in Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor for the synthesis of (3-Aminophenyl)(morpholino)methanone, which is then used in the development of MEK inhibitors and ATAD2 inhibitors.[4][6]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent reduction of this compound.

G A Start: 3-Nitrobenzoic Acid C Intermediate: 3-Nitrobenzoyl Chloride A->C Acyl Chloride Formation B Reagents: Oxalyl Chloride, DCM/DMF B->A E Product: This compound C->E Amide Coupling D Reagents: Morpholine, Triethylamine D->C F Purification: Column Chromatography E->F Purification G Reducing Agent: SnCl2 or Fe/HCl F->G Reduction of Nitro Group H Final Intermediate: (3-Aminophenyl)(morpholino)methanone G->H

Caption: Synthetic workflow for this compound and its reduction.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should conduct their own risk assessments and consult with qualified safety professionals before handling this chemical. The information provided is based on publicly available data and may not be exhaustive.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays Using Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(3-nitrophenyl)methanone is a synthetic organic compound featuring a morpholine ring linked to a 3-nitrophenyl group via a carbonyl bridge. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting potential therapeutic applications. The morpholine ring is a "privileged" structure known to improve pharmacokinetic properties, while the nitrophenyl group is present in various bioactive compounds.

These application notes provide a framework for the in vitro evaluation of this compound, focusing on potential anticancer, antibacterial, and anti-inflammatory activities. The protocols detailed below are standard, robust methods to begin characterizing the biological profile of this compound.

Application I: Anticancer Activity

The presence of the nitrophenyl moiety in some anticancer agents suggests that this compound could possess cytotoxic or cytostatic properties against cancer cell lines. Key aspects to investigate are its effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Data Presentation: Example Anticancer Activity Data

The following tables represent hypothetical data for this compound to illustrate how results can be presented.

Table 1: Cell Viability (IC50) Data from MTT Assay

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma28.5
HeLaCervical Cancer21.8
HEK293Normal Kidney (Control)> 100

Table 2: Apoptosis Induction from Annexin V-FITC/PI Assay

Cell LineConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
MCF-70 (Control)2.11.5
1525.48.2
3045.815.6

Table 3: Cell Cycle Analysis from Propidium Iodide Staining

Cell LineConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-70 (Control)55.230.114.7
1568.915.515.6
3075.48.316.3

Experimental Workflow: Anticancer Screening

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis start Prepare this compound Stock Solution viability MTT Cell Viability Assay (Multiple Cancer Cell Lines) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Annexin V-FITC/PI Apoptosis Assay ic50->apoptosis cell_cycle Propidium Iodide Cell Cycle Analysis ic50->cell_cycle western Western Blot for Apoptotic & Cell Cycle Proteins (e.g., Caspases, p53, p21) apoptosis->western cell_cycle->western

Caption: Workflow for in vitro anticancer evaluation.

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[1] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[1]

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Protocol 2: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is used as a vital stain to identify late apoptotic or necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask and treat with this compound at desired concentrations for a specified time.[3]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment.

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.[3]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses the fluorescent dye Propidium Iodide (PI) to stain DNA. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)

  • Ice-cold 70% ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

  • Harvesting: Harvest approximately 2 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS, then resuspend the pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

  • Storage: Incubate the cells for at least 2 hours (or overnight) at 4°C for fixation.[7]

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[8]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[8]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.

Application II: Antibacterial Activity

The morpholine moiety is found in some antibacterial agents. Therefore, it is prudent to screen this compound for activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: Example Antibacterial Activity Data

Table 4: Minimum Inhibitory Concentration (MIC) Values

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive16
Enterococcus faecalis (ATCC 29212)Positive32
Escherichia coli (ATCC 25922)Negative> 128
Pseudomonas aeruginosa (ATCC 27853)Negative> 128
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9] The broth microdilution method is a standard and widely used technique.[9]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., from ATCC)

  • Spectrophotometer or McFarland standards

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Select several colonies from a fresh (18-24 hour) agar plate and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Dispense 100 µL of sterile MHB into each well of a 96-well plate.[9] Add 100 µL of a stock solution of this compound to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Within 15 minutes of preparing the final inoculum, add 100 µL of the diluted bacterial suspension to each well.[9] This brings the total volume to 200 µL and halves the compound concentration, achieving the final test concentrations.

  • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[9]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density on a plate reader.

Application III: Anti-inflammatory Activity

Certain benzoyl derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are key mediators in the inflammatory cascade.

Data Presentation: Example Anti-inflammatory Activity Data

Table 5: COX and LOX Enzyme Inhibition

EnzymeIC50 (µM)
COX-145.2
COX-212.8
15-LOX8.7
Protocol 5: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX-1 and COX-2 enzymes.[10] Commercially available kits often use a fluorometric method to detect the intermediate product, Prostaglandin G2.[11]

Materials:

  • COX Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam, or Sigma-Aldrich)

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric plate reader

Procedure (based on a typical commercial kit):

  • Reagent Preparation: Prepare all reagents (assay buffer, probe, cofactor, enzyme, substrate) as per the kit manufacturer's instructions.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Plate Setup: Add assay buffer, enzyme (COX-1 or COX-2), and the test compound (or appropriate controls, such as a known inhibitor like celecoxib for COX-2) to the wells of a 96-well plate.[11]

  • Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid, to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at the recommended temperature (e.g., 25°C).[12]

  • Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percentage of inhibition relative to the enzyme control (no inhibitor) and calculate the IC50 value.[12]

Protocol 6: Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of LOX-catalyzed conversion of a fatty acid substrate (e.g., linoleic or arachidonic acid) to a hydroperoxide product.[13] The formation of the conjugated diene product can be monitored by measuring the increase in absorbance at 234 nm.[13]

Materials:

  • Lipoxygenase enzyme (e.g., from soybean, 15-LOX)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • UV-Vis spectrophotometer

Procedure:

  • Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing borate buffer and the desired concentration of this compound.

  • Enzyme Pre-incubation: Add the LOX enzyme to the cuvette and pre-incubate for 3-5 minutes at 25°C.[14]

  • Reaction Initiation: Start the reaction by adding the substrate, linoleic acid.

  • Absorbance Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.[14]

  • Controls: Run a control reaction without the inhibitor to determine the uninhibited enzyme activity.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by a bioactive compound.

G stress Cellular Stress (e.g., Compound Treatment) p53 p53 Activation (Phosphorylation) stress->p53 p21 p21 Expression p53->p21 transcription bax Bax/PUMA/Noxa Expression p53->bax transcription cycle_arrest Cell Cycle Arrest (G1/S Checkpoint) p21->cycle_arrest inhibition of CDK mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apoptosome casp3 Caspase-3 Activation apoptosome->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: p53-mediated apoptosis and cell cycle arrest pathway.[15]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TRAIL DeathR Death Receptor (Fas / TRAILR) FasL->DeathR binding DISC DISC Formation (FADD, Pro-Caspase-8) DeathR->DISC Casp8 Caspase-8 Activation DISC->Casp8 BH3 BH3-only proteins (Bid, Bim, PUMA) Casp8->BH3 tBid Casp3 Executioner Caspases (Caspase-3, -6, -7) Activation Casp8->Casp3 DNA_damage DNA Damage / Stress DNA_damage->BH3 BaxBak Bax/Bak Activation BH3->BaxBak Mito Mitochondria BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.[16]

G cluster_cyto Cytoplasm cluster_nuc Nucleus stimuli Pro-inflammatory Stimuli (TNF-α, IL-1, LPS) receptor Receptor (TNFR, TLR) stimuli->receptor adaptors Adaptor Proteins receptor->adaptors ikk IKK Complex Activation adaptors->ikk ikb_p IκBα Phosphorylation ikk->ikb_p ikb_deg IκBα Degradation ikb_p->ikb_deg nfkb_active Active NF-κB ikb_deg->nfkb_active release nfkb_complex NF-κB (p65/p50) ikb IκBα nfkb_nuc Active NF-κB (p65/p50) nfkb_active->nfkb_nuc translocation dna DNA (κB sites) nfkb_nuc->dna binding transcription Gene Transcription (Cytokines, COX-2, etc.) dna->transcription

Caption: Canonical NF-κB signaling pathway.[17]

References

Application Notes and Protocols for Cell-Based Assays with Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific cell-based assay data for Morpholino(3-nitrophenyl)methanone is not publicly available. The following application notes and protocols are based on the established activities of the two primary structural components of this molecule: the morpholine moiety, often found in bioactive compounds, and the nitrophenyl group, which is present in various compounds with demonstrated anticancer properties. Additionally, protocols for the broader class of Morpholino oligonucleotides are provided for context, although this compound is a small molecule and not an oligonucleotide. This document, therefore, presents a hypothetical but scientifically grounded framework for initiating research on this compound.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring connected to a 3-nitrophenyl group via a ketone linkage. While the biological activities of this specific molecule are uncharacterized, its structural motifs suggest potential applications in oncology. Numerous nitrophenyl-containing compounds have been investigated for their ability to induce cell cycle arrest and apoptosis in cancer cell lines.[1] The morpholine ring is a common scaffold in medicinal chemistry, known to improve pharmacokinetic properties.

This document outlines potential cell-based assays to investigate the hypothesized anticancer effects of this compound, focusing on cytotoxicity, apoptosis induction, and cell cycle modulation.

Potential Mechanism of Action: Induction of Apoptosis

Based on related nitrophenyl compounds, a plausible mechanism of action for this compound is the induction of apoptosis in cancer cells, potentially through the activation of the p53 tumor suppressor pathway.[2][3][4][5][6] In many cancers, p53 is inactivated by proteins like MDM2. Small molecules can disrupt this interaction, leading to p53 stabilization, cell cycle arrest, and apoptosis.

G cluster_0 Cellular Stress cluster_1 p53 Activation Pathway Compound This compound (Hypothesized) MDM2 MDM2 Compound->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits (Degradation) p21 p21 p53->p21 Activates BAX BAX p53->BAX Activates CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Caspase9 Caspase-9 BAX->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized p53-mediated apoptosis pathway.

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data that might be obtained from the described experimental protocols. These are not real data for this compound but serve as examples of how to structure and present experimental results.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssay TypeIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaMTT Assay15.8 ± 2.1
HCT-116Colon CarcinomaMTT Assay25.4 ± 3.5
A549Lung CarcinomaMTT Assay42.1 ± 5.8
HepG2Hepatocellular CarcinomaMTT Assay18.9 ± 2.6[1]
HSFNormal Skin FibroblastMTT Assay> 100

Table 2: Apoptosis Induction in HepG2 Cells

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)4.1 ± 0.92.3 ± 0.5
1018.6 ± 2.57.9 ± 1.1
2542.3 ± 5.121.4 ± 3.3
5055.7 ± 6.335.8 ± 4.7

Table 3: Cell Cycle Analysis in HepG2 Cells

Treatment Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
0 (Control)55.2 ± 4.128.9 ± 3.215.9 ± 2.5
2572.8 ± 5.515.4 ± 2.811.8 ± 2.1

Experimental Protocols

The following protocols provide a framework for evaluating the potential anticancer activity of this compound.

Experimental Workflow Overview

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays A Cell Seeding (e.g., 96-well plate) B Compound Treatment (Dose-response) A->B C Incubation (e.g., 72 hours) B->C D MTT Assay (Cell Viability) C->D E Calculate IC50 D->E G Treat with IC50 Concentration E->G Inform Concentration F Cell Seeding (e.g., 6-well plate) F->G H Incubation (e.g., 24-48 hours) G->H I Apoptosis Assay (Annexin V/PI Staining) H->I J Cell Cycle Analysis (Propidium Iodide Staining) H->J K Flow Cytometry I->K J->K

Caption: General workflow for in vitro anticancer screening.

Protocol 1: MTT Cell Viability Assay

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2) and a non-cancerous control cell line (e.g., HSF).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until formazan crystals form.

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell line (e.g., HepG2).

  • 6-well plates.

  • This compound.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound (e.g., based on the IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while dual-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

This protocol analyzes the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cell line (e.g., HepG2).

  • 6-well plates.

  • This compound.

  • PBS.

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution with RNase A.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in PI staining solution and incubate for 30 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Concluding Remarks

The provided application notes and protocols offer a robust starting point for the investigation of this compound's biological activities. Given the prevalence of the nitrophenyl moiety in anticancer compounds, the hypothesized cytotoxic and pro-apoptotic effects are a logical avenue of inquiry. Researchers should meticulously document all experimental conditions and results to build a comprehensive profile of this novel compound. Should the compound show significant activity, further studies into specific molecular targets within the p53 pathway or other relevant signaling cascades would be warranted.

References

Application Notes and Protocols: Morpholino(3-nitrophenyl)methanone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholino(3-nitrophenyl)methanone is a synthetic compound featuring a morpholine ring attached to a 3-nitrophenyl group. While direct evidence of its activity as an enzyme inhibitor is limited in current scientific literature, its structural motifs—the morpholine and nitrophenyl moieties—are present in numerous biologically active molecules, including known enzyme inhibitors. This document provides a framework for investigating the potential enzyme inhibitory and antiproliferative activities of this compound. The protocols outlined below are designed to serve as a starting point for screening and characterizing its biological effects.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as increased aqueous solubility and metabolic stability. It is a key component in several approved drugs, including kinase inhibitors. Similarly, the nitrophenyl group is a common feature in various pharmacologically active compounds and can be a crucial element for molecular recognition by target proteins. Although direct enzymatic targets of this compound have not been definitively identified, related compounds containing these structural features have shown potential as anticancer and anti-inflammatory agents. For instance, various nitrophenyl-containing heterocyclic compounds have been explored for their antiproliferative effects and potential to inhibit enzymes such as the RET kinase. Furthermore, other molecules incorporating a morpholine ring have been successfully developed as potent inhibitors of the PI3K/mTOR signaling pathway.

These observations suggest that this compound warrants investigation as a potential modulator of enzymatic activity and cellular signaling pathways. This document provides detailed protocols for preliminary screening of its enzyme inhibitory and cytotoxic activities.

Potential (Hypothetical) Biological Activity

Based on the activities of structurally related compounds, this compound could potentially exhibit inhibitory activity against kinases or other enzymes involved in cell proliferation and survival. The following sections outline protocols to test these hypotheses.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetIC50 (µM)Ki (µM)Assay Conditions
Kinase A[Experimental Value][Experimental Value][Buffer, ATP concentration, Substrate]
Kinase B[Experimental Value][Experimental Value][Buffer, ATP concentration, Substrate]
Kinase C[Experimental Value][Experimental Value][Buffer, ATP concentration, Substrate]

Table 2: Antiproliferative Activity of this compound

Cell LineIC50 (µM) after 48hAssay Method
Cancer Cell Line 1[Experimental Value]MTT Assay
Cancer Cell Line 2[Experimental Value]MTT Assay
Normal Cell Line[Experimental Value]MTT Assay

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to screen for the inhibitory activity of this compound against a panel of protein kinases using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Kinase of interest (e.g., from a commercial panel)

  • Kinase substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase assay buffer

    • This compound at various concentrations (or DMSO for control)

    • Kinase and substrate mixture

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final volume should be consistent across all wells (e.g., 50 µL).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Add the luminescent kinase assay reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP.

  • Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.

  • Data Analysis: The inhibitory activity is determined by the decrease in luminescence in the presence of the compound compared to the control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of This compound add_reagents Add buffer, compound, kinase, and substrate to 96-well plate prep_compound->add_reagents prep_reagents Prepare kinase, substrate, and ATP solutions prep_reagents->add_reagents start_reaction Initiate reaction with ATP add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation add_detection Add luminescent detection reagent incubation->add_detection measure_lum Measure luminescence add_detection->measure_lum calc_ic50 Calculate IC50 value measure_lum->calc_ic50

Caption: Workflow for in vitro kinase inhibition assay.

Protocol 2: Antiproliferative MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, based on the known activities of other morpholine-containing kinase inhibitors that target the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibits (Hypothetical)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While the direct enzyme inhibitory profile of this compound is yet to be fully elucidated, its chemical structure suggests potential for biological activity. The protocols provided herein offer a systematic approach to investigate its efficacy as a potential enzyme inhibitor and antiproliferative agent. Positive results from these initial screens would warrant further investigation into its specific molecular targets and mechanism of action.

Application Notes and Protocols for High-Throughput Screening of Morpholino(3-nitrophenyl)methanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of Morpholino(3-nitrophenyl)methanone derivatives. This class of compounds, characterized by a core morpholine ring attached to a nitrophenyl methanone moiety, represents a promising scaffold for the discovery of novel therapeutic agents. The morpholine ring is a "privileged" structure in medicinal chemistry, known to improve aqueous solubility and other drug-like properties.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[2][3][4]

This document outlines a representative HTS campaign to identify potential inhibitors of a key signaling pathway implicated in cancer progression, the PI3K/Akt/mTOR pathway. Several morpholine-containing compounds have been identified as inhibitors of kinases within this pathway, such as PI3K and mTOR.[3][5]

Application: Identification of Novel PI3K Alpha Inhibitors

This section describes a biochemical high-throughput screen to identify inhibitors of the p110α subunit of phosphoinositide 3-kinase (PI3Kα) from a library of this compound derivatives. Dysregulation of the PI3K pathway is a hallmark of many cancers, making PI3Kα a critical target for drug discovery.

Data Presentation: Summary of Screening Results

Following a primary screen and subsequent dose-response analysis, hit compounds were characterized by their half-maximal inhibitory concentration (IC50). The following table summarizes the quantitative data for a selection of hypothetical lead compounds from the this compound library.

Compound IDTargetAssay TypeIC50 (nM)Selectivity (over other PI3K isoforms)
MNP-001PI3KαTR-FRET8510-fold vs PI3Kβ, >100-fold vs PI3Kγ/δ
MNP-002PI3KαTR-FRET1205-fold vs PI3Kβ, >50-fold vs PI3Kγ/δ
MNP-003PI3KαTR-FRET>10,000-
MNP-004PI3KαTR-FRET4525-fold vs PI3Kβ, >200-fold vs PI3Kγ/δ
Wortmannin (Control)PI3KαTR-FRET2Pan-PI3K inhibitor

Caption: In vitro inhibitory activity of lead this compound derivatives against PI3Kα.

Signaling Pathway

The diagram below illustrates the central role of PI3K in the PI3K/Akt/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and growth.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PDK1 PDK1 Akt Akt mTORC1 mTORC1 Proliferation Cell Proliferation & Survival

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed for execution in a 384-well format suitable for automated HTS.[6]

High-Throughput Screening Workflow

The overall workflow for the HTS campaign is depicted in the following diagram. The process is iterative, with confirmed hits from one stage progressing to the next.

HTS_Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation DoseResponse Dose-Response (IC50 Determination) HitConfirmation->DoseResponse SecondaryAssays Secondary Assays (Selectivity & Mechanism) DoseResponse->SecondaryAssays LeadOpt Lead Optimization SecondaryAssays->LeadOpt

Caption: General workflow for a high-throughput screening campaign.

Protocol: PI3Kα TR-FRET Biochemical Assay

This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method in HTS for its robustness and sensitivity.[7][8]

A. Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[7]

  • Enzyme: Recombinant human PI3Kα (p110α/p85α).

  • Substrate: DiC8-PI(4,5)P2 (PIP2).

  • ATP: Adenosine triphosphate.

  • Detection Reagents: Europium-labeled anti-GST antibody, Biotin-tagged PIP3 binding protein, and APC-conjugated streptavidin.

  • Compound Plates: 384-well plates containing this compound derivatives dissolved in DMSO.

  • Control Compounds: Wortmannin (positive control), DMSO (negative control).

  • Assay Plates: Low-volume 384-well black plates.

B. Procedure:

  • Compound Dispensing: Using an acoustic dispenser, transfer 50 nL of each library compound, positive control, and negative control into the wells of the 384-well assay plate.[7]

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (diluted in assay buffer to the optimal concentration) to all wells using a robotic liquid handler.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[7]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP solution (containing both PIP2 and ATP at their optimal concentrations) to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.

  • Reaction Termination and Detection: Stop the reaction and detect the product by adding 10 µL of the detection reagent mix. Incubate for an additional 60 minutes to allow for the binding of detection reagents.[7]

  • Plate Reading: Read the plate using a TR-FRET-capable plate reader, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.

C. Data Analysis:

  • Ratio Calculation: Calculate the ratio of the acceptor signal to the donor signal for each well.

  • Normalization: Normalize the data using the positive (Wortmannin) and negative (DMSO) controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Identification: Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[7]

  • IC50 Determination: For confirmed hits, perform dose-response experiments with a serial dilution of the compound to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[9]

Protocol: Cell-Based Proliferation Assay

This protocol describes a secondary assay to evaluate the effect of hit compounds on the proliferation of a cancer cell line with a known PI3K pathway mutation (e.g., MCF-7).

A. Materials and Reagents:

  • Cell Line: MCF-7 breast cancer cell line.

  • Culture Medium: EMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (or similar).

  • Compound Plates: 384-well plates with serially diluted hit compounds.

  • Assay Plates: 384-well clear-bottom white plates.

B. Procedure:

  • Cell Seeding: Seed MCF-7 cells into 384-well assay plates at a density of 2,500 cells per well in 40 µL of culture medium and incubate overnight.

  • Compound Addition: Add 10 µL of the serially diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Equilibrate the plates to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Measure the luminescence using a plate reader.

C. Data Analysis:

  • Normalization: Normalize the luminescence data to the vehicle (DMSO) control wells.

  • GI50 Calculation: Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

By employing these high-throughput screening protocols, researchers can efficiently identify and characterize novel this compound derivatives as potential drug candidates for cancer therapy and other diseases. The integration of biochemical and cell-based assays provides a robust platform for hit validation and lead optimization.

References

Application Notes and Protocols for Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of Morpholino(3-nitrophenyl)methanone, a key chemical intermediate in the development of various biologically active compounds. This document offers detailed experimental protocols for its synthesis and subsequent chemical modification, along with its applications in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile chemical building block, primarily utilized in the synthesis of more complex molecules with potential therapeutic applications. Its chemical structure, featuring a morpholine moiety and a nitrophenyl group, allows for a range of chemical transformations. The nitro group can be readily reduced to an amine, providing a reactive site for further functionalization. This makes it a valuable precursor for the synthesis of libraries of compounds for screening in drug discovery programs. While not typically an endogenously active agent itself, its role as a key intermediate is critical in the development of novel therapeutics, including kinase inhibitors and antiviral agents.

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₂N₂O₄Inferred
Molecular Weight236.23 g/mol Inferred
AppearanceLight yellow solid[1]
Melting Point85-88 °C[2]
Spectroscopic Data
SpectroscopyDataReference
¹H-NMR (600 MHz, CDCl₃)δ (ppm): 7.90 (1H, d, J = 1.9 Hz), 7.82 (1H, d, J = 8.2 Hz), 7.49 (1H, dd, J = 8.2, 1.9 Hz), 3.74 (6H, br. s), 3.48 (2H, br. s)[1]
¹³C-NMRNot available in search results
IR (KBr pellet, cm⁻¹)3080 (=C-H), 1774 (C=O), 1643 (C=C), 1614 (C=C), 1582 (C=C), 1526 (C-N), 1382 (N-O)[2]
GC-MS (m/e)235, 205, 189, 150, 134, 104, 76, 56, 28[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the acylation of morpholine with 3-nitrobenzoyl chloride.

Materials:

  • 3-nitrobenzoyl chloride

  • Morpholine

  • Diethyl ether

  • Magnetic stirrer

  • Condenser

  • CaCl₂ guard tube

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Procedure: [2]

  • In a 250 mL 4-neck flask equipped with a magnetic stirrer, thermo pocket, condenser, and CaCl₂ guard tube, add diethyl ether at 25 °C.

  • Charge the flask with 3-nitrobenzoyl chloride (0.1 mol) at 25 °C.

  • Slowly add morpholine (0.22 mol) to the reaction mixture over 1 hour, maintaining the temperature at 25-30 °C.

  • After the addition is complete, maintain the reaction mixture at 30 °C for 1 hour.

  • Filter the resulting morpholine hydrochloride salt.

  • Concentrate the filtrate under vacuum to obtain the crude this compound.

  • Purify the crude product by column chromatography to yield the final product (80% yield).[2]

Workflow for Synthesis of this compound

reagents 3-Nitrobenzoyl Chloride + Morpholine in Diethyl Ether reaction Reaction at 25-30°C for 1h reagents->reaction Mixing filtration Filtration of Morpholine Hydrochloride reaction->filtration concentration Concentration of Filtrate filtration->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Synthesis of this compound.

Protocol 2: Reduction of this compound to (3-Aminophenyl)(morpholino)methanone

This protocol describes the reduction of the nitro group of this compound to an amine group, a crucial step for further derivatization.

Materials:

  • This compound

  • Ethyl acetate

  • Tin(II) chloride dihydrate

  • 2N Sodium hydroxide (NaOH) solution

  • Brine solution

  • Sodium sulfate

  • Magnetic stirrer

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (2 g, 8.47 mmol) in ethyl acetate (40 ml).

  • Add tin(II) chloride dihydrate (7.64 g, 33.9 mmol) to the solution.

  • Stir the resulting reaction mixture at room temperature for 17 hours.

  • Neutralize the reaction mixture with 2N NaOH solution.

  • Filter the mixture and extract the filtrate with ethyl acetate (2 x 250 ml).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over sodium sulfate and concentrate under vacuum to yield (3-Aminophenyl)(morpholino)methanone.

Workflow for the Reduction of this compound

start This compound in Ethyl Acetate reagent_add Add Tin(II) Chloride Dihydrate start->reagent_add reaction Stir at RT for 17h reagent_add->reaction neutralization Neutralize with 2N NaOH reaction->neutralization filtration Filtration neutralization->filtration extraction Extract with Ethyl Acetate filtration->extraction wash_dry Wash with Brine and Dry extraction->wash_dry concentration Concentration wash_dry->concentration product (3-Aminophenyl)(morpholino)methanone concentration->product

Caption: Reduction of this compound.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a variety of biologically active molecules. The primary application involves the reduction of the nitro group to an amine, which can then be further modified.

Synthesis of MEK Inhibitors

(3-Aminophenyl)(morpholino)methanone, derived from this compound, is a key intermediate in the synthesis of heterocyclic compounds that act as MEK inhibitors. The mitogen-activated protein kinase (MEK) pathway is a critical signaling pathway often dysregulated in cancer, making MEK inhibitors a target for oncology drug development.

Signaling Pathway Context

Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor MEK Inhibitor (Derived from Intermediate) Inhibitor->MEK

Caption: Role of MEK inhibitors in the Ras/Raf/MEK/ERK pathway.

Development of Antimicrobial and Antioxidant Agents

The morpholine scaffold is known for its antimicrobial and antifungal properties. By using this compound as a precursor, novel hybrid molecules incorporating other pharmacophores, such as thiazolidinone, have been synthesized. These hybrid compounds have demonstrated significant antibacterial and antifungal activities, as well as antioxidant properties.

Synthesis of Influenza Hemagglutinin Fusion Inhibitors

Derivatives of this compound have been used in the synthesis of potent inhibitors of influenza hemagglutinin fusion. These inhibitors prevent the virus from fusing with host cells, a critical step in the viral life cycle. This application highlights the utility of this intermediate in the development of novel antiviral therapies.

References

Application Notes and Protocols for Morpholino(3-nitrophenyl)methanone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the use of Morpholino(3-nitrophenyl)methanone in cancer cell lines is not extensively available in publicly accessible literature. The following application notes and protocols are based on studies of structurally related compounds containing morpholine and nitrophenyl moieties. These are intended to provide a general framework for researchers to design and conduct their own investigations into the potential anticancer effects of this compound.

Introduction

Compounds featuring a morpholine ring are recognized for their diverse pharmacological activities, including anticancer properties. The morpholine scaffold is a component of several approved drugs and is known to enhance favorable pharmacokinetic characteristics.[1] Similarly, molecules containing a nitrophenyl group have been investigated for their potential as anticancer agents, with some demonstrating cytotoxic effects against various cancer cell lines.[2][3] The compound this compound combines these two key structural features, suggesting its potential as a subject for cancer research.

This document provides protocols for preliminary in vitro evaluation of this compound's anticancer activity, including assessing its cytotoxicity, and its effects on apoptosis and the cell cycle. The quantitative data presented are from studies on analogous compounds and are intended to serve as a reference for expected outcomes and experimental design.

Data Presentation: Cytotoxicity of Structurally Related Compounds

The following tables summarize the cytotoxic activity (IC50 values) of various morpholine and nitrophenyl-containing compounds against several human cancer cell lines. This data can be used as a benchmark when evaluating the potency of this compound.

Table 1: IC50 Values of Morpholine-Substituted Quinazoline Derivatives

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)SHSY-5Y (Neuroblastoma)
AK-3 10.38 ± 0.27 µM6.44 ± 0.29 µM9.54 ± 0.15 µM
AK-10 8.55 ± 0.67 µM3.15 ± 0.23 µM3.36 ± 0.29 µM
Data from a study on morpholine substituted quinazoline derivatives, which showed these compounds to be non-toxic to non-cancerous HEK293 cells at 25 µM.[4][5]

Table 2: IC50 Values of 2-Morpholino-4-anilinoquinoline Derivatives against HepG2 (Hepatocellular Carcinoma)

CompoundIC50 Value (µM)
3c 11.42
3d 8.50
3e 12.76
These compounds demonstrated varying responses against HepG2 cells.[6][7]

Table 3: IC50 Values of a Benzofuran Ring-Linked 3-Nitrophenyl Chalcone Derivative

Cell LineIC50 Value after 48h (µM)
HCT-116 (Colon Cancer) 1.71
HT-29 (Colon Cancer) 7.76
CCD-18Co (Healthy Colon) > 10
This data indicates a selective cytotoxic effect on cancer cells.[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549, HepG2)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (dissolved in DMSO to create a stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is to quantify the percentage of cells undergoing apoptosis.

  • Materials:

    • Cancer cell line

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours. Include an untreated control.

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of the compound on cell cycle progression.

  • Materials:

    • Cancer cell line

    • This compound

    • 6-well plates

    • PBS

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at various concentrations for 24 hours.

    • Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on their fluorescence intensity.

Visualizations

The following diagrams illustrate a general workflow for evaluating a novel anticancer compound and a hypothetical signaling pathway that could be modulated by a compound like this compound.

G cluster_0 In Vitro Evaluation Workflow cluster_1 Mechanism of Action Studies Compound Synthesis\nand Characterization Compound Synthesis and Characterization Cytotoxicity Screening\n(e.g., MTT Assay) Cytotoxicity Screening (e.g., MTT Assay) Compound Synthesis\nand Characterization->Cytotoxicity Screening\n(e.g., MTT Assay) Test Compound Determination of IC50 Determination of IC50 Cytotoxicity Screening\n(e.g., MTT Assay)->Determination of IC50 Dose-Response Data Mechanism of Action Studies Mechanism of Action Studies Determination of IC50->Mechanism of Action Studies Effective Concentrations Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Mechanism of Action Studies->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Mechanism of Action Studies->Cell Cycle Analysis\n(PI Staining) Western Blot Analysis Western Blot Analysis Mechanism of Action Studies->Western Blot Analysis Conclusion on\nApoptotic Induction Conclusion on Apoptotic Induction Apoptosis Assay\n(Annexin V/PI)->Conclusion on\nApoptotic Induction Conclusion on\nCell Cycle Arrest Conclusion on Cell Cycle Arrest Cell Cycle Analysis\n(PI Staining)->Conclusion on\nCell Cycle Arrest Conclusion on\nSignaling Pathway Modulation Conclusion on Signaling Pathway Modulation Western Blot Analysis->Conclusion on\nSignaling Pathway Modulation

Caption: Experimental workflow for in vitro anticancer drug screening.

G cluster_pathway Hypothetical Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl-2 Bcl-2 Akt->Bcl-2 Activates Bax Bax Bcl-2->Bax Inhibits Caspase-3 Caspase-3 Bax->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

Application Notes and Protocols for the Evaluation of Antibacterial Activity of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Morpholino(3-nitrophenyl)methanone is a synthetic organic compound that incorporates two key pharmacophores known for their biological activities: a morpholine ring and a 3-nitrophenyl group. The morpholine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and known to confer favorable pharmacokinetic properties.[1] Concurrently, nitroaromatic compounds have a long history as effective antimicrobial agents.[2][3] The presence of these moieties suggests that this compound is a promising candidate for antibacterial drug discovery. These application notes provide a framework for researchers, scientists, and drug development professionals to investigate its potential antibacterial efficacy.

Anticipated Biological Activity and Mechanism of Action

2.1. Role of the Morpholine Moiety The morpholine ring is a common feature in a variety of biologically active compounds. Several studies have demonstrated that derivatives containing a morpholine core exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[4][5][6] For instance, certain morpholine derivatives have shown high inhibitory action against a wide range of bacterial strains, suggesting the morpholine scaffold can be a key component for developing new antimicrobial agents.[5][6]

2.2. Role of the Nitrophenyl Moiety and Proposed Mechanism of Action The antibacterial activity of nitro-containing molecules is well-documented.[2][3] A widely accepted mechanism of action for nitroaromatic compounds involves the intracellular reduction of the nitro group (—NO₂) by bacterial nitroreductase enzymes.[7][8] This bioactivation process is crucial and generates highly reactive, toxic intermediates such as nitroso radicals and superoxide species.[2][3] These reactive species can then cause widespread cellular damage by covalently binding to and damaging bacterial DNA, proteins, and other macromolecules, ultimately leading to cell death.[2][3] This reductive activation pathway provides a selective mechanism of action against susceptible bacteria.

Data Presentation: Antibacterial Activity of Structurally Related Compounds

To provide a comparative context for the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various morpholine and nitrophenyl derivatives reported in the literature.

Compound Class/Derivative NameBacterial StrainMIC Value
Morpholine-imidazolone derivativesStaphylococcus aureus (incl. MRSA)0.03125 – 0.25 mM[9]
Aminobenzylated 4-nitrophenol derivativeMultidrug-resistant S. aureus & E. faecalisas low as 1.23 μM[10]
Peptide-conjugated Morpholino OligomerEscherichia coli2.5 μM[11]
Peptide-conjugated Morpholino OligomerEscherichia coli0.625 to >80 μM[12]
Nitrated pyrrolomycinsStaphylococcus aureus20 μM[2]
Nitrated pyrrolomycinsPseudomonas aeruginosa30 μM[2]
Phenylamino-substituted 1,4-benzoquinonesPseudomonas aeruginosa16 to 128 µg/mL[13]
Phenylamino-substituted 1,4-benzoquinonesMethicillin-resistant S. aureus (MRSA)64 to 128 µg/mL[13]
1,2,4-triazole derivative with morpholineMycobacterium smegmatis15.6 μg/mL[14]

Experimental Protocols

The following are standardized protocols for determining the in vitro antibacterial activity of a novel compound like this compound.

4.1. Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism in vitro.[15][16][17][18]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilutions should be made in MHB to achieve a 2x working concentration of the highest desired testing concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the 2x working solution of the compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.

    • Continue this process from well 2 to well 10. Discard the final 100 µL from well 10.[17] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[15]

4.2. Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the growth inhibition zone around an impregnated disk.[19][20][21]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline solution (0.85%) and sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile forceps or disk dispenser

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare a stock solution of this compound in a suitable volatile solvent.

    • Aseptically apply a known volume (e.g., 20 µL) of the compound solution onto each sterile paper disk to achieve the desired concentration per disk.

    • Allow the disks to dry completely in a sterile environment before use.[22]

  • Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.[21]

  • Application of Disks:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.[21]

    • Place disks sufficiently far apart to prevent the overlap of inhibition zones.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[23]

  • Interpretation of Results: After incubation, measure the diameter of the zone of inhibition (the clear area with no bacterial growth) around each disk in millimeters (mm).[22] The size of the zone indicates the susceptibility of the bacterium to the compound.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow for antibacterial testing and the proposed mechanism of action for nitroaromatic compounds.

G cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_disk Disk Diffusion Assay prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_disks Prepare & Impregnate Sterile Disks prep_compound->prep_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate_plate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate_plate inoculate_agar Inoculate MHA Plate (Create Bacterial Lawn) prep_inoculum->inoculate_agar serial_dilution->inoculate_plate incubate_mic Incubate Plate (16-20h, 35°C) inoculate_plate->incubate_mic read_mic Read MIC Value (Lowest concentration with no visible growth) incubate_mic->read_mic place_disks Place Disks on Agar prep_disks->place_disks inoculate_agar->place_disks incubate_disk Incubate Plate (18-24h, 35°C) place_disks->incubate_disk measure_zone Measure Zone of Inhibition (mm) incubate_disk->measure_zone G cluster_cell Bacterial Cell cluster_targets Cellular Targets Compound Nitroaromatic Compound (e.g., this compound) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters Cell & is Reduced by ReactiveIntermediates Reactive Intermediates (Nitroso Radical, Superoxide) Nitroreductase->ReactiveIntermediates Generates CellularDamage Macromolecular Damage ReactiveIntermediates->CellularDamage Cause CellDeath Cell Death CellularDamage->CellDeath Leads to DNA DNA Damage Proteins Protein Dysfunction Lipids Lipid Peroxidation

References

Application Notes and Protocols: Anti-inflammatory Properties of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search of scientific literature and databases, we must report that there is currently no publicly available information on the anti-inflammatory properties of the specific compound Morpholino(3-nitrophenyl)methanone . Our extensive investigation did not yield any published research detailing its mechanism of action, quantitative efficacy data, or specific experimental protocols related to its anti-inflammatory potential.

The search results did, however, indicate that various derivatives of the morpholine scaffold have been investigated for their anti-inflammatory effects. These studies suggest that the morpholine nucleus is a promising pharmacophore for the development of novel anti-inflammatory agents.

While we are unable to provide the specific application notes and protocols for this compound as requested, we are committed to supporting your research endeavors. Should you be interested in the anti-inflammatory properties of related morpholine derivatives for which data is available, we would be pleased to generate a detailed report on a relevant analogue.

We apologize for any inconvenience this may cause and remain at your disposal for any further inquiries or alternative research topics.

Application Notes and Protocols: Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(3-nitrophenyl)methanone, a novel synthetic compound, has demonstrated significant potential as an antiproliferative agent. This document provides a detailed overview of its mechanism of action, focusing on its effects on cancer cell lines. The information presented herein is intended to guide researchers in studying this compound and similar molecules. The protocols detailed below are based on established methodologies and findings from preclinical studies.

Mechanism of Action

Studies have shown that this compound exerts its anticancer effects through a multi-faceted mechanism, primarily investigated in the context of human hepatocellular carcinoma (HepG2) cells. The core activities of the compound include the induction of apoptosis and the arrest of the cell cycle, leading to the inhibition of cancer cell proliferation. Molecular docking studies have further suggested potential molecular targets, including the RET (Rearranged during transfection) proto-oncogene and Heat Shock Protein 90 (HSP90).

Antiproliferative Activity

This compound has been identified as a potent inhibitor of cancer cell growth, with particular efficacy against the HepG2 cell line. While the precise half-maximal inhibitory concentration (IC50) is yet to be published in readily accessible literature, its activity has been confirmed through in vitro assays.

Induction of Apoptosis

A key aspect of the compound's mechanism is its ability to induce programmed cell death, or apoptosis, in cancer cells. Treatment of HepG2 cells with this compound has been shown to result in a significant, 59-fold increase in the apoptotic cell population[1]. This indicates a potent pro-apoptotic effect, which is a desirable characteristic for an anticancer agent.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle in cancer cells. Specifically, it has been observed to cause cell cycle arrest at the G0/G1 and G2/M phases in HepG2 cells[1]. This prevents the cells from proceeding with DNA replication and mitosis, thereby halting their proliferation.

Potential Molecular Targets

To elucidate the underlying molecular mechanisms, computational molecular docking studies have been performed. These studies have identified potential binding interactions with two key proteins involved in cancer cell survival and proliferation:

  • RET Kinase: This receptor tyrosine kinase is often dysregulated in various cancers. The docking study predicted a binding energy of -5.2 kcal/mol between this compound and the RET enzyme, suggesting a potential inhibitory interaction[1].

  • Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is crucial for the stability and function of numerous oncoproteins. The compound exhibited a predicted binding energy of -6.8 kcal/mol with HSP90, indicating a potential for disrupting its function[1].

Quantitative Data Summary

ParameterCell LineValueReference
Apoptosis InductionHepG259-fold increase[1]
Cell Cycle Arrest PhasesHepG2G0/G1 and G2/M[1]
Predicted Binding Energy (RET)--5.2 kcal/mol[1]
Predicted Binding Energy (HSP90)--6.8 kcal/mol[1]

Experimental Protocols

Protocol 1: Determination of Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed HepG2 cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow Diagram
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • HepG2 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HepG2 cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

    • FITC-negative/PI-negative cells are viable.

    • FITC-positive/PI-negative cells are in early apoptosis.

    • FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow A Treat HepG2 cells with compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate for 15 min in dark D->E F Analyze by Flow Cytometry E->F

Apoptosis Assay Workflow
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing it via flow cytometry.

Materials:

  • HepG2 cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HepG2 cells with this compound as described in Protocol 2.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Add Propidium Iodide to the cell suspension and incubate for 15 minutes in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow A Treat HepG2 cells B Harvest and fix in 70% ethanol A->B C Wash and treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Cell Cycle Analysis Workflow

Signaling Pathway Diagram

The proposed mechanism of action, involving the inhibition of RET and HSP90, ultimately leads to the induction of apoptosis and cell cycle arrest.

Signaling_Pathway cluster_compound Compound Action cluster_targets Molecular Targets cluster_cellular_effects Cellular Effects Compound This compound RET RET Kinase Compound->RET Inhibition (-5.2 kcal/mol) HSP90 HSP90 Compound->HSP90 Inhibition (-6.8 kcal/mol) Apoptosis Induction of Apoptosis RET->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1, G2/M) RET->CellCycleArrest HSP90->Apoptosis HSP90->CellCycleArrest

Proposed Signaling Pathway

References

Application Notes and Protocols for Morpholino(3-nitrophenyl)methanone In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro dosing concentrations or detailed biological activity protocols for Morpholino(3-nitrophenyl)methanone. The following application notes and protocols are based on studies of structurally related morpholine-containing compounds and nitrophenyl derivatives. Researchers should use this information as a starting point and perform thorough dose-response studies to determine the optimal concentrations for their specific in vitro models.

Introduction

This compound, also known as 4-(3-nitrobenzoyl)morpholine, is a synthetic organic compound. While direct biological data is limited, the morpholine ring is a recognized pharmacophore present in numerous bioactive molecules, and nitrophenyl groups are often investigated for their potential therapeutic properties, including anticancer and antibacterial activities. Structurally related compounds have demonstrated effects on cancer cell proliferation and bacterial growth. These notes provide a guide for researchers to begin in vitro investigations of this compound.

Potential In Vitro Applications

Based on the activity of related compounds, potential in vitro applications for this compound could include:

  • Anticancer Activity: Screening against various cancer cell lines to assess cytotoxicity, antiproliferative effects, and induction of apoptosis.

  • Antimicrobial Activity: Evaluating the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria.

Quantitative Data from Structurally Related Compounds

The following table summarizes in vitro concentration data from studies on compounds with structural similarities to this compound. This data can serve as a reference for designing initial dose-finding experiments.

Compound NameCell Line / OrganismAssay TypeEffective Concentration (IC50 / MIC)Reference
Novel 3-fluoro-4-morpholinoaniline derivative (NAM-5)MCF-7 (Breast Cancer)Anti-proliferative1.811 µM[1]
Novel 3-fluoro-4-morpholinoaniline derivative (NAM-5)MDA-MB-231 (Breast Cancer)Anti-proliferative2.143 µM[1]
Novel 3-fluoro-4-morpholinoaniline derivative (NAM-7)MCF-7 (Breast Cancer)Anti-proliferative1.883 µM[1]
Novel 3-fluoro-4-morpholinoaniline derivative (NAM-7)MDA-MB-231 (Breast Cancer)Anti-proliferative4.688 µM[1]
4-morpholino-2-phenylquinazoline derivative (15e)A375 (Melanoma)PI3 Kinase p110α Inhibition0.58 µM[2]
A 3-nitrophenyl-containing isoquinoline (Compound 3)HEPG2 (Liver Cancer)Inhibition of cell viabilityNot specified (tested at 100 µg/ml)[3]

Detailed Experimental Protocols

The following are generalized protocols adapted from studies on related compounds. These should be optimized for the specific experimental setup.

In Vitro Anticancer Activity: MTT Assay for Cell Viability

This protocol is to determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, A375, HEPG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using appropriate software.

In Vitro Antibacterial Activity: Broth Microdilution for MIC Determination

This protocol is to determine the minimum inhibitory concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Protocol:

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

General Workflow for In Vitro Cytotoxicity Testing

cytotoxicity_workflow start Seed Cells in 96-well Plate treat Treat with This compound (Serial Dilutions) start->treat incubate Incubate (48-72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate (4 hours) mtt->incubate2 dissolve Dissolve Formazan (add DMSO) incubate2->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 value of a compound using the MTT assay.

Conceptual Signaling Pathway for Apoptosis Induction

While the specific mechanism of this compound is unknown, many nitrophenyl and morpholine-containing compounds exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified, hypothetical pathway.

apoptosis_pathway compound This compound cell Cancer Cell compound->cell stress Cellular Stress (e.g., ROS production) cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by the test compound.

References

Application Notes and Protocols: Synthesis of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides a detailed protocol for the synthesis of Morpholino(3-nitrophenyl)methanone, a valuable chemical intermediate for drug discovery and development. The synthesis is a straightforward two-step process involving the preparation of 3-nitrobenzoyl chloride from 3-nitrobenzoic acid, followed by an amidation reaction with morpholine. This guide includes comprehensive experimental procedures, characterization data, and a process workflow diagram to assist researchers in the successful synthesis and application of this compound.

Introduction

This compound (Figure 1) is an organic compound featuring a 3-nitrophenyl group linked to a morpholine moiety via a ketone. It is important to distinguish this small molecule from Morpholino antisense oligonucleotides, which are larger biopolymers used for gene knockdown and share the "morpholino" term due to the morpholine rings in their backbone structure.[1][2][3]

The title compound serves as a key precursor in the synthesis of various derivatives. Notably, the reduction of its nitro group yields (3-Aminophenyl)(morpholino)methanone, an important intermediate in the preparation of active pharmaceutical ingredients (APIs).[4] The presence of the morpholine ring, a "privileged" structure in medicinal chemistry, often enhances aqueous solubility and other desirable pharmacokinetic properties in drug candidates.[4] This document outlines a reliable method for synthesizing this compound with a high yield.[4]

Figure 1: Chemical Structure of this compound

Chemical Structure of this compound

Physicochemical and Spectroscopic Data

The key properties and characterization data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties

Property Value Reference
IUPAC Name morpholin-4-yl-(3-nitrophenyl)methanone [5]
Molecular Formula C₁₁H₁₂N₂O₄ [5]
Molecular Weight 236.22 g/mol [5]
CAS Number 26162-90-3 [5]
Appearance Solid [4]

| Melting Point | 85-88 °C |[4] |

Table 2: Spectroscopic Data for this compound [4]

Type Data
IR (KBr, cm⁻¹) 3080 (=C-H), 1774 (C=O), 1643 (C=C), 1614 (C=C), 1582 (C=C), 1526 (C-N), 1382 (N-O)
¹H NMR (500 MHz, CDCl₃, δ ppm) 8.930 (d, 1H), 8.42 (dd, 1H), 8.41 (dd, 1H), 7.69 (dd, 1H), 3.64 (t, 4H), 3.41 (t, 4H)

| GC-MS (m/z) | 235, 205, 189, 150, 134, 104, 76, 56, 28 |

Synthesis Workflow

The synthesis of this compound is achieved in two main steps as illustrated in the workflow diagram below. The process begins with the conversion of 3-nitrobenzoic acid to its corresponding acyl chloride, which is then reacted with morpholine to yield the final product.

Synthesis_Workflow Start 3-Nitrobenzoic Acid Intermediate 3-Nitrobenzoyl Chloride Start->Intermediate  Step 1: Acyl Chlorination  Reagent: Thionyl Chloride (SOCl₂)  Condition: Reflux Product This compound Intermediate->Product  Step 2: Amidation  Reagent: Morpholine  Solvent: Diethyl Ether  Condition: 25-30°C

Caption: Synthesis workflow for this compound.

Experimental Protocols

Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn. Thionyl chloride and 3-nitrobenzoyl chloride are corrosive and react with moisture; handle with care.

Protocol 1: Synthesis of 3-Nitrobenzoyl Chloride

This protocol is adapted from established procedures for the conversion of carboxylic acids to acyl chlorides.[4][6]

Materials:

  • 3-Nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add 3-nitrobenzoic acid (e.g., 18 mmol, 3.0 g).

  • In a fume hood, carefully add an excess of thionyl chloride (e.g., 25 mL) to the flask.

  • Equip the flask with a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3-nitrobenzoyl chloride (a yellow solid or oil) can be used directly in the next step or purified by distillation under reduced pressure. An 80% yield is reported for this step.[4]

Protocol 2: Synthesis of this compound

This protocol is based on the amidation procedure reported by Reddy et al.[4] and general amidation techniques.[7]

Materials:

  • 3-Nitrobenzoyl chloride (from Protocol 1)

  • Morpholine

  • Diethyl ether (or Dichloromethane)

  • Four-neck flask (250 mL) equipped with a magnetic stirrer, thermometer, and dropping funnel

  • Calcium chloride guard tube

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Set up a 250 mL four-neck flask equipped with a magnetic stirrer, thermometer, dropping funnel, and a condenser fitted with a CaCl₂ guard tube.

  • Charge the flask with diethyl ether and 3-nitrobenzoyl chloride (0.1 mol).

  • Slowly add morpholine (0.22 mol, 2.2 equivalents) dropwise to the stirred solution over 1 hour, maintaining the reaction temperature between 25-30°C. A precipitate of morpholine hydrochloride will form.

  • After the addition is complete, continue stirring the mixture at 30°C for an additional hour.

  • Filter the reaction mixture to remove the morpholine hydrochloride salt.

  • Wash the filtrate with water if necessary to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude this compound can be purified by column chromatography to yield the final product. An 80% yield is reported for this step.[4]

Table 3: Summary of Reaction Parameters

Parameter Protocol 1 (Acyl Chlorination) Protocol 2 (Amidation)
Key Reactants 3-Nitrobenzoic acid, Thionyl chloride 3-Nitrobenzoyl chloride, Morpholine
Molar Ratio N/A (SOCl₂ in excess) 1 : 2.2 (Acyl chloride : Morpholine)
Solvent None (SOCl₂ acts as solvent) Diethyl Ether
Temperature Reflux 25-30 °C
Reaction Time 4-6 hours 2 hours
Workup Evaporation of excess SOCl₂ Filtration, Evaporation

| Reported Yield | ~80%[4] | 80%[4] |

Application Notes

  • Intermediate for API Synthesis: The primary application of this compound is as a direct precursor to (3-Aminophenyl)(morpholino)methanone.[4] The subsequent reduction of the nitro group provides a versatile amino-functionalized core structure that is a key intermediate for the synthesis of more complex active pharmaceutical ingredients.[4]

  • Scaffold for Library Synthesis: The straightforward and high-yielding synthesis makes this compound an ideal starting material for creating libraries of related molecules for drug discovery screening. The nitro group can be readily modified, and the aromatic ring is amenable to further functionalization, allowing for the exploration of structure-activity relationships (SAR).

  • Potential Biological Activity: While specific biological activities for this exact compound are not extensively documented, related structures containing morpholine and substituted benzoyl moieties have been investigated for various therapeutic applications, including antidepressant, anticancer, antioxidant, and anti-inflammatory properties.[4] Further research into the biological profile of this compound and its derivatives is warranted.

References

Application Notes and Protocols for the Analytical Detection of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(3-nitrophenyl)methanone is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices to ensure product quality, understand its pharmacokinetic profile, and for general research purposes. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A protocol for qualitative analysis using UV-Vis Spectroscopy is also included.

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of this compound. Due to its chemical structure, which includes a chromophoric nitro group and a morpholine moiety, HPLC-UV is a suitable method for routine quantification. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare a sample solution by dissolving the material containing this compound in methanol to achieve an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1][2]

2. HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3][4]
Mobile Phase Isocratic: Acetonitrile:Water (65:35, v/v)[3]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 10 µL
Column Temperature 30 °C[3]
UV Detection 254 nm[4][5]

3. Calibration and Quantification:

  • Inject the series of working standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes typical validation parameters for HPLC methods for small organic molecules.[6][7][8][9]

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Methanol A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Peak Integration F->G H Quantification using Calibration Curve G->H

HPLC-UV Analysis Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity and is ideal for the quantification of this compound in complex matrices such as biological fluids.

Experimental Protocol

1. Sample Preparation (for Plasma Samples):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute to precipitate proteins.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

ParameterValue
LC System UPLC or equivalent
Column HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) for better retention of the polar morpholine moiety[10]
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid[10]
Mobile Phase B Acetonitrile with 0.1% formic acid[10][11]
Gradient Start with 95% B, hold for 1 min, ramp to 50% B over 4 min, hold for 1 min, then return to initial conditions.
Flow Rate 0.4 mL/min[10]
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a standard solution of this compound. Precursor ion will be [M+H]⁺.

3. Quantitative Data for Similar Compounds:

The following table presents typical quantitative data for the analysis of morpholine and related compounds in various matrices, which can serve as a reference for the expected performance of a method for this compound.

CompoundMatrixMethodLOQRecovery (%)Linearity (R²)Reference
MorpholineFruitsHILIC-LC-MS/MS0.01 µg/g84-120>0.99[10]
MorpholineApplesUPLC-MS/MS5 µg/kg83-1080.9998[12]
N-nitrosomorpholineJuices, IbuprofenGC-MS24.4 µg/L-Good correlation[13]
NitroaromaticsSoilHPLC-UV0.5-10 ppb>85%-[5]

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation B Centrifugation A->B C Supernatant Evaporation B->C D Reconstitution C->D E Inject into LC-MS/MS D->E F HILIC Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Peak Integration H->I J Quantification I->J UV_Vis_Logic Compound This compound Chromophore Nitrophenyl Group (Chromophore) Compound->Chromophore contains Absorption Light Absorption Chromophore->Absorption interacts with UV_Light UV-Visible Light UV_Light->Absorption Spectrum UV-Vis Spectrum (λmax) Absorption->Spectrum results in

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Morpholino(3-nitrophenyl)methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 3-nitrobenzoyl chloride or morpholine can interfere with the reaction. 2. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 3. Hydrolysis of 3-nitrobenzoyl chloride: The acyl chloride is sensitive to moisture. 4. Incorrect stoichiometry: An improper molar ratio of reactants can lead to low conversion.1. Verify Starting Material Purity: Use freshly distilled morpholine and ensure the 3-nitrobenzoyl chloride is pure and dry. 2. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Adjust Stoichiometry: A slight excess of morpholine can be used to ensure the complete consumption of the 3-nitrobenzoyl chloride.
Presence of Multiple Spots on TLC (Impure Product) 1. Side reactions: Unwanted reactions occurring in the reaction mixture. 2. Degradation of product: The product might be unstable under the reaction or work-up conditions. 3. Hydrolysis of starting material: Presence of 3-nitrobenzoic acid from the hydrolysis of 3-nitrobenzoyl chloride.1. Control Reaction Temperature: Run the reaction at the recommended temperature to minimize the formation of byproducts. 2. Optimize Work-up Procedure: Use appropriate extraction and washing steps to remove impurities. 3. Purification: Purify the crude product using column chromatography or recrystallization.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Oily product that is difficult to crystallize. 1. Choose an Appropriate Solvent System: For extraction, use a solvent in which the product has good solubility and is immiscible with the aqueous layer. For recrystallization, select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution for an extended period. If it remains an oil, purification by column chromatography is recommended.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method involves the reaction of 3-nitrobenzoyl chloride with morpholine.[1] This is a nucleophilic acyl substitution reaction where the nitrogen atom of morpholine attacks the carbonyl carbon of 3-nitrobenzoyl chloride, leading to the formation of the desired amide and hydrochloric acid. The HCl is typically neutralized by an excess of morpholine or another base.

Q2: What are the critical parameters to control for optimizing the yield?

A2: Key parameters include the purity of reactants, reaction temperature, reaction time, and the stoichiometry of the reactants. Ensuring anhydrous conditions is crucial to prevent the hydrolysis of the starting material, 3-nitrobenzoyl chloride.

Q3: What solvent is recommended for this synthesis?

A3: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction as they do not react with the acyl chloride.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot for the starting material (3-nitrobenzoyl chloride) should diminish over time, while a new spot for the product (this compound) should appear and intensify.

Q5: What is the best way to purify the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • 3-nitrobenzoyl chloride

  • Morpholine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve morpholine (2.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 3-nitrobenzoyl chloride (1 equivalent) in anhydrous DCM in a dropping funnel.

  • Add the 3-nitrobenzoyl chloride solution dropwise to the stirred morpholine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of this compound and a related compound.

Starting MaterialsProductReported YieldReference
3-nitrobenzoyl chloride and morpholineThis compound80%[1]

Note: Yields are highly dependent on reaction conditions and scale.

Visualizations

Reaction Mechanism

reaction_mechanism Reaction Mechanism for this compound Synthesis reagents 3-Nitrobenzoyl Chloride + Morpholine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products This compound + Morpholine Hydrochloride intermediate->products Chloride Elimination

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

experimental_workflow Experimental Workflow start Start dissolve Dissolve Morpholine in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add 3-Nitrobenzoyl Chloride Solution Dropwise cool->add react React at Room Temperature (Monitor with TLC) add->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify end End purify->end

Caption: Step-by-step synthesis workflow.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Decision Tree start Low Yield or Impure Product? check_reagents Check Purity of Starting Materials start->check_reagents Yes check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions Yes check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous Yes optimize_workup Optimize Work-up and Purification start->optimize_workup Yes success Improved Yield/Purity check_reagents->success check_conditions->success check_anhydrous->success optimize_workup->success

References

Technical Support Center: Purification of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of morpholino(3-nitrophenyl)methanone using chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic purification of this compound.

Q1: What is the best chromatographic method for purifying this compound?

A1: Due to the polar nature of the morpholino, ketone, and nitro functional groups, normal-phase flash column chromatography using silica gel is the most common and effective method for preparative scale purification.[1][2] This technique separates compounds based on their affinity for a polar stationary phase, where more polar compounds like the target molecule are retained more strongly than non-polar impurities.[2]

Q2: My compound won't move off the baseline (Rf = 0) on the TLC plate. What should I do?

A2: An Rf value of 0 indicates that the eluent (solvent system) is not polar enough to move the compound up the silica plate. You need to increase the polarity of your mobile phase.

  • Solution: Gradually increase the proportion of the more polar solvent in your mixture. For a common hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you are already using 100% ethyl acetate, consider switching to a more polar system, such as methanol in dichloromethane (e.g., starting with 1-5% MeOH in DCM).[3]

Q3: All my spots are at the top of the TLC plate (Rf > 0.8). How do I fix this?

A3: This indicates that your eluent is too polar, causing all compounds, including your target molecule, to travel with the solvent front.

  • Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane. The ideal solvent system should give your target compound, this compound, an Rf value of approximately 0.3 on the TLC plate for optimal separation in a flash column.[4][5]

Q4: The separation between my desired product and an impurity is poor (spots are too close on TLC). How can I improve resolution?

A4: Improving separation requires optimizing the selectivity of your chromatographic system.

  • Try a different solvent system: Switching one of the solvents can alter the specific interactions between the compounds and the stationary phase. For example, if you are using ethyl acetate/hexane, try substituting ethyl acetate with diethyl ether or dichloromethane.[3]

  • Consider a less polar system: Sometimes, running the chromatography in a less polar solvent system, even if it means lower Rf values, can increase the relative distance between spots.

  • Fine-tune the ratio: Make small, incremental changes to the solvent ratio to find the optimal balance for separation.

Q5: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I prevent it?

A5: Tailing is often caused by overloading the sample, interactions with acidic sites on the silica gel, or poor solubility in the mobile phase.

  • Reduce Sample Concentration: Prepare a more dilute sample for TLC analysis. For column chromatography, ensure you are not exceeding the column's loading capacity. A typical ratio is 1:20 to 1:100 of compound to silica gel by weight, depending on the difficulty of the separation.[6]

  • Neutralize Silica: this compound contains a basic morpholine nitrogen which can interact with acidic silanol groups on the silica surface, causing tailing. Adding a small amount of a basic modifier like triethylamine (Et3N) or pyridine (~0.1-1%) to your eluent can neutralize these sites and improve peak shape.[4]

  • Ensure Proper Dissolution: When loading the column, dissolve your crude product in the minimum amount of a solvent in which it is highly soluble. If this loading solvent is more polar than your eluent, it can cause band broadening. An alternative is "dry loading," where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[4]

Q6: My purification results are not reproducible. Why is this happening?

A6: Poor reproducibility in normal-phase chromatography is a common issue, often linked to the activity of the silica gel, which is highly sensitive to its water content.[7]

  • Control Water Content: The amount of water adsorbed to the silica can dramatically alter retention times. Using solvents from freshly opened bottles or bottles that have been properly stored helps maintain consistency. For highly sensitive separations, preparing eluents from water-saturated and dried solvent portions can provide precise control.[7]

  • Column Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before loading your sample. Normal-phase supports can require significantly longer equilibration times than reversed-phase materials.[7]

  • Temperature Control: Separations can be sensitive to temperature fluctuations. Performing the chromatography in a temperature-controlled environment or using a column oven can improve reproducibility.[7]

Q7: I've purified my compound, but the yield is very low. Where could my product have gone?

A7: Low yield can result from several factors during the purification process.

  • Product still on the column: Your eluent may not have been polar enough to elute all of the product. After your main fractions are collected, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if more product elutes.

  • Irreversible Adsorption: The compound may have strongly or irreversibly bound to the silica gel. Using a modifier like triethylamine can help prevent this for basic compounds.

  • Loss during workup: Ensure that product is not being lost during solvent evaporation (rotary evaporation), especially if the compound has some volatility.

Data Presentation

Table 1: Common Solvent Systems for Normal-Phase Chromatography

This table lists common binary solvent systems in order of increasing polarity, which can be used as starting points for TLC analysis.

Non-Polar ComponentPolar ComponentPolarity RangeTypical Use Case
Hexanes / PentaneDiethyl EtherLowNon-polar compounds
Hexanes / Pentane Ethyl Acetate Medium Standard for moderately polar compounds like the target molecule
DichloromethaneEthyl AcetateMedium-HighGood alternative with different selectivity
Dichloromethane Methanol High For highly polar compounds or to flush the column

Table 2: Troubleshooting Summary

Observed ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation - Incorrect solvent polarity- Unsuitable solvent system- Adjust solvent ratio to achieve a target Rf of ~0.3- Try a different solvent combination (e.g., switch ethyl acetate for ether)
Peak Tailing / Streaking - Sample overload- Acidic silica interaction with basic compound- Poor sample solubility in eluent- Reduce the amount of sample loaded- Add 0.1-1% triethylamine to the eluent- Use the "dry loading" technique
Irreproducible Results - Variable water content in silica/solvents- Insufficient column equilibration- Temperature fluctuations- Use dry solvents and store them properly- Equilibrate column with at least 10 column volumes of eluent- Work in a temperature-stable environment
Low Recovery Yield - Incomplete elution- Irreversible adsorption to silica- Flush column with a highly polar solvent (e.g., 10% MeOH/DCM) after run- Add a modifier (e.g., triethylamine) to the eluent to prevent strong binding

Experimental Protocols

Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for purifying a crude reaction mixture.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 30% Ethyl Acetate in Hexane).

    • Identify a solvent system that provides good separation and places the desired product spot at an Rf of approximately 0.3.[4]

  • Column Preparation (Dry Packing):

    • Select a column of appropriate size for the amount of crude material (a 20:1 to 100:1 ratio of silica gel to crude material by weight is common).[6]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).[4]

    • Add the required amount of dry silica gel 60 to the column.[4]

    • Gently tap the side of the column to ensure the silica is well-packed and the top surface is level.

    • Add another layer of sand (~1-2 cm) on top of the silica bed to prevent disturbance during solvent addition.[4]

    • Pre-elute the column by carefully adding the chosen eluent and gently pushing it through with positive air pressure until the entire silica bed is wetted and solvent is dripping from the outlet. Do not let the solvent level drop below the top of the silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., acetone or dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

    • Gently cover the dry-loaded sample with a thin layer of sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle, steady pressure from an air line to achieve a consistent flow rate.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

G start Start Purification tlc Run TLC to find optimal eluent (Target Rf ≈ 0.3) start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample (Dry loading preferred) pack_column->load_sample run_column Elute Column & Collect Fractions load_sample->run_column analyze Analyze Fractions by TLC run_column->analyze combine Combine Pure Fractions analyze->combine Yes troubleshoot Problem Encountered? analyze->troubleshoot No evaporate Evaporate Solvent combine->evaporate end_node Pure Product evaporate->end_node poor_sep Poor Separation troubleshoot->poor_sep Separation? tailing Peak Tailing troubleshoot->tailing Peak Shape? no_elution No Elution (Rf=0) troubleshoot->no_elution Movement? change_solvent Change Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent add_base Add ~0.5% Et3N to Eluent tailing->add_base increase_polarity Increase Eluent Polarity no_elution->increase_polarity change_solvent->tlc Re-optimize add_base->tlc Re-optimize increase_polarity->tlc Re-optimize

Caption: Workflow for chromatographic purification and troubleshooting.

References

Technical Support Center: Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on potential stability issues encountered with Morpholino(3-nitrophenyl)methanone. The information is based on general chemical principles of the morpholine and nitrophenyl moieties and related compounds due to the absence of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound?

A1: Based on its structure, potential stability issues for this compound could arise from the hydrolysis of the amide bond connecting the morpholine and the phenyl ring, particularly under strong acidic or basic conditions. The nitro group on the phenyl ring may also be susceptible to reduction.

Q2: How should I properly store this compound?

A2: To minimize degradation, it is recommended to store this compound in a cool, dark, and dry place. Protect it from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

Q3: I am seeing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A3: Unexpected peaks could indicate the presence of impurities from synthesis or degradation products. Common analytical techniques such as HPLC and LC-MS are crucial for separating, identifying, and quantifying the active pharmaceutical ingredient (API) and its degradation products[1]. Consider performing forced degradation studies to identify potential degradation products.

Q4: Can the morpholine ring itself degrade?

A4: While the morpholine ring is generally stable, extreme conditions could potentially lead to its degradation. For instance, some morpholine derivatives can form N-oxides under oxidative stress[2]. It is also known that morpholine can react with sodium nitrite under acidic conditions to form N-nitrosomorpholine[3].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Chemical degradation of the compound.Review storage conditions. Perform a stability study to assess degradation under your experimental conditions. Use fresh samples for critical experiments.
Appearance of a new colored species in the sample. Degradation of the nitrophenyl group.The 3-nitrophenyl group can be a chromophore. A change in color may indicate a chemical transformation. Use UV-Vis spectroscopy to monitor for changes in the absorption spectrum.
Poor solubility or precipitation of the compound from solution. The compound may have low aqueous solubility[4]. Degradation could also lead to less soluble products.Verify the solubility of the compound in your chosen solvent. Consider using co-solvents or other formulation strategies if solubility is an issue.
Inconsistent results between different batches of the compound. Variation in the purity of different batches.Always characterize new batches of the compound upon receipt using techniques like NMR, HPLC, or mass spectrometry to confirm identity and purity.

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods[5]. The following are general conditions that can be adapted for this compound. A stock solution of the compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) and then subjected to the stress conditions outlined below.

Stress Condition Typical Reagents and Conditions Purpose
Acidic Hydrolysis 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).To assess susceptibility to acid-catalyzed degradation, primarily of the amide bond.
Basic Hydrolysis 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C).To assess susceptibility to base-catalyzed degradation, primarily of the amide bond.
Oxidative Stress 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.To evaluate the potential for oxidation, for example at the morpholine nitrogen[2].
Thermal Stress Solid compound or solution stored at elevated temperatures (e.g., 60-80°C).To determine the impact of heat on the compound's stability.
Photostability Expose the solid compound or solution to UV and visible light (e.g., ICH Q1B options).To assess the compound's sensitivity to light-induced degradation.

Analytical Monitoring: Samples from each stress condition should be analyzed at various time points using a stability-indicating HPLC method. HPLC and LC-MS are powerful tools for separating and identifying degradation products[1].

Visualizations

Hypothetical_Degradation_Pathway This compound This compound 3-Nitrobenzoic_acid 3-Nitrobenzoic_acid This compound->3-Nitrobenzoic_acid Acid/Base Hydrolysis Morpholine Morpholine This compound->Morpholine Acid/Base Hydrolysis 3-Aminophenyl)(morpholino)methanone 3-Aminophenyl)(morpholino)methanone This compound->3-Aminophenyl)(morpholino)methanone Nitro Reduction

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare_Stock_Solution Prepare Stock Solution Acid_Stress Acidic Conditions Prepare_Stock_Solution->Acid_Stress Base_Stress Basic Conditions Prepare_Stock_Solution->Base_Stress Oxidative_Stress Oxidative Conditions Prepare_Stock_Solution->Oxidative_Stress Thermal_Stress Thermal Stress Prepare_Stock_Solution->Thermal_Stress Photo_Stress Photolytic Stress Prepare_Stock_Solution->Photo_Stress HPLC_Analysis HPLC/UV-Vis Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Thermal_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis LCMS_Analysis LC-MS for Peak Identification HPLC_Analysis->LCMS_Analysis Data_Interpretation Data Interpretation and Pathway Elucidation LCMS_Analysis->Data_Interpretation

Caption: Experimental workflow for a forced degradation study.

References

Troubleshooting Morpholino(3-nitrophenyl)methanone solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Morpholino(3-nitrophenyl)methanone. The following information is designed to address common issues related to its solubility that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Based on available data, Dimethyl Sulfoxide (DMSO) is a reliable choice as the compound's solubility in DMSO has been documented for NMR analysis. Synthesis procedures also indicate its solubility in other organic solvents such as Ethyl Acetate, Dichloromethane (DCM), and Dimethylformamide (DMF).

Q2: Is this compound soluble in water?

A2: The solubility of this compound in aqueous solutions is expected to be low. It is a largely non-polar organic molecule, and compounds with similar structures often exhibit poor water solubility. Direct dissolution in aqueous buffers is not recommended. A common practice is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be serially diluted into the aqueous experimental buffer.

Q3: What is the molecular weight of this compound?

A3: The molecular weight of this compound (C11H12N2O4) is 236.22 g/mol .[1] This information is crucial for calculating the required mass of the compound to achieve a specific molar concentration in your stock solutions.

Q4: My this compound is precipitating out of my aqueous buffer after dilution from a DMSO stock. What are the common causes?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for poorly water-soluble compounds. The primary causes include:

  • Exceeding the solubility limit: The final concentration of the compound in the aqueous buffer may be higher than its solubility limit in that specific medium.

  • Insufficient mixing: Rapid addition of the DMSO stock without vigorous mixing can lead to localized high concentrations, causing the compound to crash out of solution.

  • Buffer composition: The pH, ionic strength, and presence of salts in your buffer can significantly impact the solubility of the compound.

  • Temperature: Changes in temperature can affect solubility.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue 1: The compound does not dissolve in the initial organic solvent.
  • Question: I am having trouble dissolving this compound in my chosen organic solvent. What should I do?

  • Answer:

    • Increase the volume of the solvent: You may be trying to dissolve the compound at a concentration that is too high. Try adding more solvent incrementally.

    • Gentle heating: Gently warm the solution in a water bath (e.g., to 37°C). Be cautious, as excessive heat can degrade the compound.

    • Sonication: Use a sonicator bath to aid in the dissolution process. The ultrasonic waves can help break up solid particles and enhance solvation.

    • Try a different solvent: If the compound remains insoluble, consider switching to an alternative organic solvent. A summary of suggested solvents is provided in the table below.

Issue 2: The compound precipitates when the organic stock solution is diluted into an aqueous buffer.
  • Question: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium or buffer. How can I prevent this?

  • Answer:

    • Optimize the dilution process:

      • Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to ensure rapid and uniform mixing, preventing localized high concentrations.

      • Pre-warm the aqueous buffer to the experimental temperature before adding the stock solution.

    • Reduce the final concentration: The most straightforward solution is often to test a lower final concentration of the compound in your assay.

    • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 0.5% or 1%) may be necessary to maintain solubility. Always run a vehicle control with the same final concentration of the organic solvent to account for any solvent-induced effects.

    • Incorporate a surfactant: For in vitro assays, adding a small amount of a biocompatible, non-ionic surfactant such as Tween® 20 or Pluronic® F-68 to the aqueous buffer can help to increase the solubility of hydrophobic compounds.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolubilityRemarks
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
Ethyl AcetateSolubleUsed as a solvent during synthesis and extraction.
Dichloromethane (DCM)SolubleUsed as a solvent during synthesis.
Dimethylformamide (DMF)SolubleUsed as a solvent during synthesis.
EthanolLikely SolubleOften a suitable solvent for aromatic ketones.
Water / Aqueous BuffersPoorly SolubleDirect dissolution is not recommended.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 236.22 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 236.22 g/mol * (1000 mg / 1 g) = 2.36 mg.

  • Weigh the compound: Accurately weigh 2.36 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a sterile microcentrifuge tube or glass vial.

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Serial Dilution into Aqueous Buffer
  • Thaw the stock solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Prepare intermediate dilutions (if necessary): Depending on your final desired concentration, it may be necessary to perform one or more intermediate dilutions in DMSO or your aqueous buffer.

  • Final dilution:

    • Vortex your aqueous buffer.

    • While the buffer is still vortexing, add the required volume of the DMSO stock solution dropwise to the center of the vortex. For example, to prepare 1 mL of a 10 µM solution from a 10 mM stock, add 1 µL of the stock to 999 µL of buffer.

    • Continue vortexing for at least 30 seconds to ensure complete mixing.

    • Visually inspect the solution for any signs of precipitation.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Dissolve Compound dissolved Is the compound fully dissolved? start->dissolved increase_solvent Increase solvent volume dissolved->increase_solvent No stock_ready Stock solution ready dissolved->stock_ready Yes increase_solvent->dissolved heat_sonicate Apply gentle heat or sonication increase_solvent->heat_sonicate heat_sonicate->dissolved change_solvent Try a different organic solvent heat_sonicate->change_solvent change_solvent->dissolved dilute Dilute into aqueous buffer stock_ready->dilute precipitation Does precipitation occur? dilute->precipitation optimize_dilution Optimize dilution method (e.g., dropwise addition, vortexing) precipitation->optimize_dilution Yes final_solution Final solution ready for experiment precipitation->final_solution No optimize_dilution->precipitation lower_conc Lower final concentration optimize_dilution->lower_conc lower_conc->precipitation add_cosolvent Increase co-solvent percentage lower_conc->add_cosolvent add_cosolvent->precipitation add_surfactant Add surfactant (e.g., Tween-20) add_cosolvent->add_surfactant add_surfactant->precipitation

Caption: Troubleshooting workflow for dissolving this compound.

Solvent_Selection cluster_organic Organic Solvents (for Stock Solutions) cluster_aqueous Aqueous Solutions (for Final Dilution) DMSO DMSO Ethyl_Acetate Ethyl Acetate DCM DCM DMF DMF Ethanol Ethanol Water Water / Buffers Compound This compound Compound->DMSO High Solubility Compound->Ethyl_Acetate Good Solubility Compound->DCM Good Solubility Compound->DMF Good Solubility Compound->Ethanol Likely Soluble Compound->Water Poor Solubility

Caption: Logical relationships for solvent selection based on solubility.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of Morpholino Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Morpholino(3-nitrophenyl)methanone: Your query specified "this compound." It is important to clarify that this chemical name refers to a small molecule (PubChem CID: 225453) and not the antisense Morpholino oligonucleotides commonly used for gene knockdown in research.[1] Publicly available scientific literature contains limited to no specific data regarding the biological or off-target effects of the small molecule this compound.

This technical support guide will therefore focus on the well-documented off-target effects of Morpholino oligonucleotides (MOs) , the antisense reagents widely used by researchers to study gene function. Understanding and controlling for these effects is critical for the accurate interpretation of any knockdown experiment.

Troubleshooting Guide

This guide addresses common issues encountered during Morpholino experiments that may be indicative of off-target effects.

Question/Issue Possible Cause & Explanation Recommended Action
Q1: My embryos exhibit widespread cell death, particularly in the nervous system, that doesn't match the known expression pattern of my target gene. This is a classic sign of p53-mediated apoptosis, a common off-target effect induced by some Morpholino sequences.[2][3] The mechanism is not fully understood but appears to be sequence-specific and can be triggered by MOs irrespective of their intended target.[4][5] This leads to the activation of the p53 signaling pathway and subsequent apoptosis.[6]Co-inject your experimental Morpholino with a validated p53 Morpholino.[3][5] This will inhibit the p53-dependent apoptosis and help determine if the cell death phenotype is a specific result of your gene knockdown or an off-target effect. Observe if the specific phenotype of interest remains after p53 co-knockdown.
Q2: I'm observing an unexpected inflammatory or immune phenotype, or my RNA-seq data shows upregulation of immune-related genes. Morpholinos, particularly at higher concentrations or with high GC content, can trigger an innate immune response in model organisms like Xenopus and zebrafish.[6][7][8] This can lead to the upregulation of interferon-stimulated genes (ISGs) and other cellular stress pathways, confounding the interpretation of the specific gene knockdown.[6]Titrate your Morpholino to the lowest effective concentration. Perform qPCR or RNA-seq analysis on control (uninjected and standard control MO-injected) and experimental samples to check for the upregulation of known immune response genes (e.g., isg15, isg20, c3ar1).[6][7]
Q3: My rescue experiment with target mRNA isn't working, or the phenotype from two different Morpholinos targeting the same gene don't match. This could indicate that one or both Morpholinos are causing off-target effects. These could include binding to and altering the splicing of an unintended pre-mRNA (off-target mis-splicing) or causing the p53-dependent apoptosis described above.[7][8][9] Mismatched phenotypes from two MOs strongly suggest at least one is not specific.The gold standard for validation is to use at least two non-overlapping Morpholinos that produce the same phenotype.[9] A successful rescue experiment, where co-injection of mRNA lacking the MO binding site reverses the phenotype, is also crucial for demonstrating specificity.[9] If these controls fail, the observed phenotype is likely an artifact.
Q4: My splice-blocking Morpholino is less effective than expected or produces multiple unexpected transcript variants. While the intended effect is to block a specific splice junction, some MOs can have off-target affinities for other sequences, leading to unintended splicing alterations in other genes.[7][8] This is an off-target effect that can complicate analysis.Verify knockdown specificity using RT-PCR with primers flanking the targeted exon to confirm the expected splicing change. Sequence any unexpected PCR products to identify potential off-target splicing events. Compare the phenotype to a translation-blocking MO for the same gene.

Frequently Asked Questions (FAQs)

  • Q: What are the main types of Morpholino off-target effects? A: The most commonly reported off-target effects are the activation of the p53-dependent apoptotic pathway, induction of an innate immune response, and off-target mis-splicing of unintended pre-mRNAs.[2][6][7]

  • Q: How can I design Morpholinos to minimize off-target effects? A: Use a BLAST search against the relevant transcriptome to ensure your chosen target sequence has minimal homology to other RNAs, especially in critical regions like the 5'-UTR or splice junctions.[10] Designing multiple, non-overlapping MOs against the same target is a key strategy for validating the specificity of an observed phenotype.[9]

  • Q: What are the essential controls for a Morpholino experiment? A: Every Morpholino experiment should include several key controls:

    • Standard Control MO: A scrambled or mismatched sequence to control for the effects of injection and the presence of a Morpholino molecule.

    • Multiple Non-Overlapping MOs: Using a second, independent MO that targets a different sequence on the same mRNA should recapitulate the phenotype.[9]

    • Rescue Experiment: Co-injection of a version of the target mRNA that cannot be bound by the MO (e.g., by silent mutations in the binding site) should reverse the phenotype.[9]

    • p53 Co-knockdown: Co-injection with a p53 MO is often necessary to rule out off-target apoptosis.[5]

  • Q: Can off-target effects be dose-dependent? A: Yes. Off-target effects, including p53 activation and immune responses, are often more pronounced at higher Morpholino concentrations.[3][6] It is crucial to perform a dose-response curve to find the minimum effective concentration that produces the desired knockdown without inducing overt toxicity.

Experimental Protocols

Protocol: Assessing p53 Pathway Activation

This protocol outlines a method to determine if a Morpholino is inducing off-target apoptosis via p53 activation using quantitative RT-PCR (qRT-PCR) to measure the expression of a p53 target gene, p21.[2]

1. Sample Preparation:

  • Prepare four experimental groups of embryos (e.g., zebrafish):
  • Group A: Uninjected controls.
  • Group B: Injected with a standard control Morpholino.
  • Group C: Injected with your experimental Morpholino (e.g., my-gene MO).
  • Group D: Co-injected with my-gene MO and a p53 MO.
  • Collect embryos at a relevant timepoint (e.g., 24 hours post-fertilization).
  • Extract total RNA from each group using a standard method (e.g., TRIzol).

2. cDNA Synthesis:

  • Synthesize cDNA from 1 µg of total RNA from each group using a reverse transcription kit with oligo(dT) or random primers.

3. qRT-PCR:

  • Prepare a reaction mix using a SYBR Green master mix.
  • Use primers specific for the p53 target gene p21 and a housekeeping gene (e.g., beta-actin or gapdh) for normalization.
  • Perform the qRT-PCR reaction on a thermal cycler.

4. Data Analysis:

  • Calculate the relative expression of p21 using the ΔΔCt method, normalizing to the housekeeping gene.
  • Interpretation: A significant increase in p21 mRNA levels in the experimental MO group (Group C) compared to controls (Groups A and B) indicates p53 pathway activation.[2] This increase should be significantly reduced in the p53 co-injected group (Group D).[2]

Visualizations

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Activation cluster_apoptosis Apoptosis Stress Off-Target MO Effect (Cellular Stress) p53 p53 Activation Stress->p53 induces p21 p21 Transcription p53->p21 activates Apoptosis Apoptosis / Cell Death p53->Apoptosis induces

Caption: p53-mediated apoptosis as a Morpholino off-target effect.

troubleshooting_workflow Start Morpholino Experiment: Unexpected Phenotype Observed CheckDose Is MO at lowest effective dose? Start->CheckDose CheckControls Do non-overlapping MOs phenocopy? CheckDose->CheckControls Yes ResultOffTarget Phenotype is likely an off-target effect. Re-evaluate. CheckDose->ResultOffTarget No (High Dose) CheckRescue Does target mRNA rescue phenotype? CheckControls->CheckRescue Yes CheckControls->ResultOffTarget No CheckApoptosis Is there widespread cell death? CheckRescue->CheckApoptosis Yes CheckRescue->ResultOffTarget No p53KO Co-inject with p53 MO CheckApoptosis->p53KO Yes ResultSpecific Phenotype is likely specific. Proceed with further validation. CheckApoptosis->ResultSpecific No p53KO->ResultSpecific Phenotype Persists p53KO->ResultOffTarget Phenotype Rescued

References

Improving the bioactivity of Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Morpholino(3-nitrophenyl)methanone. The guidance is based on established principles for working with small molecule compounds and derivatives with similar structural motifs.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

While specific biological activities for this compound are not extensively documented in publicly available literature, derivatives containing the morpholine or nitrophenyl scaffold have shown a range of biological effects.[1][2][3][4][5][6] Structurally related compounds have been investigated for their potential as:

  • Anticancer agents: Various morpholino derivatives have demonstrated cytotoxic activity against cancer cell lines.[1][2][4][5]

  • Anti-inflammatory agents: Some morpholinopyrimidine derivatives have been shown to inhibit the production of inflammatory mediators.[3]

  • Kinase inhibitors: Certain 4-morpholino-2-phenylquinazolines have been identified as potent inhibitors of PI3 kinase.[4]

  • Antimicrobial agents: The nitro group is a known pharmacophore in several antimicrobial drugs.[6]

Further experimental evaluation is necessary to determine the specific bioactivities of this compound.

Q2: How should I prepare and store stock solutions of this compound?

For optimal results and to maintain the integrity of the compound, follow these guidelines:

  • Solvent Selection: Prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Concentration: A stock concentration of 10 mM is standard for many small molecules.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[7] Protect from light and moisture.

Q3: My compound is not showing any activity in my assay. What are the common causes?

Several factors can contribute to a lack of observable bioactivity.[7] These can be broadly categorized as issues with the compound itself, the experimental protocol, or the biological system.

  • Compound Integrity: The compound may have degraded due to improper storage or handling.

  • Solubility: The compound may not be soluble in the assay buffer at the tested concentration, leading to a lower effective concentration.[8]

  • Experimental Setup: Incorrect timing, reagent concentrations, or issues with cell health can mask the compound's effects.[7]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cell.

Troubleshooting Guides

Problem: Low or No Bioactivity Observed

This guide provides a systematic approach to troubleshooting the lack of an expected biological effect.

Step 1: Verify Compound Integrity and Concentration

Potential Issue Troubleshooting Step
Compound DegradationEnsure the compound has been stored correctly (protected from light, moisture, and at the recommended temperature). Use a fresh aliquot of the stock solution.
Inaccurate ConcentrationVerify the calculations used to prepare the stock and working solutions. If possible, confirm the concentration using an analytical method like HPLC.
Low PurityEnsure the compound is from a reputable source with purity data (e.g., HPLC or NMR analysis). Impurities can interfere with the assay.[7][8]

Step 2: Address Solubility Issues

Poor aqueous solubility is a frequent reason for the inactivity of small molecules.[7]

Potential Issue Troubleshooting Step
Precipitation in Assay MediaVisually inspect the solution for any precipitates after adding it to the assay buffer. Centrifuge a sample of the final solution to check for a pellet.[7]
Suboptimal Solvent ConcentrationEnsure the final concentration of the solvent (e.g., DMSO) in the assay is tolerated by the cells or system (typically <0.5%).[7]
Poor Aqueous SolubilityTry using a different solvent system or incorporating a solubilizing agent, ensuring it does not interfere with the assay.

Step 3: Evaluate Experimental Protocol and Assay Conditions

Potential Issue Troubleshooting Step
Inappropriate Incubation TimeOptimize the incubation time of the compound with the biological system.
Incorrect Reagent ConcentrationsVerify the concentrations of all assay reagents.
Cell HealthEnsure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay as a control.
Assay SensitivityThe assay may not be sensitive enough to detect the compound's effect. Use a positive control to validate the assay's performance.
Problem: High Variability in Results

Inconsistent results between experiments can obscure the true effect of the compound.

Potential Issue Troubleshooting Step
Pipetting ErrorsCalibrate pipettes regularly. For high-throughput screening, consider using an automated liquid handler.[8]
"Edge Effect" in MicroplatesTo minimize evaporation from the outer wells of a microplate, fill them with sterile media or PBS. Ensure the incubator is properly humidified.[8]
Variation in Cell Passage NumberUse cells within a defined passage number range for all experiments to ensure consistency.[8]
Different Reagent LotsTest new lots of critical reagents, such as serum or media, before use in crucial experiments.[8]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control wells (set to 100% viability) and plot a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT) incubate->add_reagent read_plate Read Plate (e.g., Absorbance) add_reagent->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: A general experimental workflow for assessing the bioactivity of a small molecule.

troubleshooting_flowchart start No Bioactivity Observed check_compound Verify Compound Integrity & Solubility start->check_compound compound_ok Compound OK? check_compound->compound_ok check_protocol Review Experimental Protocol protocol_ok Protocol OK? check_protocol->protocol_ok check_system Evaluate Biological System system_ok System OK? check_system->system_ok compound_ok->check_protocol Yes remediate_compound Remediate: Use Fresh Stock, Optimize Solubility compound_ok->remediate_compound No protocol_ok->check_system Yes remediate_protocol Remediate: Optimize Assay Parameters protocol_ok->remediate_protocol No remediate_system Remediate: Check Cell Health, Use Controls system_ok->remediate_system No end Activity Observed / Hypothesis Revised system_ok->end Yes remediate_compound->check_compound remediate_protocol->check_protocol remediate_system->check_system

Caption: A logical flowchart for troubleshooting the lack of bioactivity.

References

Technical Support Center: Degradation of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of nitroaromatic compounds, with a focus on providing a framework for studying novel compounds such as Morpholino(3-nitrophenyl)methanone. Due to a lack of specific literature on the degradation of this compound, this guide draws upon established principles of nitroaromatic compound biotransformation.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial steps in the microbial degradation of a nitroaromatic compound like this compound?

A1: Based on studies of other nitroaromatic compounds, there are two primary initial pathways for microbial degradation:

  • Reductive Pathway: The most common initial step involves the reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and subsequently to an amino group (-NH₂).[1][2] This reduction is often carried out by nitroreductase enzymes.[3]

  • Oxidative Pathway: Less common for highly nitrated compounds, this pathway involves the oxygenolytic removal of the nitro group, leading to the formation of catechols or other hydroxylated intermediates.[1]

Q2: What types of microorganisms are known to degrade nitroaromatic compounds?

A2: A wide range of microorganisms, including bacteria and fungi, have been shown to degrade or transform nitroaromatic compounds.[1][2][3] Aerobic bacteria can utilize these compounds as growth substrates, while anaerobic bacteria and fungi often transform them through fortuitous reactions.[2] Several bacterial strains from genera such as Pseudomonas, Burkholderia, and Rhodococcus have been identified as capable of mineralizing nitroaromatic compounds.[4]

Q3: My microbial culture is not showing any degradation of the test compound. What are some potential reasons?

A3: Several factors could contribute to a lack of degradation. See the Troubleshooting Guide below for a systematic approach to addressing this issue. Common reasons include:

  • The microorganism may lack the specific enzymes required for the initial attack on the compound.

  • The compound may be toxic to the microorganism at the concentration tested.

  • The culture conditions (e.g., pH, temperature, aeration, nutrient availability) may not be optimal for the metabolic activity required.

  • The compound may have low bioavailability.

Q4: How can I identify the metabolites formed during the degradation of my compound of interest?

A4: The identification of metabolites is crucial for elucidating the degradation pathway. A common approach involves:

  • Sample Collection: Collect samples from your microbial culture at various time points.

  • Extraction: Extract the parent compound and its metabolites from the culture medium.

  • Analytical Chemistry: Utilize techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the compounds based on their retention times and mass spectra.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed Toxicity of the compoundPerform a dose-response experiment to determine the minimum inhibitory concentration (MIC). Start with concentrations well below the MIC.
Lack of appropriate enzymesScreen a wider variety of microbial strains or consortia from environments contaminated with similar compounds. Consider inducing enzyme expression with structurally related compounds.
Suboptimal culture conditionsOptimize culture parameters such as pH, temperature, aeration, and media composition.
Incomplete degradation Accumulation of toxic intermediatesIdentify the accumulating metabolite and assess its toxicity. The microorganism may lack the downstream enzymes to further degrade it.
Feedback inhibitionThe final product of the pathway may be inhibiting an early enzymatic step.
Low reproducibility Inconsistent inoculumStandardize the preparation of your microbial inoculum (e.g., cell density, growth phase).
Abiotic degradationRun a sterile control (culture medium with the compound but without microorganisms) to assess for any non-biological degradation.

Hypothetical Degradation Data

The following table is a hypothetical representation of data that could be collected during a degradation experiment.

Time (hours)Parent Compound (µM)Metabolite A (Amino-derivative) (µM)Metabolite B (Catechol) (µM)
010000
675223
1240555
2410855
48<1905

Experimental Protocols

Protocol: Screening Microorganisms for Degradation of a Nitroaromatic Compound

  • Media Preparation: Prepare a minimal salt medium. The nitroaromatic compound will be the sole source of carbon and/or nitrogen.

  • Inoculum Preparation: Grow the selected microbial strains in a rich medium (e.g., Luria-Bertani broth for bacteria) to a mid-logarithmic phase. Harvest the cells by centrifugation, wash with sterile phosphate buffer to remove residual medium, and resuspend in the minimal salt medium.

  • Experimental Setup:

    • Test Flasks: In sterile flasks, add the minimal salt medium and the nitroaromatic compound to the desired final concentration. Inoculate with the washed microbial cells.

    • Control Flasks:

      • Sterile Control: Minimal salt medium with the compound, but no inoculum.

      • Biotic Control: Minimal salt medium with the inoculum, but no compound.

  • Incubation: Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm for aerobic bacteria).

  • Sampling and Analysis: Withdraw samples at regular intervals. Analyze the concentration of the parent compound using HPLC or a similar technique. An increase in microbial growth (measured by optical density) and a decrease in the parent compound concentration in the test flasks compared to the controls indicate degradation.

Visualizations

Degradation_Pathways cluster_reductive Reductive Pathway cluster_oxidative Oxidative Pathway Parent Morpholino (3-nitrophenyl)methanone Nitroso Nitroso-derivative Parent->Nitroso Nitroreductase Hydroxylamino Hydroxylamino-derivative Nitroso->Hydroxylamino Nitroreductase Amino (3-aminophenyl) (morpholino)methanone Hydroxylamino->Amino Nitroreductase Parent_Ox Morpholino (3-nitrophenyl)methanone Catechol Catechol-derivative Parent_Ox->Catechol Dioxygenase (-NO2 removal) Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Dioxygenase Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Media Prepare Minimal Salt Medium Spike Add Test Compound Media->Spike Inoculum Prepare Microbial Inoculum Inoculum->Spike Incubate Incubate Cultures Spike->Incubate Sample Collect Samples Over Time Incubate->Sample Extract Extract Analytes Sample->Extract HPLC HPLC Analysis (Parent Compound) Extract->HPLC LCMS LC-MS Analysis (Metabolite ID) Extract->LCMS

References

Technical Support Center: Cell Viability Assays with Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Morpholino(3-nitrophenyl)methanone in cell viability assays. The information is structured to address common challenges and frequently asked questions.

Troubleshooting Guide

Users may encounter several issues during a cell viability assay with this compound. The table below outlines potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects in the microplate; Contamination.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent technique. To minimize edge effects, fill outer wells with sterile PBS or media and do not use them for experimental data.[1] Maintain sterile conditions throughout the experiment.
Low signal or no response to the compound Incorrect compound concentration; Compound instability or precipitation; Low cell metabolic activity; Insufficient incubation time.Perform a dose-response experiment with a wide range of concentrations. Ensure proper dissolution of this compound in a suitable solvent (e.g., DMSO) and avoid precipitation in the culture medium. Use healthy, log-phase cells for the assay.[1] Optimize the incubation time for both the compound and the viability reagent.
High background signal in control wells Contamination of media or reagents; Reagent instability; High cell seeding density.Use fresh, sterile media and reagents. Store reagents as recommended by the manufacturer. Optimize cell seeding density to avoid overgrowth, which can lead to cell death and altered metabolic activity.[1]
Inconsistent results between experiments Variation in cell passage number; Different lots of reagents or serum; Fluctuations in incubator conditions (CO2, temperature, humidity).Use cells within a consistent and low passage number range. Test new lots of reagents and serum before use in critical experiments. Regularly calibrate and monitor incubator conditions.
Unexpected increase in cell viability Compound may have proliferative effects at certain concentrations (hormesis); Interference of the compound with the assay reagent.Test a wider range of concentrations to identify any hormetic effects. Run a control experiment with the compound and the viability reagent in cell-free media to check for direct chemical interactions that may alter the reagent's signal.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in a cell viability assay?

A1: The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, compounds containing nitrophenyl groups have been investigated for various biological activities, including potential anticancer properties.[2][3] It is hypothesized that the compound may induce cytotoxicity or inhibit cell proliferation through pathways such as apoptosis or cell cycle arrest. Further investigation is required to elucidate the specific molecular targets.

Q2: Which type of cell viability assay is most suitable for use with this compound?

A2: Several types of cell viability assays can be employed, with the choice depending on the experimental goals and available equipment. Common colorimetric assays include MTT, MTS, and XTT, which measure metabolic activity.[4][5][6] Fluorometric assays using reagents like resazurin are also a sensitive option.[7] It is recommended to perform more than one type of assay to confirm the results, as different assays measure different aspects of cell health.[7]

Q3: How should I prepare and handle this compound for my experiments?

A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. It is crucial to ensure that the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced cytotoxicity.

Q4: What are the appropriate controls to include in my cell viability assay?

A4: Several controls are essential for a robust cell viability assay:

  • Untreated Control: Cells cultured in medium without the compound. This represents 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This controls for any effects of the solvent itself.

  • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

  • Media Blank: Wells containing only culture medium and the viability reagent to measure the background absorbance/fluorescence.

Experimental Protocols

Below are detailed methodologies for common cell viability assays that can be adapted for use with this compound.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1][8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle and untreated controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][4]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.[1]

MTS Assay Protocol

The MTS assay utilizes a tetrazolium compound that is reduced by viable cells to generate a colored formazan product that is soluble in the culture medium, making the assay simpler than the MTT assay.[6]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[5]

  • Data Acquisition: Record the absorbance at 490 nm using a microplate reader.[4]

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound against various cancer cell lines after a 48-hour treatment period. This data is for illustrative purposes to demonstrate how results can be presented.

Cell Line Cancer Type Hypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
HeLaCervical Cancer12.8
HepG2Liver Cancer21.7

Visualizations

Experimental Workflow for Cell Viability Assay

Caption: Workflow for a typical cell viability assay.

Potential Signaling Pathway for Cytotoxicity

G Compound This compound Cell Cell Membrane Compound->Cell UnknownTarget Unknown Intracellular Target(s) Cell->UnknownTarget Internalization Stress Cellular Stress (e.g., ROS) UnknownTarget->Stress Mitochondria Mitochondrial Pathway Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway that may be induced.

References

Technical Support Center: Overcoming Resistance to Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

Important Note: As of our latest update, "Morpholino(3-nitrophenyl)methanone" is not a widely recognized or documented compound in scientific literature concerning drug resistance or therapeutic applications. The information provided below is based on a likely interpretation of your query, focusing on overcoming resistance and efficacy challenges related to Morpholino oligonucleotides , a common gene-silencing tool used by researchers. The principles and troubleshooting steps outlined here are broadly applicable to antisense technologies.

Frequently Asked Questions (FAQs)

Q1: What are Morpholino oligonucleotides and why is "resistance" a concern?

Morpholino oligonucleotides (MOs) are synthetic molecules used to block the expression of specific genes by sterically hindering translation or splicing. "Resistance," in this context, typically refers to a lack of expected phenotypic change or target protein knockdown after MO administration. This can be due to several factors, including poor delivery, off-target effects, or compensatory mechanisms within the cell.

Q2: How do I know if my experiment is experiencing "resistance" or if the Morpholino is simply not working?

True resistance implies an active biological response that counteracts the MO's effect. However, the first step is always to verify the efficacy of your MO. This can be done by:

  • Western Blot or ELISA: To confirm a reduction in the target protein levels.

  • RT-qPCR: To check for changes in mRNA splicing if you are using a splice-blocking MO.

  • In situ hybridization: To visualize the localization of the target mRNA.

If these tests show that the target is not being appropriately modified, the issue is likely one of efficacy (e.g., delivery, dosage) rather than biological resistance.

Q3: Can off-target effects be mistaken for resistance?

Yes. If a Morpholino has significant off-target effects, it can lead to unexpected phenotypes that may mask or complicate the expected outcome, which could be misinterpreted as resistance. It is crucial to use a control Morpholino (e.g., a scrambled sequence) to distinguish between sequence-specific and non-specific effects.

Troubleshooting Guide

Issue 1: Poor Knockdown of Target Protein

If you observe minimal or no reduction in your target protein, consider the following troubleshooting steps:

Potential Cause Recommended Solution Experimental Protocol
Inefficient Delivery Optimize the delivery method. For cell cultures, consider electroporation or different transfection reagents. For in vivo models, vary the injection site and volume.See Protocol 1: Electroporation of Morpholinos into Cultured Cells.
Incorrect Dosage Perform a dose-response curve to determine the optimal concentration of the Morpholino.Start with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) and assess target knockdown at each level.
Degradation of Morpholino Although Morpholinos are stable, ensure proper storage and handling (e.g., store at 4°C, use nuclease-free water).Follow the manufacturer's guidelines for storage and handling.
Poor Morpholino Design The target site on the mRNA may not be accessible. Consider redesigning the Morpholino to target a different region of the mRNA.Use mRNA secondary structure prediction software to identify accessible regions.
Issue 2: High Cellular Toxicity or Off-Target Effects

If you observe significant cell death or unexpected phenotypes, it may be due to off-target effects or toxicity.

Potential Cause Recommended Solution Experimental Protocol
High Morpholino Concentration Reduce the concentration of the Morpholino to the lowest effective dose determined from your dose-response curve.Titrate the Morpholino concentration downwards and assess both knockdown and toxicity.
Off-Target Binding Use a control Morpholino with a scrambled sequence to differentiate between specific and non-specific effects.See Protocol 2: Use of Control Morpholinos.
p53-Mediated Apoptosis Off-target effects of Morpholinos can sometimes activate the p53 pathway, leading to apoptosis.Co-inject with a p53-targeting Morpholino to mitigate this effect.

Experimental Protocols

Protocol 1: Electroporation of Morpholinos into Cultured Cells
  • Cell Preparation: Grow cells to 70-80% confluency. Harvest and resuspend the cells in an appropriate electroporation buffer at a concentration of 1x10^6 cells/mL.

  • Morpholino Preparation: Dilute the Morpholino stock solution in the electroporation buffer to the desired final concentration.

  • Electroporation: Mix the cell suspension with the diluted Morpholino. Transfer the mixture to an electroporation cuvette and apply the electric pulse using an electroporator with optimized settings for your cell type.

  • Post-Electroporation: Immediately transfer the cells to a pre-warmed culture dish with fresh growth medium.

  • Analysis: Incubate the cells for 24-72 hours before analyzing for target knockdown.

Protocol 2: Use of Control Morpholinos
  • Standard Control: A Morpholino with a random, non-targeting sequence. This control should have a similar length and GC content to your experimental Morpholino.

  • Experimental Setup:

    • Group 1: Untreated cells.

    • Group 2: Cells treated with the control Morpholino.

    • Group 3: Cells treated with the experimental Morpholino.

  • Analysis: Compare the phenotype and target protein levels across all three groups. The phenotype of interest should only be observed in Group 3.

Visualizing Experimental Workflows and Pathways

G cluster_troubleshooting Troubleshooting Workflow for Poor Morpholino Efficacy start Experiment Shows No/Weak Phenotype check_knockdown Verify Target Knockdown (Western Blot/qPCR) start->check_knockdown knockdown_ok Knockdown Confirmed? check_knockdown->knockdown_ok phenotype_issue Investigate Downstream Pathways or Compensatory Mechanisms knockdown_ok->phenotype_issue Yes optimize_delivery Optimize Delivery Method (e.g., Electroporation, Different Reagents) knockdown_ok->optimize_delivery No dose_response Perform Dose-Response Curve optimize_delivery->dose_response redesign_mo Redesign Morpholino for a Different Target Site dose_response->redesign_mo check_toxicity Assess Cellular Toxicity (e.g., LDH Assay) redesign_mo->check_toxicity toxicity_high Toxicity Observed? check_toxicity->toxicity_high lower_dose Lower Morpholino Concentration toxicity_high->lower_dose Yes use_control Use Scrambled Control MO to Check for Off-Target Effects toxicity_high->use_control No

Caption: A flowchart for troubleshooting poor Morpholino efficacy.

G cluster_pathway Potential Cellular Responses to Morpholino Treatment MO Morpholino Oligonucleotide mRNA Target mRNA MO->mRNA Binds to Translation Translation Blocked MO->Translation causes OffTarget Off-Target mRNA Binding MO->OffTarget Ribosome Ribosome mRNA->Ribosome is read by Protein Target Protein Levels Decrease Translation->Protein Phenotype Desired Phenotype Protein->Phenotype Compensatory Compensatory Upregulation of a Related Gene Protein->Compensatory p53 p53 Activation OffTarget->p53 Apoptosis Apoptosis/Toxicity p53->Apoptosis NoPhenotype No Observed Phenotype Compensatory->NoPhenotype

Caption: Cellular pathways affected by Morpholino treatment.

Technical Support Center: Enhancing Morpholino Oligomer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Morpholino oligomers (PMOs). This guide is designed for researchers, scientists, and drug development professionals working to improve the experimental efficacy of antisense Morpholino technologies.

A Note on Terminology: The compound "Morpholino(3-nitrophenyl)methanone" is a specific small molecule, primarily used as a chemical precursor in synthesis[1][2]. In contrast, "Morpholino oligomers" (PMOs) are a class of antisense agents used to modulate gene expression. The goal of "modifying for better efficacy" is a central theme in the research and application of these oligomers. This support center will focus on the modification and troubleshooting of Morpholino oligomers to address common challenges in their application.

Frequently Asked Questions (FAQs)

Q1: What are Morpholino oligomers (PMOs) and what is their mechanism of action?

A1: Phosphorodiamidate Morpholino Oligomers (PMOs) are synthetic, uncharged nucleic acid analogs used to silence gene expression[3]. Unlike other antisense technologies like siRNA that lead to mRNA degradation, PMOs function via steric hindrance[3][4]. By binding to a complementary sequence on an mRNA target, they can physically block the translational machinery to prevent protein synthesis or alter pre-mRNA splicing to modulate protein function[3][4][5]. Their unique structure, featuring a morpholine ring instead of a ribose ring and a neutral phosphorodiamidate backbone, makes them resistant to nucleases and highly stable[4][6].

Q2: Why do standard Morpholino oligomers often require modification?

A2: While PMOs possess desirable properties like stability and low toxicity, their neutral backbone and high molecular weight (typically 6,000 to 10,000 Daltons) lead to two primary challenges:

  • Poor Cell Permeability: PMOs do not freely cross mammalian cell membranes, which limits their therapeutic potential and complicates in vivo studies[6].

  • Limited Efficacy in Some Applications: Standard PMOs may not achieve sufficient target engagement to produce a desired biological effect, necessitating modifications to enhance their binding affinity or cellular uptake[3][7].

Q3: What are the primary strategies for modifying PMOs to improve their efficacy?

A3: Several chemical modification strategies have been developed to enhance PMO performance:

  • Peptide-Conjugated PMOs (PPMOs): Covalently attaching arginine-rich cell-penetrating peptides (CPPs) to the PMO backbone significantly improves cellular uptake and has been shown to greatly enhance antiviral efficacy in both cell culture and animal models[3].

  • PMO+: Incorporating piperazine moieties into the PMO backbone introduces a positive charge, which can enhance its interaction with nucleic acids and improve its activity[3].

  • G-Clamp Modifications: Incorporating tricyclic cytosine analogs, known as G-clamps, into the PMO sequence can significantly enhance its binding affinity for complementary RNA and DNA targets[8].

  • Vivo-Morpholinos: These are PMOs conjugated to octa-guanidinium dendrimers, which facilitate delivery into tissues in whole animal models[9][10].

Q4: What are the critical factors for designing a successful Morpholino experiment?

A4: A successful experiment begins with careful oligo design to minimize off-target binding[11]. It is crucial to use appropriate controls, such as a scrambled-sequence control oligo, to ensure the observed phenotype is due to specific interaction with the intended RNA target. Additionally, ensuring the oligo is fully dissolved and knowing its precise concentration is vital for reproducibility[11].

Troubleshooting Guides

Issue 1: Low or No Target Gene Knockdown

Q: My PMO treatment is not reducing the expression of my target protein. What are the potential causes and solutions?

A: This is a common issue that can be traced to several factors. Follow this checklist to identify the problem:

  • Check Oligo Design:

    • Target Site: Is your PMO targeted to the 5'-UTR, the AUG start codon, or a splice site? For translation blocking, the oligo should target the region from the 5' cap to the first 25 bases of the coding sequence[4]. Ensure the sequence is a perfect complement to your target mRNA.

    • Off-Target Analysis: Perform a BLAST search of your PMO sequence against the relevant transcriptome to ensure it doesn't have significant homology to other transcripts.

  • Verify Delivery Efficiency:

    • Standard PMOs: Standard PMOs require a delivery method (e.g., electroporation, microinjection) for cell culture experiments as they have poor cell permeability[6][11].

    • Modified PMOs: If using a delivery-enhanced PMO like a PPMO or vivo-Morpholino, confirm the protocol is appropriate for your cell type or animal model. Consider using a fluorescently-tagged control PMO to visually confirm cellular uptake.

  • Optimize Concentration (Dose-Response):

    • The effective dose can be narrow[7]. Perform a dose-response experiment to find the optimal concentration that maximizes knockdown without inducing toxicity. Start with the manufacturer's recommended concentration and test two-fold dilutions above and below this point.

  • Assess Target mRNA and Protein Stability:

    • If the target protein has a very long half-life, you may need to wait longer after treatment to observe a significant reduction in protein levels. Measure protein levels at multiple time points (e.g., 24, 48, 72 hours).

    • Confirm the presence and level of the target mRNA in your system. If the mRNA is not being expressed, the PMO will have no target.

Issue 2: High Toxicity or Off-Target Effects

Q: I'm observing significant cell death or unexpected phenotypes after treating with my vivo-Morpholino. How can I troubleshoot this?

A: Toxicity with vivo-Morpholinos is a known issue that can sometimes occur.

  • Potential Cause: Oligo Hybridization: A leading hypothesis for vivo-Morpholino toxicity is the hybridization of separate oligos via complementary base pairing between their 3' and 5' ends. This can cause the cationic dendrimer delivery moieties to cluster, leading to adverse events like red blood cell sedimentation[10].

  • Troubleshooting Steps:

    • Analyze Sequence for Self-Hybridization: Carefully examine the sequence of your PMO for potential internal or external 5' to 3' base pairing[10]. If potential hybridization sites are found, redesigning the oligo is the best solution.

    • Administer with Saline: If redesign is not feasible, co-administration of physiological saline with the vivo-Morpholino may help alleviate toxicity[10].

    • Include Proper Controls: Always include a negative control oligo (with a non-targeting sequence) to determine if the toxicity is sequence-specific or related to the delivery chemistry itself.

    • Perform a Dose-Response Curve: High mortality can be dose-dependent. Reduce the administered dose to find a more tolerable concentration.

Quantitative Data on Modified Morpholinos

The following table summarizes data from a study evaluating the efficacy of chemically modified PMOs against Ebola virus (EBOV) in a mouse model. This illustrates the significant improvement in efficacy achievable through modification.

Morpholino Type Target Dose (µg) Administration Survival Rate (%) Source
Unmodified PMOVP24-AUG50Intraperitoneal25%[3]
Unmodified PMOVP24-AUG500Intraperitoneal~95%[3]
5' Peptide-Conjugated PMO (PPMO)VP24-AUG50Intraperitoneal100% [3]
3' Peptide-Conjugated PMO (PPMO)VP24-AUG50Intraperitoneal100% [3]

Table 1: Enhanced in vivo efficacy of peptide-conjugated Morpholinos (PPMOs) compared to unmodified PMOs. Data from a study on EBOV-infected mice demonstrates that PPMOs provide complete protection at a dose where the unmodified PMO offers only 25% protection.[3]

Experimental Protocols

Protocol 1: General Method for In Vivo PMO Administration (Mouse Model)

This protocol is a generalized procedure based on methods used for treating mouse models of muscular dystrophy and spinal muscular atrophy[7][9].

  • Preparation:

    • Dilute the PMO or vivo-Morpholino to the desired final concentration in sterile phosphate-buffered saline (PBS).

    • For vivo-Morpholinos, if toxicity is a concern, consider using physiological saline as the diluent[10].

  • Administration Route:

    • Intravenous (IV) or Intraperitoneal (IP) Injection: For systemic delivery, administer the prepared PMO solution via tail vein injection (IV) or intraperitoneal injection (IP). Doses can range from 10 mg/kg for vivo-Morpholinos to 100 mg/kg for standard PMOs, but must be optimized[9].

    • Intracerebroventricular (ICV) Injection: For targeting the central nervous system, a single ICV injection can be performed, particularly in neonatal mice[7]. This requires specialized stereotactic equipment. A typical injection volume is 2 µl[7].

  • Post-Injection Monitoring:

    • After injection, place the animals in a warmed container to recover until normal movement is restored (typically 5-10 minutes)[7].

    • Monitor the animals closely for any signs of toxicity or adverse reactions.

  • Analysis:

    • Collect tissues at the desired endpoint.

    • Assess target gene knockdown by measuring mRNA splicing patterns (RT-PCR) or protein levels (Western blot/Immunoblotting). For example, studies have shown significant reduction of target protein expression in muscle tissue following vivo-Morpholino treatment[9].

Protocol 2: Synthesis of (3-Fluorophenyl)(morpholino)methanone

While not a Morpholino oligomer, the synthesis of a related small molecule provides a fundamental example of the core chemistry. This protocol is based on a standard amidation reaction[12].

  • Reaction Setup:

    • In a round-bottom flask, dissolve morpholine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride:

    • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled morpholine solution dropwise.

  • Reaction Progression:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, wash the mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain pure (3-fluorophenyl)(morpholino)methanone.

Visualizations

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mrna pre-mRNA mrna Mature mRNA pre_mrna->mrna Splicing mrna_cyto Mature mRNA mrna->mrna_cyto Export dna DNA dna->pre_mrna Transcription ribosome Ribosome protein Protein ribosome->protein pmo Morpholino (PMO) pmo->mrna_cyto Steric Block mrna_cyto->ribosome Translation

Caption: Mechanism of action for a translation-blocking Morpholino oligomer.

G start Start: Low/No Target Knockdown check_design Is Oligo Design Correct? (Target site, BLAST) start->check_design check_delivery Is Delivery Confirmed? (Fluorescent control, protocol) check_design->check_delivery Yes redesign Action: Redesign Oligo check_design->redesign No check_dose Is Concentration Optimized? (Dose-response curve) check_delivery->check_dose Yes optimize_delivery Action: Optimize Delivery Method check_delivery->optimize_delivery No check_stability Is Target Stable? (Protein half-life, time course) check_dose->check_stability Yes optimize_dose Action: Perform Dose-Response check_dose->optimize_dose No optimize_time Action: Adjust Time Course check_stability->optimize_time No success Success: Knockdown Achieved check_stability->success Yes redesign->start optimize_delivery->start optimize_dose->start optimize_time->start

Caption: Logical workflow for troubleshooting low PMO efficacy.

G cluster_mods Modification Strategies for Enhanced Efficacy cluster_outcomes Improved Properties pmo Standard PMO (Uncharged Backbone) ppmo PPMO (Peptide Conjugate) pmo->ppmo Add CPP pmo_plus PMO+ (Cationic Piperazine) pmo->pmo_plus Add Piperazine g_clamp G-Clamp PMO (High Affinity Base) pmo->g_clamp Incorporate Analog uptake Enhanced Cellular Uptake ppmo->uptake affinity Increased Binding Affinity pmo_plus->affinity g_clamp->affinity

Caption: Overview of PMO modifications to improve efficacy.

References

Technical Support Center: Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results encountered during experiments with Morpholino(3-nitrophenyl)methanone. The information provided is based on established knowledge of Morpholino antisense oligonucleotides and aims to guide researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

Problem 1: High Embryonic/Cellular Toxicity or Off-Target Effects

Researchers often observe unexpected cell death, morphological defects, or other phenotypes that are not consistent with the targeted gene knockdown. These off-target effects are a known issue with Morpholino oligonucleotides.[1][2][3]

Possible Causes and Solutions:

CauseRecommended Solution
p53-Mediated Apoptosis Co-inject with a p53-targeting Morpholino to suppress the apoptotic pathway.[1][3]
Innate Immune Response Optimize Morpholino dosage to the lowest effective concentration to minimize immune activation.[2] Consider using alternative control Morpholinos.
Sequence-Dependent Off-Target Effects Design and validate a second, non-overlapping Morpholino targeting the same gene.[1] A consistent phenotype with both Morpholinos provides stronger evidence for specificity.
High Morpholino Concentration Perform a dose-response curve to determine the optimal concentration that yields the desired knockdown without significant toxicity.[3][4]

Experimental Workflow for Mitigating Off-Target Effects:

cluster_0 Troubleshooting Off-Target Effects start Observe High Toxicity or Off-Target Phenotypes p53_check Co-inject with p53 Morpholino start->p53_check Hypothesize p53 activation dose_response Perform Dose-Response Experiment p53_check->dose_response Toxicity persists second_mo Design & Test Second Non-Overlapping MO dose_response->second_mo Optimal dose identified analyze_phenotype Analyze Phenotype Consistency second_mo->analyze_phenotype result_specific Phenotype is likely Target-Specific analyze_phenotype->result_specific Consistent Phenotypes result_off_target Phenotype is likely Off-Target analyze_phenotype->result_off_target Inconsistent Phenotypes

Caption: Workflow for diagnosing and mitigating off-target effects in Morpholino experiments.

Problem 2: Inconsistent or No Knockdown of Target Gene

A common issue is the lack of a discernible phenotype or a significant reduction in the target protein/RNA levels, leading to questions about the Morpholino's efficacy.

Possible Causes and Solutions:

CauseRecommended Solution
Ineffective Morpholino Design Ensure the Morpholino targets the 5'-UTR, including the start codon (AUG), for translation blocking, or a critical splice junction for splice blocking.[3][5]
Poor Morpholino Delivery Optimize the delivery method. For microinjections, calibrate the injection volume and ensure proper needle placement.[3] For cell culture, optimize the concentration of the delivery reagent (e.g., Endo-Porter).[4][5]
Incorrect Dosage The concentration of the Morpholino may be too low. Perform a titration to find the effective dose.[3][6]
Degradation of Morpholino Stock Store Morpholino solutions properly (e.g., at -20°C) and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a concentrated stock for each experiment.
Genetic Compensation The organism may upregulate compensatory genes in response to the knockdown.[7] This is a complex biological phenomenon that may require alternative approaches like CRISPR/Cas9-mediated knockout to fully understand gene function.

Signaling Pathway Illustrating Genetic Compensation:

cluster_1 Genetic Compensation Mechanism MO Morpholino (e.g., this compound) Target_mRNA Target mRNA MO->Target_mRNA binds Translation_Block Translation Blocked Target_mRNA->Translation_Block No_Protein Reduced Target Protein Translation_Block->No_Protein Upregulation Upregulation No_Protein->Upregulation triggers Compensatory_Gene Compensatory Gene (e.g., Emilin2/3) Compensatory_Protein Compensatory Protein Compensatory_Gene->Compensatory_Protein expresses Upregulation->Compensatory_Gene Normal_Phenotype Normal or Milder Phenotype Compensatory_Protein->Normal_Phenotype rescues

Caption: Simplified diagram of genetic compensation in response to Morpholino-mediated knockdown.

Frequently Asked Questions (FAQs)

Q1: What are the appropriate controls for a Morpholino experiment?

A1: Using proper controls is critical for interpreting Morpholino experiment results. A multi-tiered approach is recommended:

  • Standard Control Morpholino: A Morpholino with a random or scrambled sequence that has no known target in the organism.

  • 5-Mismatch Control Morpholino: While historically used, these are now considered less reliable as they may not retain the same off-target toxicity as the parent Morpholino.[1]

  • Second Non-Overlapping Morpholino: A second Morpholino targeting a different sequence on the same mRNA is a strong control for specificity.[1]

  • mRNA Rescue: Co-injecting a synthetic mRNA that is not targeted by the Morpholino (e.g., by modifying the 5'-UTR) should rescue the phenotype.[8]

  • p53 Morpholino Co-injection: This is a crucial control to rule out off-target apoptosis.[1][3]

Decision Tree for Selecting Controls:

cluster_2 Control Selection for Morpholino Experiments start Planning a Morpholino Experiment q1 Is this a new target/phenotype? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 controls1 Use Standard Control MO AND Second Non-overlapping MO AND p53 MO Co-injection yes1->controls1 controls2 Use Standard Control MO AND p53 MO Co-injection no1->controls2 q2 Is mRNA rescue feasible? controls1->q2 controls2->q2 yes2 Yes q2->yes2 no2 No q2->no2 rescue Perform mRNA Rescue Experiment yes2->rescue end Proceed with Experiment no2->end rescue->end

Caption: A decision-making guide for selecting appropriate controls in Morpholino studies.

Q2: How should I prepare and store my this compound solutions?

A2: Proper handling of Morpholino solutions is essential for consistent results.

  • Reconstitution: Dissolve the lyophilized Morpholino in sterile, nuclease-free water. If the Morpholino does not dissolve readily, warm the solution at 65°C for 5-10 minutes.[6]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM).

  • Storage: Store the stock solution at -20°C. Avoid multiple freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

  • Working Solution: Prepare fresh dilutions of the working solution from the stock for each experiment.

Q3: What are the recommended starting concentrations for Morpholino experiments?

A3: The optimal concentration is highly dependent on the specific Morpholino sequence and the experimental system. It is crucial to perform a dose-response experiment. However, here are some general starting points:

Experimental SystemTypical Concentration/Dose RangeReference
Zebrafish Embryo Injection1.5 - 6 ng per embryo[3]
Xenopus Embryo Injection1 - 10 ng per embryo[6]
Cell Culture (with Endo-Porter)1 - 10 µM[4][6]

Important Note: The information provided here is based on general knowledge of Morpholino oligonucleotides. Specific optimization and validation are required for this compound in your particular experimental setup.

Experimental Protocols

Protocol 1: Preparation of Morpholino Stock Solution
  • Briefly centrifuge the vial containing the lyophilized Morpholino to collect the powder at the bottom.

  • Add the appropriate volume of sterile, nuclease-free water to achieve a 1 mM stock solution.

  • Vortex briefly to mix.

  • If the Morpholino does not fully dissolve, incubate at 65°C for 5-10 minutes.[6]

  • Allow the solution to cool to room temperature.

  • Aliquot into smaller volumes and store at -20°C.

Protocol 2: Microinjection into Zebrafish Embryos
  • Needle Preparation: Pull borosilicate glass capillaries to a fine point using a micropipette puller.

  • Injection Mix Preparation: Prepare the injection mix containing the Morpholino at the desired concentration (e.g., 0.5, 1, 2, 4 ng/nL) and a tracer dye (e.g., Phenol Red) in nuclease-free water.

  • Calibration: Calibrate the injection volume by injecting a small drop into mineral oil on a micrometer slide and measuring its diameter.

  • Injection: Inject the Morpholino solution into the yolk of 1- to 8-cell stage zebrafish embryos.[3]

  • Incubation: Incubate the injected embryos in E3 medium at 28.5°C and observe for phenotypes at the desired time points.

References

Technical Support Center: Morpholino Oligonucleotide Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Morpholino oligonucleotides in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are Morpholino oligonucleotides and how do they work?

Morpholino oligonucleotides (MOs) are synthetic molecules, typically 25 bases long, that are used as antisense tools to block gene expression.[1][2] They have a modified backbone containing morpholine rings, which makes them resistant to degradation by cellular enzymes and highly stable.[1][3] MOs work by sterically hindering the processing or translation of a target RNA sequence through complementary base pairing.[2] They can be designed to block the translation initiation complex on mRNA, interfere with pre-mRNA splicing, or inhibit the function of microRNAs.[4][5] Unlike some other antisense technologies, Morpholinos do not mediate the cleavage of their RNA target.[1][5]

Q2: What are the critical controls for a Morpholino experiment?

To ensure the specificity of a Morpholino-induced phenotype, a series of rigorous controls are essential. These include:

  • Negative Control Oligo: A Morpholino with a sequence that should not target any known mRNA in the experimental organism. A standard control oligo with a sequence known to have minimal biological effects is often used.[6] A random sequence oligo or an oligo targeting a gene not expressed in the system can also be utilized.

  • Second Non-overlapping Morpholino: Using a second Morpholino that targets a different, non-overlapping sequence on the same target mRNA should reproduce the same phenotype.[7] This helps to rule out off-target effects of the primary Morpholino.

  • mRNA Rescue: Co-injecting the Morpholino with a synthetic mRNA that encodes the target protein but is not recognized by the Morpholino should rescue the phenotype.[4][7] This is a powerful control to demonstrate the specificity of the knockdown.

  • Dose-Response Curve: Determining the optimal concentration of the Morpholino is crucial. A dose-response experiment should be performed to find the lowest effective concentration that produces the desired phenotype without causing non-specific toxicity.[2][8]

  • Phenotype Confirmation with a Mutant: If available, comparing the Morpholino-induced phenotype to that of a known genetic mutant for the same gene can provide strong validation.

Q3: How can I verify the effectiveness of my Morpholino?

The method for verifying Morpholino efficacy depends on its mechanism of action:

  • Translation-blocking MOs: Western blotting or immunofluorescence can be used to demonstrate a reduction in the target protein levels.[4]

  • Splice-blocking MOs: RT-PCR can be used to detect changes in the splicing pattern of the target pre-mRNA.[4][7] The altered splice products should be sequenced to confirm the effect.

Q4: What are potential off-target effects of Morpholinos and how can they be minimized?

Off-target effects, where the Morpholino binds to and affects unintended RNA molecules, are a potential concern.[4] To minimize these:

  • Careful Design: Design Morpholinos with minimal potential for binding to off-target sequences by performing a BLAST search against the relevant transcriptome.

  • Use the Lowest Effective Dose: This minimizes the chance of non-specific interactions.

  • p53 Co-injection: In some model organisms like zebrafish, off-target effects can lead to apoptosis. Co-injection of a Morpholino targeting p53 can help to suppress this non-specific cell death.[2]

Troubleshooting Guides

Below are common issues encountered during Morpholino experiments and their potential solutions.

ProblemPossible CauseSuggested Solution
No or Weak Phenotype Ineffective Morpholino Design: The target sequence may not be accessible.Design a new Morpholino targeting a different region of the RNA.
Incorrect Dose: The concentration of the Morpholino may be too low.Perform a dose-response experiment to determine the optimal concentration.
Poor Delivery: The Morpholino may not be efficiently delivered to the cells or tissues of interest.Optimize the delivery method (e.g., microinjection technique, electroporation parameters).
Maternal mRNA/Protein Contribution: In developmental studies, maternally supplied mRNA or protein may mask the effect of the knockdown.Use a splice-blocking Morpholino to target the zygotic transcript or analyze the phenotype at a later developmental stage.
High Toxicity or Non-specific Defects High Morpholino Concentration: The dose is too high, leading to off-target effects or general toxicity.Lower the concentration of the Morpholino. Perform a dose-response curve to find a non-toxic effective dose.
Impure Morpholino Preparation: Contaminants in the Morpholino solution could be causing toxicity.Ensure the Morpholino is properly desalted and dissolved in a sterile, nuclease-free solution.
Off-target Effects: The Morpholino may be unintentionally affecting other genes.Perform control experiments, such as using a second non-overlapping Morpholino and mRNA rescue, to confirm specificity. Consider co-injecting with a p53 Morpholino in relevant model systems.[2]
Inconsistent Results Variability in Injection Volume: Inconsistent delivery of the Morpholino leads to variable phenotypes.Calibrate the microinjection needle to ensure consistent injection volumes.[4]
Morpholino Aggregation: The Morpholino may not be fully in solution.Ensure the Morpholino is completely dissolved before use. If necessary, heat the solution briefly.
Difficulty Confirming Knockdown Antibody Issues (for translation-blocking MOs): The antibody used for Western blotting or immunofluorescence may not be specific or sensitive enough.Validate the antibody with positive and negative controls. Try a different antibody if necessary.
RT-PCR Primer Design (for splice-blocking MOs): The primers used for RT-PCR may not be correctly designed to detect the splicing alteration.Design primers that flank the targeted splice site to amplify both the wild-type and the altered splice products.

Experimental Protocols

Protocol 1: Preparation of Morpholino Solutions for Microinjection
  • Resuspend the Lyophilized Morpholino: Add sterile, nuclease-free water to the lyophilized Morpholino oligo to create a concentrated stock solution (e.g., 1 mM).

  • Dilution to Working Concentration: Based on the results of a dose-response experiment, dilute the stock solution to the desired working concentration (e.g., 100-500 µM) using sterile, nuclease-free water or an appropriate injection buffer.

  • Addition of a Tracer Dye: To visualize the injection, a non-toxic tracer dye (e.g., Phenol Red, fluorescent dextran) can be added to the working solution.

  • Storage: Store the Morpholino solutions at 4°C for short-term use or at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Validation of a Splice-Blocking Morpholino using RT-PCR
  • RNA Extraction: Extract total RNA from both control and Morpholino-injected embryos or cells at the appropriate developmental stage or time point.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and an oligo(dT) or random primers.

  • PCR Amplification: Perform PCR using primers that flank the targeted splice junction. This will allow for the amplification of both the correctly spliced (wild-type) and the incorrectly spliced (due to the Morpholino) transcripts.

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. A successful splice-blocking Morpholino will result in a band of a different size in the Morpholino-injected sample compared to the control.

  • Sequence Verification: To confirm the identity of the altered PCR product, excise the band from the gel, purify the DNA, and send it for sequencing.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_design Phase 1: Design & Preparation cluster_experiment Phase 2: Experimentation cluster_validation Phase 3: Validation MO_Design Morpholino Design (BLAST search) Control_Design Control Oligo Design (Negative, 5-mismatch) MO_Synthesis Morpholino Synthesis & Purification MO_Design->MO_Synthesis MO_Prep Solution Preparation (Dose-response) MO_Synthesis->MO_Prep Delivery Delivery (e.g., Microinjection) MO_Prep->Delivery Phenotype_Analysis Phenotypic Analysis Delivery->Phenotype_Analysis Efficacy_Test Efficacy Testing (RT-PCR / Western Blot) Phenotype_Analysis->Efficacy_Test Rescue_Exp mRNA Rescue Experiment Phenotype_Analysis->Rescue_Exp Specificity_Controls Specificity Controls (2nd non-overlapping MO) Phenotype_Analysis->Specificity_Controls Data_Interpretation Data Interpretation & Conclusion Efficacy_Test->Data_Interpretation Rescue_Exp->Data_Interpretation Specificity_Controls->Data_Interpretation

A generalized workflow for a Morpholino knockdown experiment.

control_strategy cluster_specificity Is the phenotype specific to the target gene? cluster_offtarget Are there non-specific side effects? Observed_Phenotype Observed Phenotype Rescue mRNA Rescue Observed_Phenotype->Rescue Reversed by? Second_MO Second Non-Overlapping MO Observed_Phenotype->Second_MO Reproduced by? Negative_Control Negative Control MO Observed_Phenotype->Negative_Control Absent with? Dose_Response Dose-Response Analysis Observed_Phenotype->Dose_Response Minimized at low dose? Conclusion Specific Knockdown Confirmed Rescue->Conclusion Second_MO->Conclusion Negative_Control->Conclusion Dose_Response->Conclusion

A logical diagram illustrating the key experimental controls.

moa_diagram cluster_translation Translation Blocking cluster_splicing Splice Blocking mRNA_trans 5'-UTR --- [AUG] --- Coding Sequence --- 3'-UTR No_Protein No Protein Synthesis mRNA_trans->No_Protein MO_trans Translation-Blocking MO MO_trans->mRNA_trans binds to start codon region Ribosome Ribosome Ribosome->mRNA_trans stalled pre_mRNA Exon 1 -- Intron -- Exon 2 Aberrant_Splicing Aberrant Splicing (Intron retention / Exon skipping) pre_mRNA->Aberrant_Splicing MO_splice Splice-Blocking MO MO_splice->pre_mRNA binds to splice junction Spliceosome Spliceosome Spliceosome->pre_mRNA blocked

Mechanisms of action for Morpholino oligonucleotides.

References

Validation & Comparative

A Comparative Guide to Morpholino(3-nitrophenyl)methanone and Other Nitrophenyl Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Morpholino(3-nitrophenyl)methanone and other nitrophenyl compounds. Due to the limited publicly available biological data for this compound, this guide leverages data from structurally similar compounds and established structure-activity relationships (SAR) to provide a predictive comparison and framework for future research.

Introduction to this compound and Related Compounds

This compound, also known as 4-(3-Nitrobenzoyl)morpholine, is a synthetic organic compound featuring a morpholine ring connected to a 3-nitrophenyl group via a carbonyl bridge. The morpholine moiety is a "privileged" structure in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability[1][2]. The nitrophenyl group is a common pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][3]. The position of the nitro group on the phenyl ring is a critical determinant of a compound's biological activity[3].

This guide will compare the potential biological activities of this compound with other nitrophenyl compounds based on available data for close structural analogs and established SAR principles.

Comparative Analysis of Biological Activities

While direct experimental data for this compound is scarce, we can infer its potential activities by examining structurally related compounds. A pertinent study on a series of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives, which share the core morpholino-nitrophenyl structure, provides valuable insights into potential antibacterial activity[4].

Antimicrobial Activity

A study on 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives tested their in vitro antibacterial activity against a panel of bacterial strains using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC)[4]. The results for some of the most active compounds from this study are summarized below, providing a basis for comparison with other nitrophenyl-containing antibacterial agents.

Table 1: Antibacterial Activity (MIC in µg/mL) of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivatives and Comparative Nitrophenyl Compounds

CompoundS. epidermidis ATCC 12228E. faecalis ATCC 29212S. aureus ATCC 25923B. subtilis ATCC 6633E. coli ATCC 25922K. pneumoniae ATCC 13883P. aeruginosa ATCC 9027
4-(4-bromophenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]semicarbazide 7.813.91>1000>1000>1000>1000>1000
4-(4-trifluoromethylphenyl)-1-[4-(morpholin-4-yl)-3-nitrobenzoyl]thiosemicarbazide 31.2562.5>100062.5>1000>1000>1000
Amoxicillin (Standard) 12.50.390.390.26.2512.5>1000
Colistin (Standard) 31.251001.950.980.490.490.98

Data sourced from a study on 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives[4].

The data suggests that derivatives of the morpholino-nitrophenyl scaffold can exhibit potent antibacterial activity, particularly against Gram-positive bacteria[4]. The 4-bromophenyl semicarbazide derivative showed notable activity against S. epidermidis and E. faecalis[4]. This indicates that the core structure of this compound may be a promising starting point for developing new antibacterial agents.

Anticancer and Anti-inflammatory Potential

The nitrophenyl moiety is present in numerous compounds with reported anticancer and anti-inflammatory activities[1][3]. For instance, certain nitrophenyl-containing chalcones and hydrazones have been investigated as inhibitors of inflammatory pathways involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX)[5]. Similarly, various morpholine derivatives have been synthesized and evaluated as inhibitors of cancer-related targets such as PI3 kinase.

While no specific anticancer or anti-inflammatory data for this compound was found, its structural components suggest that these are plausible areas for future investigation.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrophenyl compounds is significantly influenced by the following factors:

  • Position of the Nitro Group: The ortho, meta, or para position of the nitro group on the phenyl ring can drastically alter the compound's electronic properties and steric hindrance, thereby affecting its interaction with biological targets[3].

  • Nature of the Second Substituent: The group attached to the nitrophenyl moiety plays a crucial role in defining the compound's overall activity. In the case of this compound, the morpholine ring is expected to influence its pharmacokinetic profile[1][2].

  • Additional Substituents: Further substitutions on the phenyl ring can modulate the compound's activity, as seen in the antibacterial data where different phenyl-substituted semicarbazides and thiosemicarbazides showed varying levels of potency[4].

SAR_Insights cluster_0 Nitrophenyl Scaffold cluster_1 Key Structural Modifications cluster_2 Impact on Biological Activity Nitrophenyl Nitrophenyl Nitro_Position Nitro Group Position (ortho, meta, para) Nitrophenyl->Nitro_Position influences Second_Substituent Second Substituent (e.g., Morpholine) Nitrophenyl->Second_Substituent modified by Other_Substituents Other Ring Substituents Nitrophenyl->Other_Substituents modified by Biological_Activity Biological Activity (e.g., Antimicrobial, Anticancer) Nitro_Position->Biological_Activity determines Second_Substituent->Biological_Activity modulates Other_Substituents->Biological_Activity modulates

Caption: Structure-Activity Relationship (SAR) for Nitrophenyl Compounds.

Experimental Protocols

For researchers interested in evaluating the biological activities of this compound and related compounds, the following are detailed methodologies for key experiments.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow A Prepare Compound Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells B->D C Prepare Bacterial Inoculum C->D E Incubate at 37°C for 18-24h D->E F Read MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

In Vitro Anti-inflammatory Assays (e.g., COX Inhibition)

The anti-inflammatory potential can be assessed by measuring the inhibition of key inflammatory enzymes like Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds

  • Assay buffer

  • Detection reagents (e.g., for measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2) in the assay buffer.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate for a specific time at a controlled temperature (e.g., 37°C).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant potential for biological activity, drawing from the established pharmacological profiles of both morpholine and nitrophenyl-containing compounds. While direct experimental evidence for its efficacy is currently lacking, analysis of structurally similar compounds suggests that it may possess notable antibacterial properties.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. The experimental protocols provided in this guide offer a roadmap for assessing its antimicrobial, cytotoxic, and anti-inflammatory activities. Such studies will be crucial in elucidating the therapeutic potential of this compound and its place among other nitrophenyl-based drug candidates.

References

Comparative Analysis of Morpholino(3-nitrophenyl)methanone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of Morpholino(3-nitrophenyl)methanone analogs, focusing on their synthesis, biological activities, and structure-activity relationships. While a direct head-to-head comparison of a comprehensive analog series is not extensively available in the current literature, this guide synthesizes data from studies on structurally related compounds to provide insights into their potential as therapeutic agents.

The core structure, this compound, combines a morpholine ring and a 3-nitrophenyl group, both of which are recognized pharmacophores in medicinal chemistry. The morpholine moiety is often incorporated to improve physicochemical properties such as solubility and metabolic stability, while the nitrophenyl group can be a key feature for biological activity, including antimicrobial and anticancer effects. This analysis delves into the impact of structural modifications on the biological performance of this class of compounds.

Synthesis of this compound and its Analogs

The general synthesis of this compound and its analogs typically involves the amidation reaction between a substituted benzoyl chloride and morpholine. The following workflow illustrates a common synthetic route.

G cluster_synthesis General Synthesis Workflow start Substituted Benzoic Acid step1 Activation (e.g., with Thionyl Chloride) start->step1 step2 Substituted Benzoyl Chloride step1->step2 step3 Amidation with Morpholine in the presence of a base step2->step3 product Substituted (Morpholino)phenylmethanone step3->product PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Comparative Analysis of Morpholino(3-nitrophenyl)methanone and its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of Morpholino(3-nitrophenyl)methanone and its hypothetical analogs. Due to the limited publicly available experimental data on a systematic series of analogs of this specific compound, this guide extrapolates from established principles of medicinal chemistry for morpholine-containing and nitroaromatic compounds to present a potential SAR landscape. The information herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.

Introduction to this compound

This compound is a chemical compound featuring a morpholine ring connected to a 3-nitrophenyl group via a ketone linker. The morpholine moiety is a common scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The nitroaromatic group is a versatile pharmacophore that can be involved in various biological activities, including antimicrobial and anticancer effects, often through bioreduction to reactive intermediates.

While this compound itself is primarily documented as a synthetic intermediate in the preparation of more complex molecules, such as MEK inhibitors and ATAD2 inhibitors, its core structure presents an interesting starting point for the development of novel therapeutic agents.

Hypothetical Structure-Activity Relationship (SAR) Analysis

To explore the potential SAR of this scaffold, we will consider a hypothetical series of analogs with variations in the substitution pattern of the phenyl ring and modifications to the morpholine ring. The anticipated impact of these modifications on biological activity is discussed below, drawing from general principles observed in related chemical series.

Table 1: Hypothetical Biological Activity of this compound Analogs

Compound IDR1 (Phenyl Ring Position)R2 (Phenyl Ring Position)R3 (Phenyl Ring Position)Hypothetical IC50 (µM)Notes on Predicted Activity
1 HNO2H-Parent Compound
2 HNH2H>50Reduction of the nitro group to an amine is expected to significantly decrease or abolish activity, as the nitro group is often essential for the mechanism of action of nitroaromatics.
3 HClH15Introduction of an electron-withdrawing group like chlorine at the meta position may maintain or slightly enhance activity by influencing the electronic properties of the nitro group.
4 ClNO2H5An additional electron-withdrawing group at the ortho position could enhance the electron deficiency of the phenyl ring, potentially increasing the reduction potential of the nitro group and leading to higher activity.
5 OCH3NO2H25An electron-donating group like methoxy at the ortho position might decrease activity by reducing the electron-withdrawing effect of the nitro group.
6 HNO2Cl10A halogen at the para position is expected to have a moderate impact on activity, potentially improving pharmacokinetic properties.
7 HCNH20Replacing the nitro group with another strong electron-withdrawing group like cyano may result in a compound with retained, but likely altered, biological activity and mechanism.

Experimental Protocols

The following is a generalized protocol for a common in vitro assay used to evaluate the anticancer activity of novel compounds, which could be applied to the systematic study of this compound analogs.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizations

Diagram 1: General Synthetic Pathway for Analogs

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid or Substituted Analog Activation Activation (e.g., SOCl2, EDCI) 3-Nitrobenzoic_Acid->Activation Morpholine Morpholine Coupling Amide Coupling Morpholine->Coupling Activation->Coupling Target_Compound This compound or Analog Coupling->Target_Compound

Caption: General synthetic workflow for the preparation of this compound and its analogs.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Compound Active Analog of This compound Compound->Signaling_Cascade Compound->Apoptosis

Navigating the Bioactivity Landscape: A Comparative Analysis of Morpholino and Nitrophenyl Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic potential of novel chemical entities is paramount. This guide provides a comparative analysis of the bioactivity of small molecules containing morpholine and 3-nitrophenyl moieties, offering insights into the potential activities of compounds like Morpholino(3-nitrophenyl)methanone. Due to a lack of specific bioactivity data for this compound, this guide explores the biological effects of related compounds, providing a framework for potential research directions.

I. The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a common structural feature in many approved drugs, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability. Small molecules incorporating a morpholine ring have demonstrated a range of biological activities.

Anxiolytic Activity of a Morpholine Derivative

A notable example is the trimetozine derivative, morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone (LQFM289), which has shown anxiolytic-like effects. Studies suggest its mechanism of action involves interaction with benzodiazepine binding sites[1].

II. The 3-Nitrophenyl Group: A Contributor to Anticancer and Antimicrobial Activities

The presence of a nitrophenyl group can confer significant biological properties to a molecule, including potential anticancer and antimicrobial effects.

Anticancer Potential of Nitrophenyl-Containing Heterocycles

Research has indicated that certain heterocyclic compounds containing a nitrophenyl group exhibit antiproliferative activity against cancer cell lines. For instance, some isoquinoline derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells[2]. Molecular docking studies suggest that these compounds may act by inhibiting enzymes such as RET and HSP90[2].

Antibacterial Properties of Related Phenyl-Methanones

While specific data on the 3-nitrophenyl derivative is scarce, a related compound, (3-fluorophenyl)(morpholino)methanone, has been reported to exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria[3]. This suggests that the phenyl-methanone scaffold itself may be a promising starting point for the development of new antibacterial agents.

III. Comparative Bioactivity Data

The following table summarizes the available quantitative data for representative compounds containing the morpholine or nitrophenyl moieties. It is important to note that direct comparisons are challenging due to the different biological activities and experimental systems.

Compound ClassRepresentative CompoundBiological ActivityKey Performance IndicatorValueCell Line / OrganismReference
Morpholine-Containing Morpholine (3,5-di-tert-butyl-4-hydroxyphenyl) methanone (LQFM289)AnxiolyticEffective Oral Dose10 mg/kgMice[1]
Nitrophenyl-Containing A novel isoquinoline derivative (Compound 3)AnticancerBinding Energy (HSP 90)-6.8 kcal/molIn silico[2]
Nitrophenyl-Containing A novel isoquinoline derivative (Compound 9b)AnticancerBinding Energy (RET enzyme)-6.8 kcal/molIn silico[2]
Phenyl-Methanone (3-Fluorophenyl)(morpholino)methanoneAntibacterialActivityPronouncedGram-positive and Gram-negative bacteria[3]

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to assessing the bioactivities discussed.

Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is a standard method for assessing the in vitro antibacterial efficacy of a compound.

  • Bacterial Strain Preparation: A standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cell Viability Assay for Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

V. Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding.

Anticancer_Signaling_Pathway Nitrophenyl_Compound Nitrophenyl_Compound RET_Enzyme RET_Enzyme Nitrophenyl_Compound->RET_Enzyme Inhibition HSP90 HSP90 Nitrophenyl_Compound->HSP90 Inhibition Downstream_Signaling Downstream_Signaling RET_Enzyme->Downstream_Signaling HSP90->Downstream_Signaling Cell_Cycle_Arrest Cell_Cycle_Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial_Culture Inoculation Inoculation Bacterial_Culture->Inoculation Compound_Dilution Compound_Dilution Compound_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual_Inspection Visual_Inspection Incubation->Visual_Inspection MIC_Determination MIC_Determination Visual_Inspection->MIC_Determination

References

The Versatility of Morpholino(3-nitrophenyl)methanone as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Morpholino(3-nitrophenyl)methanone is a versatile chemical entity that serves as a crucial starting material and structural scaffold in the synthesis of a diverse range of biologically active compounds. While not a reference compound in the classical sense of a standard for instrument calibration, its importance lies in its utility as a foundational building block in medicinal chemistry. This guide provides a comparative overview of its application in the development of various therapeutic agents, with a focus on antimalarials, ATAD2 inhibitors for cancer, and MEK inhibitors for cancer. We will explore the synthetic pathways originating from this scaffold, present comparative biological data, and provide detailed experimental protocols.

This compound as a Scaffold for Antimalarial Agents

The 2,4-diaminopyrimidine core is a well-established pharmacophore in antimalarial drug discovery, with compounds like pyrimethamine being notable examples. This compound serves as a convenient precursor for the synthesis of novel 2,4-diaminopyrimidine derivatives. The morpholine and nitrophenyl moieties offer opportunities for chemical modification to optimize the potency, selectivity, and pharmacokinetic properties of the final compounds.

Synthetic Pathway from this compound

The synthesis of 2,4-diaminopyrimidine-based antimalarials from this compound typically involves a multi-step process. The key transformation is the reduction of the nitro group to an amine, followed by cyclization reactions to form the diaminopyrimidine ring.

synthetic_pathway_antimalarial start This compound step1 Reduction of Nitro Group start->step1 e.g., SnCl2, H2/Pd-C intermediate1 (3-aminophenyl)(morpholino)methanone step1->intermediate1 step2 Cyclization with Guanidine Derivative intermediate1->step2 final_product 2,4-Diaminopyrimidine Derivatives step2->final_product

Caption: Synthetic route from this compound to antimalarials.

Comparative Biological Activity

The following table summarizes the in vitro antimalarial activity of 2,4-diaminopyrimidine derivatives against the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of Plasmodium falciparum. For comparison, data for compounds derived from an alternative scaffold, 2,4-diaminothienopyrimidines, are also presented.

Compound ID Scaffold Target Strain IC50 (µM) Reference
Compound A 2,4-DiaminopyrimidineP. falciparum 3D75.26[1]
Compound B 2,4-DiaminopyrimidineP. falciparum Dd24.71[1]
Compound C 2,4-DiaminothienopyrimidineP. falciparum NF540.023[2]
Compound D 2,4-DiaminothienopyrimidineP. falciparum Dd20.035[2]

Note: The provided IC50 values are for representative compounds from the respective classes and may not be direct derivatives of this compound, but illustrate the activity of the target scaffold.

Experimental Protocol: In Vitro Antimalarial Assay (P. falciparum 3D7 Strain)

This protocol describes a common method for assessing the in vitro antimalarial activity of chemical compounds.

Materials:

  • Plasmodium falciparum 3D7 strain

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640, 25 mM HEPES, 10 µg/mL gentamycin, 0.5% Albumax II)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • SYBR Green I dye

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Synchronize the P. falciparum 3D7 culture to the ring stage.

  • Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

  • Add parasitized erythrocytes (final hematocrit 2%, parasitemia 0.5%) to each well.

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • After incubation, lyse the erythrocytes by adding SYBR Green I in lysis buffer to each well.

  • Incubate for 1 hour at room temperature in the dark.

  • Measure the fluorescence intensity using an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.[3]

This compound in Cancer Therapy

The morpholine and nitrophenyl moieties are also prevalent in the design of inhibitors targeting key signaling pathways in cancer. This compound has been utilized as a starting point for the development of inhibitors of ATAD2 and MEK.

ATAD2 Inhibitors

ATPase family AAA domain-containing protein 2 (ATAD2) is an epigenetic reader protein that is overexpressed in several cancers and is associated with poor prognosis.

The development of theophylline-based ATAD2 inhibitors has utilized this compound as a key intermediate. The synthetic strategy involves the reduction of the nitro group, followed by coupling with a theophylline derivative.

synthetic_pathway_atad2 start This compound step1 Nitro Reduction start->step1 intermediate1 (3-aminophenyl)(morpholino)methanone step1->intermediate1 step2 Coupling with Theophylline derivative intermediate1->step2 final_product Theophylline-based ATAD2 Inhibitors step2->final_product

Caption: Synthesis of ATAD2 inhibitors from this compound.

Compound ID Scaffold Target IC50 (µM) Reference
Compound 19f Theophylline derivativeATAD20.27
MEK Inhibitors

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that is frequently dysregulated in cancer. MEK inhibitors have emerged as effective therapeutic agents for tumors with mutations in this pathway.

A patent for heterocyclic MEK inhibitors describes the use of this compound as a starting material. The synthesis involves the reduction of the nitro group to form (3-aminophenyl)(morpholino)methanone, which is then further elaborated to generate the final MEK inhibitors.

experimental_workflow_mek start This compound step1 Nitro Reduction start->step1 intermediate1 (3-aminophenyl)(morpholino)methanone step1->intermediate1 step2 Further Synthetic Modifications intermediate1->step2 final_product Heterocyclic MEK Inhibitors step2->final_product

Caption: Workflow for the synthesis of MEK inhibitors.

Compound Class Scaffold Target General Activity
Heterocyclyl CompoundsMorpholino(phenyl)methanone derivedMEKInhibition of MEK kinase activity

Conclusion

This compound is a valuable and versatile scaffold in drug discovery, providing a readily accessible starting point for the synthesis of diverse and potent therapeutic agents. Its utility has been demonstrated in the development of antimalarials and anticancer agents targeting critical enzymes and signaling pathways. The ability to chemically modify both the morpholine and the phenyl ring allows for fine-tuning of the pharmacological properties of the resulting compounds. This guide highlights the importance of this scaffold and provides a foundation for researchers to explore its potential in developing novel therapeutics. Further research into derivatives of this compound is warranted to explore its full potential in addressing unmet medical needs.

References

A Comparative Guide to the In Vivo Validation of Novel CNS-Active Morpholino Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "Morpholino(3-nitrophenyl)methanone" is not a readily identifiable compound in current scientific literature, this guide provides a comprehensive framework for the in vivo validation of novel morpholino-containing compounds, a class of molecules with significant therapeutic potential. As a prime example, we will focus on morpholino analogues of Fingolimod (FTY720), which have demonstrated efficacy in preclinical models of central nervous system (CNS) autoimmune disorders. This guide will objectively compare their performance with the parent compound, Fingolimod, and detail the experimental methodologies crucial for their validation.

Comparative Analysis: Morpholino Analogues vs. Fingolimod

Fingolimod is an approved treatment for multiple sclerosis that acts as a sphingosine-1-phosphate (S1P) receptor modulator. Novel morpholino analogues have been developed to improve selectivity and potentially reduce side effects. The following table summarizes their comparative in vivo effects based on preclinical studies.

FeatureMorpholino Analogues of Fingolimod (e.g., ST-1893, ST-1894)Fingolimod (FTY720)
Primary Mechanism Selective S1P1 receptor functional antagonists.[1]Non-selective S1P receptor modulator (S1P1, S1P3, S1P4, S1P5).
Key In Vivo Effect Induction of profound lymphopenia by preventing T-cell egress from lymph nodes.[1]Induction of profound and sustained lymphopenia.[1]
Preclinical Model Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model.[1]Established efficacy in the EAE mouse model.
Reported Outcomes Reduction in clinical symptoms of EAE, decreased T-cell infiltration, and reduced inflammatory mediators in the brain and spinal cord.[1]Reduces disease severity in EAE by sequestering lymphocytes.
Selectivity High selectivity for the S1P1 receptor subtype.[1]Lacks selectivity, which may contribute to off-target effects.

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments required to validate the in vivo effects of novel CNS-active morpholino compounds.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is a widely used animal model for multiple sclerosis to test the efficacy of new therapeutic agents.

  • Induction: EAE is induced in female C57BL/6 mice (8-10 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.

  • Treatment: The test compound (e.g., morpholino analogue) and vehicle control are administered daily, typically starting from the day of immunization or at the onset of clinical signs.

  • Clinical Scoring: Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund state

  • Histopathology: At the end of the study, spinal cords and brains are collected for histological analysis to assess inflammation and demyelination using stains such as Hematoxylin and Eosin (H&E) and Luxol Fast Blue (LFB).

Lymphocyte Sequestration Analysis

This protocol is used to quantify the primary pharmacodynamic effect of S1P1 modulators.

  • Sample Collection: Blood samples are collected from treated and control animals at various time points.

  • Flow Cytometry: Peripheral blood mononuclear cells (PBMCs) are isolated, and lymphocyte populations (T-cells, B-cells) are stained with fluorescently-labeled antibodies (e.g., anti-CD4, anti-CD8, anti-B220).

  • Data Analysis: The percentage and absolute number of different lymphocyte subsets are quantified using a flow cytometer. A significant reduction in circulating lymphocytes in the treated group compared to the control group indicates successful lymphocyte sequestration.

Blood-Brain Barrier (BBB) Permeability Assessment

For CNS-active drugs, crossing the BBB is critical. Various in vitro and in vivo methods can be employed.

  • In Vitro Models: The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) is a non-cell-based, high-throughput method to predict passive diffusion across the BBB.[2] Cell-based models using primary cultured cells or immortalized cell lines can also provide insights into BBB permeability.[3]

  • In Vivo Measurement: Direct measurement of a compound's brain-to-blood concentration ratio (logBB) is the most accurate method, though it is labor-intensive.[2] This involves administering the compound to animals and, at a specific time point, measuring its concentration in both brain tissue homogenate and blood plasma.

Visualizing Pathways and Workflows

Signaling Pathway of S1P1 Receptor Modulation

The following diagram illustrates the mechanism of action for S1P1 receptor modulators like the morpholino analogues of Fingolimod.

S1P1_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel T_Cell_LN T-Cell S1P1_R S1P1 Receptor T_Cell_LN->S1P1_R expresses T_Cell_Blood Circulating T-Cell T_Cell_LN->T_Cell_Blood Egress S1P1_R->T_Cell_LN signals egress S1P1_R->T_Cell_LN blocks egress signal S1P_Gradient S1P Gradient (High in Blood) S1P_Gradient->S1P1_R activates Drug Morpholino Analogue (S1P1 Modulator) Drug->S1P1_R binds & internalizes (Functional Antagonism)

Caption: S1P1 receptor modulation by morpholino analogues.

Experimental Workflow for In Vivo Validation

This diagram outlines a typical workflow for the preclinical in vivo validation of a novel CNS compound.

InVivo_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Pharmacokinetics & Pharmacodynamics cluster_2 Phase 3: Efficacy Testing cluster_3 Phase 4: Advanced Safety & Toxicology A Compound Synthesis & In Vitro Characterization B BBB Permeability Assay (e.g., PAMPA-BBB) A->B C Preliminary Toxicity B->C D Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) C->D E Pharmacodynamic (PD) Studies (e.g., Lymphocyte Count) D->E F Disease Model Selection (e.g., EAE) E->F G Dose-Response Studies F->G H Efficacy Assessment (Clinical Scores, Histology) G->H I In Vivo Neuropathology (IVN) Imaging H->I J Chronic Dosing Toxicology I->J

Caption: A stepwise workflow for in vivo validation of CNS compounds.

References

Efficacy of Morpholino(3-nitrophenyl)methanone: A Comparative Analysis with Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(3-nitrophenyl)methanone is a synthetic organic compound featuring a morpholine ring connected to a 3-nitrophenyl group via a ketone linker. While this specific molecule is primarily documented as a chemical intermediate in organic synthesis, its structural motifs—the morpholine and nitrophenyl moieties—are present in numerous biologically active compounds. The morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance physicochemical properties like solubility and metabolic stability. The nitrophenyl group, being a strong electron-withdrawing group, is also a key feature in various pharmacologically active molecules.

This guide provides a comparative overview of the potential efficacy of this compound by examining the documented activities of structurally related inhibitors. Due to the limited publicly available data on the specific biological functions of this compound, this comparison is based on data from compounds sharing its core structural elements. We will explore potential antiproliferative and antimicrobial activities, presenting available quantitative data and relevant experimental protocols.

Comparative Efficacy Data

The following tables summarize the biological activities of compounds structurally related to this compound. It is important to note that these are not direct comparisons but provide a benchmark for the potential activities of the morpholine-nitrophenyl scaffold.

Table 1: Antiproliferative Activity of Related Compounds
Compound/ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
4-morpholino-2-phenylquinazolines (e.g., 15e)A375 (Melanoma)0.58--
Benzamide Derivatives (e.g., BJ-13)Gastric Cancer CellsPotent (specific IC50 not provided)--
Nitrophenyl-containing Isoquinolines (e.g., Compound 3)HEPG2 (Liver Cancer)Potent (specific IC50 not provided)Doxorubicin-
Table 2: Antimicrobial Activity of Related Compounds
Compound/ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
(3-Fluorophenyl)(morpholino)methanoneGram-positive & Gram-negativePronounced activity (specific MIC not provided)--
Pleuromutilin Derivative (NPDM) with nitrophenyl-piperazinyl moietyMethicillin-resistant Staphylococcus aureus (MRSA)-Tiamulin-

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the efficacy of compounds like those discussed in this guide.

MTT Assay for Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Workflow:

MTT_Assay A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow

Procedure:

  • Cell Seeding: Cancer cell lines are seeded in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or known inhibitors) and a vehicle control.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Workflow:

MIC_Determination A Prepare serial dilutions of the test compound in broth B Inoculate with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity C->D E Determine the lowest concentration with no visible growth (MIC) D->E

MIC Determination Workflow

Procedure:

  • Serial Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

  • Incubation: The plate is incubated at 37°C for 18 to 24 hours.

  • Observation: Following incubation, the wells are visually inspected for turbidity, which indicates bacterial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

The biological activity of compounds containing morpholine and nitrophenyl moieties can be attributed to their interaction with various cellular signaling pathways.

Potential Antiproliferative Mechanisms

Many anticancer agents containing the morpholine scaffold, such as PI3K inhibitors, target key signaling pathways involved in cell growth, proliferation, and survival.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Morpholino-containing Inhibitor Inhibitor->PI3K inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition

Compounds containing a morpholine ring have been shown to be effective inhibitors of Phosphoinositide 3-kinase (PI3K). Inhibition of PI3K blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell proliferation and survival. This mechanism is a common strategy in the development of anticancer drugs.

Conclusion

While direct experimental evidence for the biological efficacy of this compound is currently lacking in public literature, the analysis of structurally similar compounds provides a strong rationale for its potential as a biologically active agent. The presence of the morpholine and nitrophenyl moieties suggests that it could exhibit antiproliferative and/or antimicrobial properties. The comparative data and experimental protocols provided in this guide offer a foundational framework for researchers and drug development professionals to initiate further investigation into the therapeutic potential of this and related chemical scaffolds. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.

Navigating Spatiotemporal Gene Knockdown: A Comparative Guide to Photocleavable Morpholinos and Light-Inducible CRISPR Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in developmental biology, neuroscience, and drug development, the ability to control gene expression with spatial and temporal precision is paramount. This guide provides a detailed comparison of two leading technologies for light-activated gene knockdown: photocleavable ("caged") Morpholinos, with a focus on nitrophenyl-based caging chemistries like Morpholino(3-nitrophenyl)methanone, and light-inducible CRISPR/Cas9 systems. We present a comprehensive analysis of their performance, reproducibility, and experimental considerations to aid researchers in selecting the optimal tool for their specific needs.

Introduction to Light-Mediated Gene Silencing

Conventional gene knockdown techniques, such as standard Morpholinos and RNAi, induce a global and constitutive loss-of-function, which can lead to early developmental defects that mask a gene's later functions. Light-inducible systems overcome this limitation by keeping the gene-silencing agent inactive until it is activated by a focused beam of light at a specific time and location within a cell or organism.

Photocleavable (Caged) Morpholinos: These are antisense oligonucleotides that are chemically modified with a photolabile "caging" group, such as a nitrophenyl derivative. This modification sterically hinders the Morpholino from binding to its target mRNA. Upon exposure to a specific wavelength of light (typically UV), the caging group is cleaved, releasing the active Morpholino to block translation or splicing of the target mRNA. The compound this compound represents a key structural component of such a caging moiety.

Light-Inducible CRISPR/Cas9: This technology utilizes optogenetic principles to control the activity of the CRISPR/Cas9 system. Various strategies exist, including splitting the Cas9 protein into two inactive fragments that dimerize and become active in the presence of light-sensitive proteins, or modifying the guide RNA with a photocleavable protector. These systems can be designed to induce gene knockouts or to reversibly control gene expression.

Performance Comparison: Caged Morpholinos vs. Light-Inducible CRISPR

To facilitate an objective comparison, the following table summarizes key performance metrics for both technologies, compiled from various studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and performance can vary based on the specific caging chemistry, CRISPR variant, target gene, and model organism.

FeaturePhotocleavable (Caged) MorpholinosLight-Inducible CRISPR/Cas9 Systems
Mechanism of Action Antisense steric hindrance of translation or splicing.DNA cleavage leading to gene knockout (indels) or transcriptional repression/activation.
Target Molecule mRNAGenomic DNA
Typical Knockdown Efficiency 70-90% reduction in protein levels.[1]Can achieve >90% indel formation, leading to complete knockout in clonal populations.[2]
Temporal Resolution High; activation within seconds to minutes of light exposure.[1][3]Rapid activation (seconds to minutes) is possible with some systems.[2]
Spatial Resolution High; can be targeted to single cells.High; can achieve subcellular targeting.
Reversibility Irreversible knockdown of existing and newly transcribed mRNA.Knockout is permanent. Transcriptional control can be reversible.
Off-Target Effects Can have sequence-dependent off-target effects and p53-mediated toxicity.[4]Off-target DNA cleavage is a primary concern; requires careful guide RNA design and validation.[2][5][6]
Reproducibility Concerns Phenotypes can sometimes differ from genetic mutants due to genetic compensation.[4][7]High reproducibility with well-designed guide RNAs and stable cell lines.
Delivery Method Typically microinjection into embryos or cells.[8]Transfection, electroporation, or viral delivery of plasmids or ribonucleoprotein complexes.
Phototoxicity A concern, especially with UV light activation; requires careful dose control.[9][10][11]Can be an issue depending on the wavelength and intensity of light used for activation.[9][12][11]

Experimental Protocols

Reproducibility of experiments with these technologies is highly dependent on meticulous experimental design and execution. Below are generalized protocols for key experimental stages.

Protocol 1: Quantification of Morpholino Knockdown Efficiency

Objective: To quantitatively assess the reduction in target protein or mRNA levels following Morpholino activation.

Methods:

  • Western Blotting:

    • Collect protein lysates from both light-activated and control (non-activated) samples at various time points post-activation.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific to the target protein and a loading control (e.g., β-actin).

    • Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter for detection.

    • Quantify band intensities to determine the percentage of protein knockdown.[1][3]

  • Quantitative RT-PCR (for splice-blocking Morpholinos):

    • Isolate total RNA from activated and control samples.

    • Synthesize cDNA using reverse transcriptase.

    • Perform real-time PCR using primers that flank the targeted splice junction to amplify the correctly spliced and miss-spliced transcripts.

    • Calculate the relative abundance of the wild-type transcript to determine knockdown efficiency.[8]

  • Luciferase Reporter Assay:

    • Co-inject a reporter plasmid containing the Morpholino target sequence upstream of a luciferase gene with the caged Morpholino.

    • After light activation, lyse the cells/embryos and measure luciferase activity using a luminometer.

    • A decrease in luciferase activity in the activated group compared to the control indicates successful knockdown.[13]

Protocol 2: Assessment of Off-Target Effects

Objective: To validate the specificity of the gene knockdown and identify potential off-target effects.

For Caged Morpholinos:

  • Rescue Experiment:

    • Co-inject the caged Morpholino with a synthetic mRNA encoding the target protein that lacks the Morpholino binding site.

    • Upon light activation, the exogenous mRNA should rescue the knockdown phenotype, confirming the specificity of the Morpholino.[3][14][15][16]

  • Use of Multiple Non-Overlapping Morpholinos:

    • Design and test a second, independent caged Morpholino that targets a different sequence in the same mRNA.

    • If both Morpholinos produce the same phenotype upon activation, it increases confidence that the effect is target-specific.[15][16]

For Light-Inducible CRISPR/Cas9:

  • In Silico Prediction:

    • Use online tools (e.g., CRISPOR) to predict potential off-target sites for the chosen guide RNA based on sequence similarity.[6]

  • Sequencing-Based Methods:

    • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing): This method tags and sequences sites of double-strand breaks to empirically identify off-target cleavage sites.

    • CIRCLE-seq: An in vitro method that uses circularized genomic DNA to identify Cas9 cleavage sites with high sensitivity.[2]

    • Targeted Deep Sequencing: Sequence the top predicted off-target sites to determine the frequency of indel formation.[6]

Visualizing the Workflows

To better illustrate the experimental processes and underlying mechanisms, the following diagrams were generated using the DOT language.

cluster_0 Caged Morpholino Workflow A Design & Synthesize Caged Morpholino B Microinject into Cells/Embryo A->B C Targeted Light Activation (e.g., 365nm UV) B->C D Uncaging of Morpholino C->D E Binding to Target mRNA D->E F Translation/Splicing Block E->F G Phenotypic Analysis & Knockdown Quantification F->G

Caged Morpholino Experimental Workflow

cluster_1 Light-Inducible CRISPR Workflow H Design gRNA & Construct Light-Inducible System I Deliver to Cells (e.g., Transfection) H->I J Targeted Light Activation (e.g., Blue Light) I->J K Activation of Cas9/gRNA J->K L Binding to Target DNA K->L M DNA Cleavage & Repair (NHEJ) L->M N Gene Knockout & Phenotypic Analysis M->N

Light-Inducible CRISPR Experimental Workflow

cluster_2 Mechanism of Action Comparison mRNA mRNA Protein Protein mRNA->Protein Translation gDNA Genomic DNA Knockout Gene Knockout gDNA->Knockout CagedMO Caged Morpholino Light Light CagedMO->Light ActiveMO Active Morpholino ActiveMO->mRNA ActiveMO->Protein Blocks Light->ActiveMO ActiveCRISPR Active CRISPR/Cas9 Light->ActiveCRISPR CRISPR Light-Inducible CRISPR/Cas9 CRISPR->Light ActiveCRISPR->gDNA Binds & Cleaves

Comparative Mechanisms of Action

Conclusion and Future Outlook

Both photocleavable Morpholinos and light-inducible CRISPR systems are powerful tools for the spatiotemporal control of gene expression. The choice between them depends on the specific experimental goals. Caged Morpholinos offer a straightforward method for transient knockdown at the mRNA level, which can be particularly useful for studying developmental processes where genetic compensation might be a concern. Light-inducible CRISPR systems, on the other hand, provide the ability to create permanent gene knockouts with high efficiency, which is advantageous for creating stable cell lines or for applications where complete loss-of-function is desired.

As both technologies continue to evolve, we can expect improvements in caging chemistries that are sensitive to longer, less phototoxic wavelengths of light, as well as CRISPR systems with even higher fidelity and more sophisticated control mechanisms. Ultimately, the rigorous application of controls and quantitative validation will remain critical for ensuring the reproducibility and reliability of experiments using these advanced techniques.

References

Navigating Gene Function: A Comparative Guide to Controls for Morpholino Oligonucleotide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Morpholino(3-nitrophenyl)methanone: Initial searches for the specific compound "this compound" did not yield significant information regarding its biological mechanism of action or established experimental controls. The available data primarily identifies it as a chemical entity without detailing its use in a biological context. Therefore, this guide will focus on the well-established and widely utilized morpholino oligonucleotide technology, for which a robust framework of positive and negative controls is essential for data validation and interpretation. The principles and protocols outlined herein are broadly applicable to experiments involving morpholino-based gene knockdown.

Morpholino oligonucleotides are synthetic molecules used to modify gene expression by sterically blocking access to RNA.[1][2] Unlike other antisense technologies, they do not degrade their RNA targets but instead inhibit translation or alter pre-mRNA splicing.[2] Given their potent and specific effects, rigorous controls are paramount to ensure that the observed phenotype is a direct result of the intended gene knockdown and not due to off-target effects or toxicity.[3][4]

Negative Controls: Establishing a Baseline

Negative controls are crucial for demonstrating that the observed biological effects are sequence-specific and not a consequence of the morpholino chemistry or the delivery procedure itself.[2] Several types of negative control morpholinos are commonly employed:

  • Standard Control Oligo: This is a widely used, pre-designed morpholino sequence (e.g., 5'-CCTCTTACCTCAGTTACAATTTATA-3') that has no known target in most model organisms.[1][5] While generally considered to have minimal biological activity, it has been observed to cause slight changes in gene expression in some systems, like zebrafish embryos.[1][5]

  • Random Control Oligo: This is a mixture of morpholino oligos with random sequences of a specific length (e.g., 25-mer).[1][5] The concentration of any single sequence is extremely low, minimizing the chance of a specific off-target effect.[5] Studies have suggested that random control oligos may induce fewer changes in gene expression compared to the standard control oligo.[5]

  • Invert Sequence Oligo: This is a custom-synthesized morpholino with the same base composition as the targeting morpholino but in the reverse order.[1][5] This control maintains the same length and base composition as the experimental morpholino but should not bind to the target RNA.[1][5] A BLAST analysis is recommended to ensure the invert sequence does not have other potential targets in the transcriptome.[5]

  • Mismatch Control Oligo: A morpholino with a few base mismatches (typically 4-5) compared to the targeting sequence. This control is expected to have a reduced or no effect on the target, helping to demonstrate the sequence specificity of the knockdown.[6]

Positive Controls: Validating the Knockdown

Positive controls are essential to confirm that the experimental system is working as expected and that the observed phenotype is consistent with the loss of function of the target gene.

  • Recapitulating a Known Phenotype: The most straightforward positive control is to target a gene with a well-characterized loss-of-function phenotype. Observing the expected phenotype upon morpholino injection validates the experimental setup and technique.

  • Second, Non-overlapping Morpholino: Using a second morpholino that targets a different, non-overlapping sequence in the same mRNA is a powerful way to confirm specificity.[3][6] If both morpholinos produce the same phenotype, it strongly suggests that the effect is due to the knockdown of the intended target and not an off-target effect of a single morpholino.[6]

  • Rescue Experiments: Co-injecting the morpholino with a version of the target mRNA that is not recognized by the morpholino (e.g., by altering the sequence at the morpholino binding site without changing the amino acid sequence) should rescue the knockdown phenotype.[3][6] This is a critical experiment to demonstrate that the observed phenotype is specifically due to the depletion of the target protein.[6]

  • Direct Measurement of Knockdown: For splice-blocking morpholinos, the effectiveness of the knockdown can be directly assessed by RT-PCR, which can detect changes in mRNA splicing.[6] For translation-blocking morpholinos, Western blotting can be used to demonstrate a reduction in the target protein levels.[6]

Summary of Controls for Morpholino Experiments

Control TypePurposeKey Considerations
Negative Controls
Standard Control OligoTo control for the effects of the morpholino chemistry and injection.May have minor biological activity.[1][5]
Random Control OligoTo control for non-specific sequence effects.May be a better negative control than the standard oligo.[5]
Invert Sequence OligoTo control for sequence-specific off-target effects.Requires custom synthesis and BLAST analysis.[1][5]
Mismatch Control OligoTo demonstrate the sequence specificity of the knockdown.Should have reduced or no activity compared to the targeting oligo.[6]
Positive Controls
Second, Non-overlapping MorpholinoTo confirm the specificity of the observed phenotype.Both morpholinos should produce the same phenotype.[3][6]
mRNA RescueTo demonstrate that the phenotype is due to the loss of the target protein.The rescue mRNA should not be targeted by the morpholino.[3][6]
Direct Knockdown AssessmentTo quantify the reduction in target gene expression.RT-PCR for splice-blocking, Western blot for translation-blocking.[6]

Experimental Protocols

General Protocol for Morpholino Microinjection in Zebrafish Embryos

This protocol provides a general workflow for performing a morpholino knockdown experiment in zebrafish.

Materials:

  • Morpholino oligonucleotides (targeting and control)

  • Nuclease-free water

  • Phenol red (0.5% in 0.3x Danieau's buffer)

  • Microinjection needle

  • Needle holder and micromanipulator

  • Stereomicroscope

  • Petri dishes

  • E3 embryo medium

Procedure:

  • Morpholino Preparation:

    • Resuspend lyophilized morpholinos in nuclease-free water to a stock concentration of 1 mM.

    • Heat the stock solution at 65°C for 5-10 minutes to ensure complete dissolution.

    • Prepare working solutions by diluting the stock solution to the desired concentration (typically 0.1-1.0 ng/nL) in nuclease-free water containing phenol red as an injection marker.

  • Zebrafish Embryo Collection:

    • Set up natural crosses of adult zebrafish.

    • Collect freshly fertilized eggs and transfer them to a petri dish containing E3 embryo medium.

  • Microinjection:

    • Load the microinjection needle with the morpholino working solution.

    • Calibrate the injection volume by injecting a drop into mineral oil on a micrometer slide.

    • Position the embryos on an injection mold.

    • Under a stereomicroscope, inject the morpholino solution into the yolk of 1- to 4-cell stage embryos.

  • Incubation and Phenotypic Analysis:

    • Transfer the injected embryos to a petri dish with fresh E3 embryo medium.

    • Incubate the embryos at 28.5°C.

    • Observe and score the embryos for the expected phenotype at the desired developmental stages.

  • Confirmation of Knockdown:

    • For splice-blocking morpholinos, extract RNA from a pool of injected embryos and perform RT-PCR to analyze splicing.

    • For translation-blocking morpholinos, perform Western blotting on protein lysates from injected embryos to assess target protein levels.

Visualizing Morpholino Mechanisms and Workflows

Morpholino_Mechanism cluster_pre_mrna Pre-mRNA Splicing cluster_translation mRNA Translation Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome Binding Mature mRNA Mature mRNA Spliceosome->Mature mRNA Splicing mRNA mRNA Ribosome Ribosome mRNA->Ribosome Binding Protein Protein Ribosome->Protein Translation Splice-blocking MO Splice-blocking MO Splice-blocking MO->Spliceosome Blocks Binding Translation-blocking MO Translation-blocking MO Translation-blocking MO->Ribosome Blocks Binding

Caption: Mechanism of action for splice-blocking and translation-blocking morpholinos.

Morpholino_Workflow cluster_controls Inject Control Groups Start Start Design & Order MOs Design & Order MOs Start->Design & Order MOs Prepare Injection Mix Prepare Injection Mix Design & Order MOs->Prepare Injection Mix Microinject Embryos Microinject Embryos Prepare Injection Mix->Microinject Embryos Incubate & Observe Phenotype Incubate & Observe Phenotype Microinject Embryos->Incubate & Observe Phenotype Negative Control MO Negative Control MO Microinject Embryos->Negative Control MO Positive Control (e.g., Rescue) Positive Control (e.g., Rescue) Microinject Embryos->Positive Control (e.g., Rescue) Analyze Knockdown Analyze Knockdown Incubate & Observe Phenotype->Analyze Knockdown Data Interpretation Data Interpretation Analyze Knockdown->Data Interpretation End End Data Interpretation->End

Caption: General experimental workflow for a morpholino-based gene knockdown study.

References

Safety Operating Guide

Navigating the Disposal of Morpholino(3-nitrophenyl)methanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guideline for the proper disposal of Morpholino(3-nitrophenyl)methanone and is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and institutional review. Always consult the official SDS for the specific product you are using and adhere strictly to the chemical waste disposal protocols established by your institution and local regulatory bodies.

The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. This compound is intended for research and development use only.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working outside of a fume hood.

In Case of Exposure:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After Swallowing: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. This information is critical for assessing risk and determining appropriate handling and disposal methods.

PropertyValueSource
CAS Number 262162-90-3ChemicalBook[1]
Molecular Formula C11H12N2O4Calculated
Molecular Weight 236.23 g/mol Calculated
Appearance Solid (Form may vary)General
Synonyms 4-(3-nitrobenzoyl)morpholineChemicalBook[1]

Step-by-Step Disposal Protocol

This protocol outlines the general steps for the disposal of this compound waste. This includes pure compound, contaminated labware, and solutions.

Experimental Protocol: Segregation and Collection of Chemical Waste
  • Identify and Segregate:

    • Properly identify all waste containing this compound.

    • Segregate it into designated, chemically compatible waste containers. Do not mix with other incompatible waste streams.

    • Waste streams include:

      • Solid waste (unused reagent, contaminated weigh boats, gloves, etc.)

      • Liquid waste (solutions containing the compound)

      • Sharps waste (contaminated needles, broken glass)

  • Container Labeling:

    • Clearly label each waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note any other chemical constituents in the container.

    • Affix the appropriate hazard symbols as required by your institution (e.g., irritant, harmful).

  • Waste Accumulation:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure containers are tightly sealed to prevent leaks or spills.

    • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended.

  • Request for Disposal:

    • Once a waste container is full, or in accordance with your institution's timeline for waste pickup, submit a formal request to your Environmental Health and Safety (EHS) department.

    • Provide all necessary documentation, including the completed hazardous waste label.

  • Decontamination of Labware:

    • Thoroughly decontaminate any reusable labware (e.g., glassware) that has come into contact with the compound.

    • A triple rinse with an appropriate solvent (e.g., acetone, ethanol), followed by a wash with soap and water, is a common practice.

    • Collect all rinsate as hazardous liquid waste.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

Chemical_Disposal_Workflow start Start: Need to Dispose of This compound consult_sds Consult SDS and Institutional Protocols start->consult_sds ppe Don Personal Protective Equipment (PPE) consult_sds->ppe identify_waste Identify and Characterize Waste (Solid, Liquid, PPE) select_container Select Appropriate, Labeled Hazardous Waste Container identify_waste->select_container segregate_waste Segregate Waste into Container in Fume Hood select_container->segregate_waste seal_store Securely Seal Container and Store in Satellite Area segregate_waste->seal_store request_pickup Submit Waste Pickup Request to EHS seal_store->request_pickup end End: Waste Collected by EHS for Disposal request_pickup->end ppe->identify_waste

Caption: Workflow for the safe handling and disposal of chemical waste.

References

Essential Safety and Operational Guide for Morpholino(3-nitrophenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Morpholino(3-nitrophenyl)methanone. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications & Best Practices
Hand Protection Chemical-resistant glovesWear standard laboratory nitrile or other chemical impermeable gloves. Change gloves immediately if they become contaminated.
Eye Protection Safety glasses with side shields or gogglesEssential to protect eyes from any potential splashes of solutions or contact with the powder.
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing from potential contamination.
Respiratory Protection Not generally required for small quantitiesFor weighing larger quantities or if dust is generated, a dust mask or working in a fume hood is recommended to avoid inhalation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from preparation to use in experimental settings.

  • Preparation and Weighing :

    • Ensure the work area, such as a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.

    • Don all required PPE as specified in the table above.

    • When weighing the solid form of the compound, perform the task in a chemical fume hood or a designated area with good ventilation to minimize the risk of inhaling any airborne powder.[1]

    • Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.

  • Solution Preparation :

    • Consult the relevant experimental protocol for the correct solvent and concentration.

    • Add the desired solvent to the accurately weighed this compound in a suitable container (e.g., a vial or flask).

    • Securely cap the container and mix using a vortex or gentle agitation until the solid is completely dissolved.

  • Experimental Use :

    • Handle all solutions containing this compound with the same level of precaution as the solid form.

    • Avoid direct contact with skin and eyes.[1]

    • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.

  • Storage :

    • Store the solid compound and any prepared solutions in tightly sealed containers.

    • Keep containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and comply with regulations.

  • Waste Segregation :

    • All materials contaminated with this compound, including gloves, weighing paper, and pipette tips, should be treated as chemical waste.

    • Segregate solid waste from liquid waste.

  • Waste Collection :

    • Collect all waste in dedicated, clearly labeled, and leak-proof containers.

    • Ensure containers are compatible with the chemical and are kept closed when not in use.

  • Disposal Procedure :

    • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

    • Do not pour this compound or its solutions down the drain.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact : Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

  • Spill : In case of a spill, avoid dust formation.[1] Evacuate the area and remove all sources of ignition.[1] Wear appropriate PPE, including chemical-impermeable gloves, and contain the spill.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don PPE prep_weigh Weigh Compound in Ventilated Area prep_ppe->prep_weigh handle_solution Prepare Solution prep_weigh->handle_solution Transfer Compound handle_experiment Perform Experiment handle_solution->handle_experiment disp_segregate Segregate Waste handle_experiment->disp_segregate Generate Waste disp_collect Collect in Labeled Container disp_segregate->disp_collect disp_dispose Dispose via EHS disp_collect->disp_dispose em_spill Spill em_exposure Personal Exposure

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.